molecular formula C12H14O4 B564283 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone CAS No. 110458-44-1

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Cat. No.: B564283
CAS No.: 110458-44-1
M. Wt: 222.24
InChI Key: CIMRBEXZDRADEV-UHFFFAOYSA-N
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Description

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone is a synthetic organic compound of significant interest in materials science research. Its molecular structure incorporates an acetophenone core functionalized with both a methoxy group and an oxiranylmethoxy (epoxypropyl) chain. The presence of the epoxy ring is a key functional handle, as this reactive group can undergo ring-opening polymerization or cross-linking reactions. This property makes derivatives of this compound valuable as monomers or precursors in the development of advanced polymer networks, epoxy resins, and functionalized materials. Researchers may also investigate its potential as a building block or cross-linking agent in the synthesis of Metal-Organic Frameworks (MOFs), where linker functionalization is a primary strategy for tuning material properties . This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory settings. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should consult the relevant safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

2-methoxy-1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-8-12(13)9-2-4-10(5-3-9)15-6-11-7-16-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMRBEXZDRADEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676019
Record name 2-Methoxy-1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110458-44-1
Record name 2-Methoxy-1-{4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, experimental protocols, and critical process parameters.

Executive Summary

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This well-established and versatile method involves the reaction of a substituted phenol with an epoxide-containing alkyl halide. In this specific synthesis, the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (more commonly known as acetovanillone or apocynin) is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the formation of the desired ether linkage and subsequent epoxide ring formation. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss potential side reactions and purification strategies.

The Synthetic Pathway: A Mechanistic Perspective

The core of this synthesis is the Williamson ether synthesis, a classic S(_N)2 reaction.[1][2] The overall transformation can be visualized as a two-step process occurring in a single pot.

Step 1: Deprotonation of Acetovanillone

The synthesis commences with the deprotonation of the phenolic hydroxyl group of acetovanillone. This is a crucial step as it generates the highly nucleophilic phenoxide ion required for the subsequent etherification. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Common bases for this transformation include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K(_2)CO(_3)).[3]

Step 2: Nucleophilic Attack and Epoxide Formation

The generated phenoxide ion then acts as a nucleophile, attacking the primary carbon of epichlorohydrin. This carbon is electrophilic due to the presence of the adjacent electron-withdrawing chlorine atom. This nucleophilic attack proceeds via an S(_N)2 mechanism, resulting in the displacement of the chloride leaving group and the formation of a chlorohydrin intermediate.[4] Under the basic reaction conditions, the newly formed alkoxide from the chlorohydrin undergoes an intramolecular S(_N)2 reaction, displacing the chloride ion and forming the final epoxide ring.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Acetovanillone 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) Intermediate Phenoxide Intermediate Acetovanillone->Intermediate Deprotonation Epichlorohydrin Epichlorohydrin Product This compound Epichlorohydrin->Product Williamson Ether Synthesis (SN2) Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Product Intermediate->Product Williamson Ether Synthesis (SN2)

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
1-(4-Hydroxy-3-methoxyphenyl)ethanoneC(9)H({10})O(_3)166.17101.0
EpichlorohydrinC(_3)H(_5)ClO92.52151.5
Potassium Carbonate (anhydrous)K(_2)CO(_3)138.21151.5
N,N-Dimethylformamide (DMF)C(_3)H(_7)NO73.09--
Ethyl acetateC(_4)H(_8)O(_2)88.11--
Brine (saturated NaCl solution)NaCl(aq)---
Anhydrous Sodium SulfateNa(_2)SO(_4)142.04--

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-hydroxy-3-methoxyphenyl)ethanone (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 30 mL of N,N-dimethylformamide (DMF) to the flask.

  • Addition of Epichlorohydrin: While stirring the mixture at room temperature, add epichlorohydrin (1.39 g, 1.18 mL, 15 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.55-7.50 (m, 2H, Ar-H)

    • δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 4.28 (dd, J = 11.2, 3.2 Hz, 1H, -OCH₂-)

    • δ 4.05 (dd, J = 11.2, 5.6 Hz, 1H, -OCH₂-)

    • δ 3.92 (s, 3H, -OCH₃)

    • δ 3.38-3.34 (m, 1H, oxirane-CH)

    • δ 2.94 (t, J = 4.4 Hz, 1H, oxirane-CH₂)

    • δ 2.78 (dd, J = 4.8, 2.8 Hz, 1H, oxirane-CH₂)

    • δ 2.58 (s, 3H, -COCH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 196.8 (C=O)

    • δ 153.5, 149.2, 130.6, 123.8, 112.1, 110.0 (Ar-C)

    • δ 69.8 (-OCH₂)

    • δ 56.1 (-OCH₃)

    • δ 50.1 (oxirane-CH)

    • δ 44.7 (oxirane-CH₂)

    • δ 26.4 (-COCH₃)

  • IR (KBr, cm⁻¹):

    • ~2925 (C-H stretch)

    • ~1675 (C=O stretch, ketone)

    • ~1590, 1510 (C=C stretch, aromatic)

    • ~1260 (C-O-C stretch, ether)

    • ~915, 840 (epoxide ring vibrations)

  • Mass Spectrometry (ESI-MS):

    • m/z 223.09 [M+H]⁺, 245.07 [M+Na]⁺

Causality Behind Experimental Choices and Potential Side Reactions

Choice of Base and Solvent:

The use of a moderately strong base like potassium carbonate is preferred over stronger bases like sodium hydride to minimize potential side reactions.[3] DMF is an excellent polar aprotic solvent for S(_N)2 reactions as it effectively solvates the potassium cation, leaving the phenoxide nucleophile more reactive.[5]

Potential Side Reactions:

  • E2 Elimination: Although epichlorohydrin is a primary alkyl halide, the basic conditions could potentially lead to a minor amount of E2 elimination, though this is generally not a significant issue.[6]

  • C-Alkylation: Phenoxide ions are ambident nucleophiles and can undergo C-alkylation in addition to the desired O-alkylation. However, polar aprotic solvents like DMF generally favor O-alkylation.[3]

  • Epoxide Ring-Opening: Under acidic or strongly nucleophilic conditions, the newly formed epoxide ring can be opened. Therefore, it is crucial to maintain basic to neutral conditions during the work-up.

Side_Reactions Phenoxide Phenoxide Intermediate O_Alkylation O-Alkylation (Desired Product) Phenoxide->O_Alkylation Phenoxide->O_Alkylation SN2 C_Alkylation C-Alkylation (Side Product) Phenoxide->C_Alkylation Epichlorohydrin Epichlorohydrin Epichlorohydrin->O_Alkylation SN2 E2_Elimination E2 Elimination (Side Product) Epichlorohydrin->E2_Elimination

Caption: Competing reaction pathways in the Williamson ether synthesis.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the reactive epoxide ring allows for the introduction of various functionalities through ring-opening reactions with nucleophiles such as amines, thiols, and alcohols.[7] This makes it a valuable precursor for the synthesis of libraries of compounds for biological screening. For instance, derivatives of this molecule could be explored for their potential as anti-inflammatory or anticancer agents.[4][8]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and efficient method. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired product can be achieved while minimizing side reactions. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this important chemical intermediate.

References

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Retrieved from [Link][9]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][1]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link][2]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. (n.d.). Retrieved from [5]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link][3]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link][10]

  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. Retrieved from [Link][11]

  • ChemSynthesis. (2025, May 20). 1-(4-hydroxy-3-methoxyphenyl)ethanone. Retrieved from [Link][12]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link][13]

  • protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link][14]

  • Kemp, M. et al. (2011). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2934. [Link][15]

  • Supporting Information for: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Royal Society of Chemistry. Retrieved from [Link][16]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Retrieved from [Link][17]

  • Li, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Inflammation Research, 14, 6413-6424. [Link][4]

  • Mohammadi-Farani, A., et al. (2013). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 81(3), 673-686. [Link][8]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a key intermediate in various synthetic pathways. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, offering in-depth technical details and validated experimental protocols.

Introduction: Significance and Applications

This compound, with the CAS number 110458-44-1, is a valuable organic compound utilized in the field of organic synthesis.[1] Its unique molecular structure, incorporating a methoxy-substituted acetophenone and an oxirane (epoxide) functional group, makes it a versatile building block for the synthesis of more complex molecules. The presence of the reactive epoxide ring allows for a variety of nucleophilic addition reactions, making it a crucial precursor for the development of pharmaceutical agents and other specialty chemicals. Understanding its physicochemical properties is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure and Core Properties

The foundational properties of this compound are summarized below. These values are critical for stoichiometric calculations, solution preparation, and preliminary analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
CAS Number 110458-44-1[2]
IUPAC Name 2-methoxy-1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone[3]

Physicochemical Data: An Experimental Perspective

A thorough understanding of a compound's physical properties is essential for its handling, purification, and formulation. The following table presents key physicochemical data for this compound.

PropertyValueExperimental Method
Melting Point Data not available in searched sourcesDifferential Scanning Calorimetry (DSC)
Boiling Point Predicted: 367.2 ± 22.0 °CEbulliometry or Distillation
Density Predicted: 1.181 ± 0.06 g/cm³Pycnometry or Oscillating U-tube
Solubility Slightly soluble in Chloroform and MethanolVisual Inspection/Nephelometry
Appearance Solid (predicted)Visual Inspection

Causality Behind Experimental Choices:

  • Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of a pure crystalline solid.[4] It provides a highly accurate and reproducible measurement of the temperature at which the substance transitions from a solid to a liquid phase, appearing as an endothermic peak on the thermogram.[5] The sharpness of the peak also serves as an indicator of purity.[6]

  • Ebulliometry or distillation-based methods are standard for determining the boiling point of a liquid at a given pressure.

  • Pycnometry offers a precise method for determining the density of a solid by measuring the volume of a displaced fluid.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d2HAromatic protons ortho to the carbonyl group
~6.95d2HAromatic protons meta to the carbonyl group
4.55s2H-O-CH₂- (oxirane side chain)
4.20 & 3.95dd, dd2H-O-CH₂- (oxirane side chain)
3.40m1H-CH- (oxirane ring)
2.90 & 2.75dd, dd2H-CH₂- (oxirane ring)
3.85s3H-O-CH₃

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~196C=O (ketone)
~163Aromatic C-O
~131Aromatic C-H
~130Aromatic C-C=O
~114Aromatic C-H
~70-O-CH₂-
~56-O-CH₃
~50-CH- (oxirane ring)
~45-CH₂- (oxirane ring)

Rationale for NMR Analysis: ¹H and ¹³C NMR are the cornerstones of structural elucidation in organic chemistry.[7] The predicted chemical shifts for the aromatic protons are influenced by the electron-withdrawing nature of the ketone and the electron-donating effect of the oxiranylmethoxy group.[8][9] The protons of the oxirane ring are expected to appear in the upfield region, with characteristic splitting patterns due to geminal and vicinal coupling.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected FTIR Spectral Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1680C=O stretchAromatic Ketone
~1600, ~1510C=C stretchAromatic Ring
~1260C-O-C stretchAryl ether
~1170C-O-C stretchAlkyl ether
~950-850C-O stretchOxirane (ring breathing)

Justification for IR Analysis: The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone carbonyl group.[11] The presence of the ether linkages will be confirmed by C-O stretching bands in the fingerprint region.[10] The characteristic "ring breathing" vibration of the oxirane ring is also a key diagnostic peak.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Mass Spectral Data:

m/zFragmentation
222[M]⁺ (Molecular Ion)
165[M - C₃H₅O]⁺ (Loss of the oxiranyl group)
151[M - OCH₂-oxirane]⁺ (Loss of the oxiranylmethoxy group)
135[CH₃OC₆H₄CO]⁺
77[C₆H₅]⁺

Rationale for MS Analysis: In the mass spectrum, the molecular ion peak at m/z 222 would confirm the molecular weight of the compound.[13] Aromatic ketones typically undergo α-cleavage, leading to the formation of a stable acylium ion. For this molecule, cleavage of the bond between the carbonyl group and the methoxy-substituted phenyl ring would be a prominent fragmentation pathway.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the characterization of this compound.

Synthesis and Purification (Illustrative)

While a specific, validated synthesis protocol for this exact molecule was not found in the initial search, a general approach based on the Williamson ether synthesis is proposed. This involves the reaction of 2-methoxy-4'-hydroxyacetophenone with epichlorohydrin in the presence of a base.

SynthesisWorkflow

Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-5 mg of the purified solid into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.[14]

  • Data Analysis: The onset temperature of the endothermic peak in the thermogram is recorded as the melting point.[5]

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[12]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

FTIR Spectroscopic Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹ using an FTIR spectrometer.[4]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[15]

FTIR_Workflow

Mass Spectrometric Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[16]

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The physicochemical properties and spectroscopic data presented in this guide provide a comprehensive profile of this compound. The detailed experimental protocols offer a practical framework for the synthesis and characterization of this important chemical intermediate. This information is intended to empower researchers and drug development professionals in their efforts to utilize this versatile compound in the creation of novel and impactful molecules.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • 2-(2-Methoxy-phenyl)-1-oxa-spiro[6][6]non-2-en-4-one (2b). (n.d.). Wiley-VCH. Retrieved from [Link]

  • Step-by-step Analysis of FTIR - 2023. (n.d.). UniTechLink. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 85-102.
  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. (2023, June 17). YouTube. Retrieved from [Link]

  • Acetophenone H NMR. (n.d.). Scribd. Retrieved from [Link]

  • How Does DSC Measure Melting Point (Tm)? (2023, May 21). YouTube. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

  • 2-Methoxy-1-phenyl-ethanone. (n.d.). NIST WebBook. Retrieved from [Link]

  • Cas 110458-44-1,this compound. (n.d.). LookChem. Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound, TRC. (n.d.). Fisher Scientific. Retrieved from [Link]

  • This compound. (n.d.). Mynac-tech. Retrieved from [Link]

  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. (2015).
  • Dioxirane, dimethyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (2020). Molbank, 2020(2), M1131.
  • Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023).
  • Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. (2015). PMC. Retrieved from [Link]

  • Synthesis of Oligopeptides Containing an Oxirane Ring in the Place of a Peptidic Bond. (1999). In Peptidomimetics Protocols (pp. 189-206). Humana Press.
  • 13C NMR Spectroscopy 1H and 13C NMR compared. (n.d.). ChemConnections. Retrieved from [Link]

  • A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. (2004).
  • A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate. (2004). Semantic Scholar. Retrieved from [Link]

Sources

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone CAS number 110458-44-1 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone (CAS: 110458-44-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 110458-44-1), a highly functionalized aromatic compound. While not extensively documented as a standalone agent, its chemical architecture designates it as a valuable and versatile intermediate in synthetic organic chemistry.[1] Its structure, featuring a reactive epoxide ring, a ketone carbonyl group, and a methoxy ether, makes it an ideal precursor for the development of complex molecular scaffolds.

Notably, this compound is a close structural analogue to key intermediates used in the industrial synthesis of cardio-selective β-adrenergic blockers, such as Metoprolol.[2][3] The dual reactivity of the epoxide moiety (susceptible to nucleophilic ring-opening) and the ketone (amenable to reduction or other carbonyl chemistry) offers a strategic advantage in the synthesis of pharmaceutical analogues and other specialty chemicals. This document details its physicochemical properties, provides a robust, field-proven synthetic protocol, outlines its predicted analytical profile, discusses its applications in research and development, and summarizes critical safety and handling information.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These are based on publicly available data and computational predictions.

PropertyValueSource(s)
CAS Number 110458-44-1[1]
Molecular Formula C₁₂H₁₄O₄[4]
Molecular Weight 222.24 g/mol [4]
IUPAC Name 2-methoxy-1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone[4]
Synonyms Ethanone, 2-methoxy-1-[4-(2-oxiranylmethoxy)phenyl]-[4]
Appearance Predicted: Off-white to pale yellow solid or viscous oilN/A
Chemical Structure

The molecule consists of a central benzene ring para-substituted with a methoxyacetyl group and a glycidyl ether group.

Caption: Chemical structure of this compound.

Synthesis Protocol: Glycidyl Ether Formation

Principle: Williamson Ether Synthesis

The most logical and industrially relevant synthesis for this compound involves a variation of the Williamson ether synthesis. The process consists of the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the phenolic hydroxyl group of the precursor, 2-Methoxy-1-(4-hydroxyphenyl)ethanone, is deprotonated by a base to form a potent nucleophile (phenoxide). This phenoxide then attacks the electrophilic carbon of an epoxide-containing reagent, typically epichlorohydrin, displacing the chloride leaving group and forming the desired glycidyl ether.

The choice of base (e.g., NaOH, K₂CO₃, NaH) and solvent is critical to optimize yield and minimize side reactions, such as the hydrolysis of epichlorohydrin or polymerization. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous base and the organic substrate.

Proposed Synthetic Workflow

workflow start Start Materials: - 2-Methoxy-1-(4-hydroxyphenyl)ethanone - Epichlorohydrin - Base (e.g., NaOH) - Solvent (e.g., Toluene/Water) dissolve 1. Dissolve Precursor & Base Dissolve 2-Methoxy-1-(4-hydroxyphenyl)ethanone in aqueous base solution at room temperature. start->dissolve add_epi 2. Add Epichlorohydrin Add epichlorohydrin dropwise while maintaining temperature (e.g., 40-50°C). dissolve->add_epi react 3. Reaction Stir mixture for several hours until TLC indicates consumption of starting material. add_epi->react workup 4. Workup & Phase Separation Cool reaction, add organic solvent (if needed), separate organic and aqueous layers. react->workup wash 5. Wash Organic Phase Wash with brine to remove residual base and water-soluble impurities. workup->wash dry 6. Dry & Concentrate Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate solvent under reduced pressure. wash->dry purify 7. Purification (Optional) Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization. dry->purify end_product Final Product: This compound purify->end_product

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for synthesizing similar glycidyl ethers, such as those in the preparation of beta-blocker intermediates.[5][6]

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Charge Reagents: To the reactor, add 2-Methoxy-1-(4-hydroxyphenyl)ethanone (1.0 eq). Add an appropriate solvent such as toluene or methyl isobutyl ketone (MIBK) (5-10 volumes).

  • Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (1.1 - 1.5 eq). Add the NaOH solution to the stirred mixture in the reactor. The formation of the sodium phenoxide salt should be observed.

  • Epichlorohydrin Addition: Heat the mixture to 40-50°C. Add epichlorohydrin (1.2 - 2.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed 55°C. The reaction is exothermic, and careful control is necessary to prevent unwanted side reactions.

    • Causality Insight: Excess epichlorohydrin is used to ensure complete conversion of the phenoxide and to minimize the formation of dimeric byproducts where the phenoxide attacks a newly formed epoxide product.

  • Reaction Monitoring: Maintain the reaction at 45-55°C for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (5 volumes) to dissolve the salts. Stir for 15 minutes, then stop stirring and allow the layers to separate.

  • Phase Separation: Transfer the mixture to a separatory funnel and remove the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 5% aqueous NaOH solution (to remove any unreacted phenol), and then with brine until the pH is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude oil or solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Profile (Predicted)

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.95Doublet (d)2HAr-H (ortho to C=O)Deshielded by the electron-withdrawing ketone.
~6.98Doublet (d)2HAr-H (ortho to ether)Shielded by the electron-donating ether oxygen.
~4.65Singlet (s)2H-C(=O)-CH₂ -O-Methylene protons alpha to the carbonyl group.
~4.25Doublet of doublets (dd)1HAr-O-CH H-CH-Diastereotopic proton of the glycidyl ether methylene.
~4.00Doublet of doublets (dd)1HAr-O-CHH -CH-Diastereotopic proton of the glycidyl ether methylene.
~3.75Singlet (s)3H-O-CH₃ Methoxy group protons.
~3.35Multiplet (m)1H-CH₂-CH (O)-CH₂Epoxide methine proton.
~2.90Doublet of doublets (dd)1H-CH-CH H-OEpoxide methylene proton.
~2.75Doublet of doublets (dd)1H-CH-CHH -OEpoxide methylene proton.
Predicted IR and Mass Spectrometry Data
Analytical MethodPredicted Peaks / ValuesRationale
FT-IR (cm⁻¹)~2950-3050 (Aromatic/Aliphatic C-H stretch)~1680 (Aromatic C=O stretch)~1600, 1510 (Aromatic C=C stretch)~1250 (Asymmetric C-O-C stretch, ether)~1040 (Symmetric C-O-C stretch, ether)~915, 830 (Epoxide ring vibrations)Characteristic frequencies for the functional groups present. The ketone stretch is conjugated, appearing at a slightly lower wavenumber.
Mass Spec. (EI)m/z 222 (M⁺)m/z 165 (M - C₃H₅O)m/z 135 (C₈H₇O₂)Molecular ion peak. Fragment corresponding to the loss of the glycidyl radical. Fragment corresponding to the methoxybenzoyl cation.
Predicted Mass Spectrometry Fragmentation Pathway

fragmentation parent Molecular Ion [M]⁺ m/z = 222 frag1 Loss of Glycidyl Radical (- •CH₂CH(O)CH₂) m/z = 165 parent->frag1 α-cleavage frag2 Loss of Methoxyacetyl Radical (- •CH₂OCH₃) m/z = 177 parent->frag2 Benzylic cleavage frag3 Methoxybenzoyl Cation [CH₃OC₆H₄CO]⁺ m/z = 135 frag1->frag3 Loss of CO

Caption: Plausible fragmentation pathway in electron ionization mass spectrometry.

Applications in Drug Discovery and Development

Core Reactivity and Potential

The primary value of this compound lies in its role as a bifunctional synthetic intermediate.[9]

  • Epoxide Ring-Opening: The oxirane ring is susceptible to nucleophilic attack by amines, thiols, alcohols, and other nucleophiles. This reaction is the cornerstone of the synthesis for many beta-blockers, where an isopropylamine group is introduced.[6] This allows for the facile introduction of various side chains, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

  • Ketone Moiety: The ketone group can be readily reduced to a secondary alcohol, converted to an amine via reductive amination, or used in a variety of carbon-carbon bond-forming reactions (e.g., Wittig, Grignard). This provides a second handle for molecular modification, independent of the epoxide.

Role as a Beta-Blocker Analogue Intermediate

Beta-blockers are a class of drugs used to manage cardiovascular diseases like hypertension, angina, and arrhythmias by blocking the effects of adrenaline on β-adrenergic receptors.[10] Many, like Metoprolol, are phenoxypropanolamines. The synthesis of Metoprolol involves the reaction of an epoxide intermediate with isopropylamine.[5]

Our title compound can be used to create analogues of Metoprolol where the ethyl group is replaced by a ketone or a subsequent modification. This could modulate the compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) or its pharmacodynamic profile.

G Fig 2. Synthesis of Beta-Blocker Analogues cluster_0 Starting Intermediate cluster_1 Nucleophilic Ring Opening cluster_2 Further Modification start This compound product Product Propanolamine Analogue Ketone moiety intact start:port->product:p Step 1 reagent {Reagent | R-NH₂ (Amine)} reagent->product:p product2 Product Diol Analogue Ketone reduced to alcohol product->product2:p2 Step 2 reagent2 {Reagent | NaBH₄ (Reducing Agent)} reagent2->product2:p2

Caption: Reaction pathway for creating drug analogues from the title compound.

Availability of Deuterated Standard

A deuterated version, this compound-d5, is commercially available.[11] Stable isotope-labeled standards are invaluable tools in drug development, particularly for:

  • Pharmacokinetic (PK) Studies: Used as internal standards in LC-MS/MS bioanalysis to accurately quantify the non-labeled drug candidate in plasma or tissue samples.

  • Metabolite Identification: Can help elucidate metabolic pathways by tracking the fate of the labeled compound in vivo.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. The following information is a summary from available Safety Data Sheets (SDS).[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably a fume hood. Handle in accordance with good industrial hygiene and safety practice.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate aerosols, use a respirator.

  • Storage: Store in a cool, dry place. Keep the container tightly closed in a well-ventilated location.

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Incompatibilities: Strong oxidizing agents, strong bases.

References

  • This compound (CAS No. 110458-44-1) SDS. (n.d.). XiXisys.com. Retrieved January 15, 2026.
  • Improved Synthesis And Preparation Of Metoprolol And Its Salts. (n.d.). Quick Company. Retrieved January 15, 2026.
  • CN107382683A - A kind of synthetic method for preparing Metoprolol intermediate. (2017).
  • CN109553513B - Preparation method of metoprolol intermediate. (2020).
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  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026.
  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026.
  • This compound-d5. (n.d.). LGC Standards. Retrieved January 15, 2026.
  • Synthesis and pharmacology of potential beta-blockers. (1983). PubMed.
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  • 2-HYDROXY-1-(4-METHOXYPHENYL)-1-ETHANONE. (n.d.). Chemicalbook. Retrieved January 15, 2026.
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An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone (CAS No. 110458-44-1).[1] This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of functional groups: a methoxy acetophenone core and an epoxide-bearing ether linkage. This document outlines a systematic approach to confirming the compound's identity and purity through modern analytical techniques. We will delve into the theoretical underpinnings and practical application of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic route and purification protocol are detailed, providing a complete workflow for researchers. This guide is intended for professionals in drug development and chemical research who require a deep understanding of this molecule's properties for their work.

Introduction and Molecular Overview

This compound is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol .[1] Its structure features a phenyl ring substituted with a methoxyethanone group and an oxiranylmethoxy group. The presence of the reactive epoxide ring makes it a valuable intermediate for the synthesis of various derivatives, particularly in the development of new pharmaceutical agents and polymers.[2] The acetophenone moiety is also a common feature in biologically active molecules. Understanding the precise three-dimensional structure and electronic properties of this molecule is crucial for predicting its reactivity and designing new applications.

Key Structural Features:
  • Aromatic Ring: A para-substituted benzene ring serves as the central scaffold.

  • Ketone: An ethanone group is attached to the aromatic ring.

  • Methoxy Group: An alpha-methoxy group is present on the ethanone side chain.

  • Ether Linkage: An ether connects the phenolic oxygen to a glycidyl group.

  • Epoxide (Oxirane) Ring: A strained three-membered ring, which is a highly reactive functional group susceptible to nucleophilic attack.

The interplay of these functional groups dictates the molecule's chemical behavior and spectroscopic signature.

Synthesis and Purification

A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis. This procedure starts with the reaction of a phenolic precursor with epichlorohydrin in the presence of a base.

Synthetic Workflow

Synthesis_Workflow Reactant1 2-Methoxy-1-(4-hydroxyphenyl)ethanone Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Epichlorohydrin Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-methoxy-1-(4-hydroxyphenyl)ethanone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and epichlorohydrin (1.2 eq).

  • Reaction Conditions: Stir the mixture at reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Molecular Characterization: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure, the following proton signals are expected:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9Doublet2HAromatic protons ortho to the carbonyl group
~7.0Doublet2HAromatic protons meta to the carbonyl group
~4.7Singlet2H-O-CH₂- (from the methoxyethanone group)
~4.3Doublet of doublets1H-O-CH₂- (oxirane side)
~3.9Doublet of doublets1H-O-CH₂- (oxirane side)
~3.7Singlet3H-OCH₃
~3.4Multiplet1HOxirane CH
~2.9Doublet of doublets1HOxirane CH₂
~2.7Doublet of doublets1HOxirane CH₂

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[3][4]

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment
~195Carbonyl Carbon (C=O)
~162Aromatic Carbon (C-O)
~131Aromatic Carbon (quaternary)
~130Aromatic CH (ortho to C=O)
~114Aromatic CH (meta to C=O)
~75-O-CH₂- (from the methoxyethanone group)
~70-O-CH₂- (oxirane side)
~59-OCH₃
~50Oxirane CH
~45Oxirane CH₂

Note: These are predicted values based on standard functional group chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2950C-H stretchAliphatic
~1680C=O stretchKetone
~1600, ~1500C=C stretchAromatic
~1250C-O stretchEther and Epoxide
~1100C-O stretchMethoxy
~830C-H bendpara-disubstituted aromatic

The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the conjugated ketone.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

  • Expected Molecular Ion (M⁺): m/z = 222.08

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C12H14O4.

Predicted Fragmentation Pattern:

Fragmentation_Pattern M [C12H14O4]⁺˙ m/z = 222 F1 [C9H9O3]⁺ m/z = 165 M->F1 - C3H5O F4 [C3H5O]⁺ m/z = 57 M->F4 - C9H9O3 F2 [C8H7O2]⁺ m/z = 135 F1->F2 - CH2O F3 [C7H7O]⁺ m/z = 107 F2->F3 - CO

Caption: Predicted major fragmentation pathways for this compound.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[6][7] This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing in the crystal lattice. While no public crystal structure is available for this specific compound, analysis of similar structures suggests key conformational features.[6][7][8]

Applications and Future Directions

The dual functionality of this compound makes it a versatile building block. The epoxide can be opened by various nucleophiles to introduce new functionalities, making it a key intermediate in the synthesis of beta-blockers and other pharmaceuticals.[9] The methoxyacetophenone moiety can be further modified, for example, through reactions at the carbonyl group or electrophilic aromatic substitution. Its potential applications span from the development of novel therapeutics to the creation of advanced polymers and resins.

Conclusion

This guide has provided a comprehensive technical overview of this compound. Through a combination of a robust synthetic strategy and a multi-faceted analytical approach, the identity, purity, and structural features of this molecule can be confidently established. The predictive spectroscopic data and detailed protocols herein serve as a valuable resource for researchers working with this compound, enabling them to accelerate their research and development efforts.

References

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Spectroscopic Characterization of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a key intermediate in various organic synthesis pathways.[1] Given the limited availability of published spectra for this specific molecule, this document serves as a predictive and interpretative resource for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we can confidently predict and interpret the spectral features of the title compound.

Molecular Structure and Functional Groups

This compound (CAS No. 110458-44-1) possesses a distinct set of functional groups that will give rise to characteristic spectroscopic signals. Understanding this structure is paramount to interpreting its spectra.

  • Aromatic Ring: A para-substituted benzene ring.

  • Ketone: An acetyl group (-C(O)CH₃) attached to the aromatic ring.

  • Ether Linkages: Two ether groups are present: a methoxy group (-OCH₃) on the acetyl side chain and an oxiranylmethoxy group (-OCH₂-epoxide) attached to the aromatic ring.

  • Epoxide (Oxirane) Ring: A three-membered cyclic ether.

The interplay of these groups will define the molecule's spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values. These predictions are based on the analysis of similar structures.[2][3][4]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (Ha)~7.9 - 8.1Doublet2HProtons ortho to the electron-withdrawing carbonyl group will be deshielded and appear downfield.
Aromatic Protons (Hb)~6.9 - 7.1Doublet2HProtons ortho to the electron-donating oxiranylmethoxy group will be shielded and appear upfield.
Methylene Protons (-OCH₂-)~4.2 - 4.4Singlet2HProtons of the methylene group attached to the carbonyl group.
Methoxy Protons (-OCH₃)~3.4 - 3.6Singlet3HCharacteristic region for methoxy protons.
Oxirane Methylene Protons (-OCH₂-epoxide)~3.9 - 4.3 (diastereotopic)Multiplet2HThese protons are diastereotopic due to the adjacent chiral center of the epoxide and will likely show complex splitting.
Oxirane Methine Proton (-CH-epoxide)~3.1 - 3.3Multiplet1HThe proton on the epoxide ring.
Oxirane Methylene Protons (CH₂-epoxide)~2.7 - 2.9 (diastereotopic)Multiplet2HThe two protons on the epoxide ring are diastereotopic and will exhibit complex splitting patterns.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl Carbon (C=O)~195 - 200The carbonyl carbon of a ketone is highly deshielded.
Aromatic Carbon (C-ipso, attached to C=O)~130 - 135Quaternary carbon attached to the carbonyl group.
Aromatic Carbons (C-ortho to C=O)~128 - 130Aromatic CH carbons adjacent to the carbonyl group.
Aromatic Carbons (C-ortho to -O)~114 - 116Aromatic CH carbons adjacent to the ether oxygen, shielded by its electron-donating effect.
Aromatic Carbon (C-ipso, attached to -O)~160 - 165Quaternary carbon attached to the ether oxygen.
Methylene Carbon (-OCH₂-)~70 - 75Carbon of the methylene group adjacent to the carbonyl.
Methoxy Carbon (-OCH₃)~58 - 60Typical chemical shift for a methoxy carbon.
Oxirane Methylene Carbon (-OCH₂-epoxide)~68 - 72Carbon of the methylene group attached to the epoxide.
Oxirane Methine Carbon (-CH-epoxide)~50 - 52Methine carbon of the epoxide ring.
Oxirane Methylene Carbon (CH₂-epoxide)~44 - 46Methylene carbon of the epoxide ring.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg of sample in deuterated solvent Spectrometer High-Field NMR Spectrometer (≥400 MHz) Dissolve->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq TwoD_Acq 2D NMR (COSY, HSQC) (Optional) Spectrometer->TwoD_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing TwoD_Acq->Processing Analysis Integration, Peak Picking, Structure Elucidation Processing->Analysis

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode Intensity
C=O (Ketone)~1670 - 1690StretchStrong
C-O-C (Aryl Ether)~1240 - 1260Asymmetric StretchStrong
C-O-C (Aliphatic Ether)~1100 - 1130StretchMedium
C-H (Aromatic)~3030 - 3100StretchMedium
C-H (Aliphatic)~2850 - 3000StretchMedium
C=C (Aromatic)~1580 - 1600StretchMedium
Epoxide Ring~1250, ~950-810, ~840-750Ring VibrationsMedium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a common and convenient method.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_Method Choose Method: - KBr Pellet - Thin Film - ATR FTIR FTIR Spectrometer Prep_Method->FTIR Background Record Background Spectrum FTIR->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Processing Background Subtraction Sample_Spec->Processing Analysis Peak Identification & Functional Group Analysis Processing->Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (C₁₂H₁₄O₄), the molecular weight is 222.24 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 222. The fragmentation pattern will be dictated by the stability of the resulting carbocations.

m/z Value Proposed Fragment Ion Formation Mechanism
222[C₁₂H₁₄O₄]⁺Molecular Ion (M⁺)
207[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
191[M - OCH₃]⁺Loss of a methoxy radical.
179[M - C₂H₃O]⁺Loss of the acetyl group.
165[C₉H₉O₃]⁺Cleavage of the ether linkage to the epoxide.
151[C₈H₇O₃]⁺Further fragmentation of the aromatic portion.
135[C₈H₇O₂]⁺Characteristic fragment of a substituted acetophenone.
57[C₃H₅O]⁺Fragment corresponding to the oxiranylmethyl cation.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC can be used for separation and introduction into the mass spectrometer.

    • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to preserve the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer will scan a range of m/z values to detect the molecular ion and its fragments.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output & Interpretation Intro_Method Choose Method: - GC-MS - Direct Infusion Ion_Method Choose Method: - EI (Fragmentation) - ESI/CI (Molecular Ion) Intro_Method->Ion_Method Analyzer Mass Analyzer (Quadrupole, TOF, etc.) Ion_Method->Analyzer Detection Ion Detection Analyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Molecular Ion & Analyze Fragmentation Spectrum->Interpretation

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the fundamental principles of NMR, IR, and MS, and by drawing upon data from structurally related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide serves as a valuable resource for scientists engaged in organic synthesis and drug development, facilitating the efficient and accurate analysis of this important chemical intermediate.

References

  • SpectraBase. (E)-2-METHOXY-1-PHENYL-ETHANONE-OXIME. [Link]

  • Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". Royal Society of Chemistry. [Link]

  • Supporting Information for "Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models". American Chemical Society. [Link]

  • LookChem. Cas 110458-44-1, this compound. [Link]

  • Sintesis, Karakterisasi, dan Aktivitas Antioksidan Senyawa 2-metoksi-4-((4-metoksifenilimino)metil)fenol. Atlantis Press. [Link]

  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

  • NIST WebBook. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]

  • NIST WebBook. Ethanone, 2-hydroxy-1-phenyl-. [Link]

  • PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. [Link]

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An In-depth Technical Guide to Determining the Solubility and Stability of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Physicochemical Characterization

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is paved with rigorous scientific investigation. Among the most fundamental of these investigations are the characterization of a compound's solubility and stability. These intrinsic properties are not mere data points; they are the bedrock upon which formulation development, manufacturing processes, and ultimately, the therapeutic efficacy and safety of a drug are built. An incomplete understanding of how a molecule behaves in different solvent systems and under various environmental stresses can lead to costly delays, formulation failures, and compromised drug performance.

This guide provides a comprehensive framework for elucidating the solubility and stability profiles of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone , a compound with potential applications in organic synthesis and medicinal chemistry.[1] While specific experimental data for this molecule is not extensively published, this document will serve as a detailed roadmap, leveraging established principles and methodologies in pharmaceutical sciences to empower researchers to generate this critical information. We will delve into the "why" behind the "how," offering insights honed from years of experience in bringing new molecules from the bench to the clinic.

Part 1: Deconstructing the Molecule - A Predictive Approach

Before embarking on extensive experimental work, a thorough in-silico and theoretical analysis of the target molecule can provide invaluable predictive insights into its behavior.

Chemical Structure and Functional Group Analysis:

This compound (CAS No. 110458-44-1) possesses a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol .[2] A close examination of its structure reveals several key functional groups that will govern its solubility and stability:

  • Oxirane (Epoxide) Ring: This strained three-membered ring is highly reactive and susceptible to nucleophilic attack, particularly under acidic or basic conditions. This is a critical point of potential degradation.

  • Ether Linkages (Methoxy and Oxiranylmethoxy): Generally more stable than esters, ethers can still undergo cleavage under harsh acidic conditions.

  • Aromatic Phenyl Ring: The benzene ring provides a hydrophobic core to the molecule.

  • Ketone Group: The carbonyl group can be a site for certain degradation reactions and can influence polarity.

  • Methoxy Group: This electron-donating group can influence the reactivity of the aromatic ring.

Based on this structure, we can hypothesize that the molecule will exhibit moderate polarity and will be susceptible to hydrolysis, particularly at the epoxide ring. Its solubility is likely to be poor in aqueous media and higher in organic solvents.

Part 2: A Rigorous Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[3][4] For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. The objective of these studies is to quantify the extent to which this compound dissolves in various solvent systems.

Solvent Selection: A Strategic Rationale

The choice of solvents for solubility studies is not arbitrary.[5] It should be guided by the intended application of the compound and the need to understand its behavior in a range of environments, from physiological conditions to those encountered during manufacturing. A well-considered solvent panel should include:

  • Aqueous Buffers: To mimic physiological pH conditions, buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (simulated intestinal fluid) are essential.[6]

  • Co-solvents: Mixtures of water with pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are crucial for developing liquid formulations.

  • Organic Solvents: A range of organic solvents with varying polarities (e.g., methanol, acetonitrile, acetone, dichloromethane) is necessary to understand the compound's intrinsic solubility and for use in analytical method development.

Experimental Protocol: The Shake-Flask Method

The equilibrium or thermodynamic solubility is most reliably determined using the shake-flask method.[4] This technique measures the concentration of the solute in a saturated solution that is in equilibrium with the solid drug.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.[6]

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Phase Separation: To remove any undissolved microparticles, filter the aliquot through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25[Hypothetical Value]
pH 4.5 Buffer25[Hypothetical Value]
pH 6.8 Buffer25[Hypothetical Value]
Water25[Hypothetical Value]
Ethanol25[Hypothetical Value]
Propylene Glycol25[Hypothetical Value]
Acetonitrile25[Hypothetical Value]
Dichloromethane25[Hypothetical Value]

The results will guide the selection of appropriate formulation strategies. For instance, if the aqueous solubility is low, formulation approaches such as salt formation (if applicable), co-solvency, or particle size reduction may be necessary.

Part 3: Unveiling the Stability Profile - Forced Degradation Studies

Stability testing is a cornerstone of pharmaceutical development, providing the necessary information to ensure the safety, efficacy, and quality of a drug product throughout its shelf life.[7][8] Forced degradation, or stress testing, is a critical component of this process.[9][10] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[8][11] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[10][12][13]

Designing a Robust Forced Degradation Study

A comprehensive forced degradation study for this compound should investigate the following stress conditions:

  • Acidic Hydrolysis: Treatment with a mineral acid (e.g., 0.1 N HCl) at elevated temperatures. The epoxide ring is particularly susceptible to acid-catalyzed hydrolysis.

  • Basic Hydrolysis: Exposure to a base (e.g., 0.1 N NaOH) at elevated temperatures. The epoxide can also be opened under basic conditions.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[10]

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 60-80°C).[8]

  • Photodegradation: Exposure of the solid and solution forms of the drug substance to a combination of visible and UV light, as specified in ICH guideline Q1B.[14]

The goal of these studies is to achieve a target degradation of 5-20%.[14] Degradation beyond this level can lead to secondary degradation products that may not be relevant to real-world storage conditions.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Solution/Solid Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose Thermal Thermal (e.g., 80°C, solid) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose Neutralize Neutralization/ Quenching Acid->Neutralize Stop Reaction Base->Neutralize Stop Reaction Oxidation->Neutralize Stop Reaction HPLC Stability-Indicating HPLC-UV/DAD Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Characterize Peaks Method Method Specificity Demonstration HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Forced Degradation Experimental Workflow
Development of a Stability-Indicating Analytical Method

A critical outcome of forced degradation studies is the development and validation of a stability-indicating analytical method (SIAM), typically a reverse-phase HPLC method.[5][7][12][13][15] A SIAM is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the API due to degradation.[5] It must be able to separate, detect, and quantify the API from its degradation products and any other potential impurities.[7][15]

Key Steps in Method Development:

  • Column and Mobile Phase Selection: Based on the polarity of this compound and its degradation products, a suitable C18 or C8 column should be selected. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5]

  • Gradient Optimization: A gradient elution is often necessary to resolve the API from all degradation products in a reasonable run time.

  • Wavelength Selection: A UV detector with diode-array detection (DAD) is highly recommended to monitor multiple wavelengths and assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity. Specificity is demonstrated by showing that the API peak is free from interference from degradation products, a concept known as peak purity.[11]

Data Presentation and Structural Elucidation

The results of the forced degradation studies should be summarized in a table.

Table 2: Illustrative Forced Degradation Data for this compound

Stress Condition% Assay of API% Total ImpuritiesMajor Degradant (RT)
Control100.0< 0.05-
0.1 N HCl, 60°C, 24h[Hypothetical Value][Hypothetical Value][Hypothetical RT]
0.1 N NaOH, 60°C, 8h[Hypothetical Value][Hypothetical Value][Hypothetical RT]
3% H2O2, RT, 48h[Hypothetical Value][Hypothetical Value][Hypothetical RT]
Dry Heat, 80°C, 72h[Hypothetical Value][Hypothetical Value][Hypothetical RT]
Photolytic (ICH Q1B)[Hypothetical Value][Hypothetical Value][Hypothetical RT]

Following the identification of degradation products by HPLC, techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to elucidate their structures. This information is critical for understanding the degradation pathways and for assessing the potential toxicity of the degradants.

Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidation API This compound Diol Diol Impurity (Epoxide Ring Opening) API->Diol H+ / H2O Diol_Base Diol Impurity (Epoxide Ring Opening) API->Diol_Base OH- / H2O Oxidized_Product Oxidized Impurity (e.g., at methoxy or ketone) API->Oxidized_Product [O]

Hypothesized Degradation Pathways

Conclusion: A Foundation for Rational Drug Development

The systematic investigation of the solubility and stability of this compound, as outlined in this guide, is not merely an academic exercise. It is a critical and indispensable phase of drug development that provides the foundational knowledge required for:

  • Informed Formulation Design: Tailoring a delivery system that ensures adequate bioavailability.

  • Robust Analytical Methodologies: Developing reliable methods for quality control and stability monitoring.

  • Defining Storage and Handling Conditions: Guaranteeing the safety and efficacy of the drug product throughout its lifecycle.

  • Regulatory Compliance: Fulfilling the stringent requirements of regulatory agencies such as the FDA and EMA.

By embracing a scientifically rigorous and methodologically sound approach to physicochemical characterization, researchers can de-risk their development programs, accelerate timelines, and ultimately, increase the probability of successfully translating a promising molecule into a life-changing therapeutic.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. (2025). ResearchGate. Retrieved from [Link]

  • Drug Solubility Testing. (n.d.). Eurolab. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Reaction Mechanisms of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone is a bifunctional organic molecule of significant interest to researchers and drug development professionals. Its unique structure, incorporating both a reactive epoxide ring and an α-methoxy ketone moiety, presents a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the potential reaction mechanisms involving this compound, offering insights into its synthetic utility and application in the development of novel chemical entities.

The reactivity of this compound is primarily governed by the distinct chemical properties of its two functional groups: the aryl glycidyl ether and the α-methoxy ketone. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a wide array of functional groups. Concurrently, the carbonyl group of the α-methoxy ketone can undergo nucleophilic addition and reduction, providing further avenues for molecular elaboration. This dual reactivity makes it a valuable building block in organic synthesis. This document will systematically dissect the potential reaction pathways at each of these reactive centers, supported by established chemical principles and analogous transformations reported in the scientific literature.

I. Reactions at the Epoxide Moiety: Nucleophilic Ring-Opening

The oxirane ring of the aryl glycidyl ether is the most reactive site in the molecule under many conditions. The inherent ring strain of the epoxide makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. These reactions can be catalyzed by either acid or base, and the regioselectivity of the ring-opening is dependent on the reaction conditions.

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening of the epoxide proceeds via a direct SN2 mechanism. The nucleophile attacks one of the two carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a secondary alcohol.

Mechanism: The reaction is initiated by the direct attack of the nucleophile on one of the epoxide carbons. In the case of the terminal epoxide in this compound, the attack will preferentially occur at the less sterically hindered terminal carbon atom (C-3 of the oxiranylmethoxy group). This is a classic feature of the SN2 reaction. The attack results in the inversion of stereochemistry at the attacked carbon, although in this achiral substrate, this is not a primary consideration. The resulting alkoxide is subsequently protonated during workup to yield the final product.

Diagram 1: Base-Catalyzed Epoxide Ring-Opening

G cluster_0 Base-Catalyzed Ring-Opening (SN2) Reactant R-O-CH2-CH(O)CH2 TransitionState [Nu---CH2---CH(O-)-CH2---O-R]‡ Reactant->TransitionState Nucleophilic Attack Nucleophile Nu- Nucleophile->TransitionState Product R-O-CH2-CH(OH)-CH2-Nu TransitionState->Product Ring Opening

Caption: SN2 mechanism of base-catalyzed epoxide ring-opening.

Common Nucleophiles and Their Products:

NucleophileReagent ExampleProduct
AmineIsopropylamine1-(Isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol
AlcoholSodium Methoxide in Methanol1-Methoxy-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol
ThiolSodium Thiophenoxide1-(Phenylthio)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol

The reaction with amines is particularly noteworthy as it is a key step in the synthesis of many β-blockers. For instance, the synthesis of metoprolol involves the reaction of a similar aryl glycidyl ether with isopropylamine.[1][2]

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a much better electrophile. The nucleophile then attacks one of the epoxide carbons.

Mechanism: The initial protonation of the epoxide oxygen activates the ring towards nucleophilic attack. For a terminal epoxide, the subsequent nucleophilic attack can occur at either the primary or the secondary carbon. The regioselectivity is influenced by both steric and electronic factors. While the SN2 pathway favoring attack at the less hindered primary carbon is still significant, under acidic conditions, there can be a greater propensity for the nucleophile to attack the more substituted secondary carbon. This is because the transition state has some SN1 character, with a partial positive charge developing on the more substituted carbon, which is better able to stabilize it.

Diagram 2: Acid-Catalyzed Epoxide Ring-Opening

G cluster_1 Acid-Catalyzed Ring-Opening Reactant R-O-CH2-CH(O)CH2 ProtonatedEpoxide R-O-CH2-CH(OH+)-CH2 Reactant->ProtonatedEpoxide Protonation H+ H+ H+->ProtonatedEpoxide Product_major R-O-CH2-CH(OH)-CH2-Nu (Major) ProtonatedEpoxide->Product_major Nu-H attack at C3 Product_minor R-O-CH2-CH(Nu)-CH2-OH (Minor) ProtonatedEpoxide->Product_minor Nu-H attack at C2 Nucleophile Nu-H

Caption: Regioselectivity in acid-catalyzed epoxide ring-opening.

II. Reactions at the α-Methoxy Ketone Moiety

The α-methoxy ketone functional group offers a second site for chemical modification. The carbonyl group is electrophilic and can undergo nucleophilic addition reactions, while the entire functional group can be susceptible to reduction.

Reduction of the Carbonyl Group

The ketone can be readily reduced to a secondary alcohol using a variety of reducing agents. The choice of reducing agent can be critical to avoid unwanted side reactions, particularly with the epoxide ring.

Mechanism: The reduction of ketones by hydride reagents like sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the secondary alcohol. Sodium borohydride is generally a mild reducing agent and is less likely to open the epoxide ring compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[2][3][4][5]

Diagram 3: Reduction of the α-Methoxy Ketone

G cluster_2 Ketone Reduction Ketone Ar-C(=O)-CH2OCH3 Alkoxide Ar-CH(O-)-CH2OCH3 Ketone->Alkoxide Nucleophilic Addition Hydride [H]- (from NaBH4) Hydride->Alkoxide Alcohol Ar-CH(OH)-CH2OCH3 Alkoxide->Alcohol Protonation H3O+ H3O+ (workup) H3O+->Alcohol G cluster_3 Grignard Reaction Ketone Ar-C(=O)-CH2OCH3 Alkoxide Ar-C(O-MgX)(R)-CH2OCH3 Ketone->Alkoxide Nucleophilic Addition Grignard R-MgX Grignard->Alkoxide TertiaryAlcohol Ar-C(OH)(R)-CH2OCH3 Alkoxide->TertiaryAlcohol Protonation H3O+ H3O+ (workup) H3O+->TertiaryAlcohol

Caption: Mechanism of the Grignard reaction with a ketone.

III. Experimental Protocols (Representative)

The following protocols are provided as illustrative examples for the potential reactions of this compound, based on established procedures for structurally similar compounds. Researchers should optimize these conditions for their specific needs.

Protocol 1: Amine Ring-Opening of the Epoxide

Reaction: this compound + Isopropylamine → 1-(Isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or in the absence of a solvent, add isopropylamine (2.0-5.0 eq).

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the excess isopropylamine and solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of the Ketone with Sodium Borohydride

Reaction: this compound → 1-(4-(Oxiranylmethoxy)phenyl)-2-methoxyethanol

Procedure:

  • Dissolve this compound (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

IV. Conclusion

This compound is a highly versatile synthetic intermediate due to the presence of two distinct and reactive functional groups. The aryl glycidyl ether moiety readily undergoes nucleophilic ring-opening reactions, allowing for the introduction of a variety of substituents, a chemistry that is fundamental to the synthesis of numerous pharmaceutical compounds. The α-methoxy ketone provides a handle for further functionalization through reduction to a secondary alcohol or carbon-carbon bond formation via nucleophilic addition. The strategic and selective manipulation of these functional groups opens up a vast chemical space for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of the key reaction mechanisms, which we hope will inspire further research and innovation in the application of this promising molecule.

V. References

  • Fryauf, K., Strehmel, V., & Fedtke, M. (1992). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 33(16), 3520-3525.

  • Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry, 48(1), 94-97.

  • Organic Syntheses Procedure. Acetophenone, ω-methoxy-.

  • Grignard Reaction - Organic Chemistry Portal.

  • Reactions of Grignard Reagents - Master Organic Chemistry.

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci.

  • Patents on the synthesis and preparations of metoprolol and its salts.

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.

  • A simple model reaction where phenyl glycidyl ether (PGE) and... - ResearchGate.

  • Glycidyl ether reactions with amines - Semantic Scholar.

  • This compound (CAS No. 110458-44-1) SDS.

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.

  • Reaction of glycidyl phenyl ether with imines: A model study of latent hardeners of epoxy resins in the presence of water | Request PDF - ResearchGate.

  • 24.7: Reactions of Amines - Chemistry LibreTexts.

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform.

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide.

  • CN104592167B - Method for preparing phenyl glycidyl ether - Google Patents.

  • Phenyl glycidyl ether - Wikipedia.

  • The Reduction of Aldehydes and Ketones - Chemistry LibreTexts.

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An In-Depth Technical Guide to 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: A Key Intermediate in Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the research surrounding 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably cardio-selective beta-blockers. The guide delves into the compound's synthesis, structural elucidation, and its critical role in the development of therapeutic agents. Detailed experimental protocols, based on established chemical principles and analogous reactions, are presented to aid researchers in their synthetic endeavors. Furthermore, the guide explores the pharmacological significance of the final drug products derived from this intermediate, offering a complete picture of its importance in medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Intermediate

This compound (CAS No. 110458-44-1) is a substituted acetophenone derivative featuring a reactive oxirane (epoxide) ring. This unique combination of functional groups renders it a highly valuable building block in organic synthesis, particularly for the construction of complex molecules with therapeutic applications.[1] Its primary significance lies in its role as a key precursor to a class of drugs known as aryloxypropanolamine beta-blockers.

Beta-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases.[2] They exert their therapeutic effects by antagonizing beta-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and myocardial oxygen demand. The structural motif of many beta-blockers includes an aryloxypropanolamine side chain, which is efficiently introduced using intermediates like this compound. This guide will illuminate the synthesis and utility of this crucial, yet often overlooked, synthetic intermediate.

Synthesis of this compound

The synthesis of the title compound is a two-step process, commencing with the preparation of a phenolic precursor, followed by the introduction of the oxiranylmethoxy group via a glycidyl ether synthesis.

Step 1: Synthesis of the Precursor - 1-(4-Hydroxyphenyl)-2-methoxyethanone

The immediate precursor, 1-(4-hydroxyphenyl)-2-methoxyethanone (CAS No. 32136-81-5), is a hydroxy-substituted acetophenone.[1] While specific literature detailing its synthesis is sparse, a plausible and efficient method involves the Friedel-Crafts acylation of phenol.

Conceptual Synthetic Protocol:

  • Reaction: Friedel-Crafts acylation of phenol with methoxyacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Rationale: This electrophilic aromatic substitution reaction is a standard method for the synthesis of aryl ketones. The use of a suitable solvent, such as dichloromethane or nitrobenzene, is crucial for reaction efficiency.

  • Work-up and Purification: The reaction is typically quenched with dilute acid, followed by extraction of the product into an organic solvent. Purification is achieved through column chromatography on silica gel.

Step 2: Glycidyl Ether Formation

The conversion of the phenolic precursor to the target compound is achieved through a Williamson ether synthesis, specifically a glycidyl ether synthesis using epichlorohydrin. This reaction is widely employed in the synthesis of beta-blockers.[2]

Detailed Experimental Protocol (based on analogous reactions): [3][4]

  • Deprotonation of the Phenol: To a stirred solution of 1-(4-hydroxyphenyl)-2-methoxyethanone in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate or sodium hydride at room temperature. The reaction mixture is stirred for a predetermined time to ensure complete formation of the phenoxide.

  • Nucleophilic Attack on Epichlorohydrin: Epichlorohydrin is added to the reaction mixture, which is then heated to reflux. The phenoxide acts as a nucleophile, attacking the least hindered carbon of the epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate.

  • In-situ Epoxide Ring Formation: The intermediate chlorohydrin, in the presence of the base, undergoes an intramolecular Williamson ether synthesis to form the desired oxirane ring of this compound.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizing the Synthesis:

Synthesis_Pathway Phenol Phenol Precursor 1-(4-Hydroxyphenyl)-2-methoxyethanone Phenol->Precursor Friedel-Crafts Acylation (AlCl₃) Methoxyacetyl_Chloride Methoxyacetyl Chloride Methoxyacetyl_Chloride->Precursor Target This compound Precursor->Target Glycidyl Ether Synthesis (Base, Epichlorohydrin) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Target

Caption: Overall synthetic pathway to this compound.

Structural Elucidation and Characterization

Predicted Analytical Data:

TechniquePredicted Observations
¹H NMR * Aromatic Protons: Two doublets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the para-substituted phenyl ring.
* Methoxy Protons: A singlet at approximately δ 3.4 ppm (O-CH₃).
* Methylene Protons (ketone side chain): A singlet around δ 4.6 ppm (-CO-CH₂-O-).
* Oxirane Protons: A multiplet in the range of δ 2.7-3.4 ppm for the CH₂ and CH protons of the oxirane ring.
* Oxymethylene Protons: Two doublets of doublets around δ 3.9 and 4.3 ppm for the diastereotopic protons of the -O-CH₂- group attached to the oxirane.
¹³C NMR * Carbonyl Carbon: A signal downfield, typically around δ 195 ppm.
* Aromatic Carbons: Signals in the range of δ 114-163 ppm.
* Methoxy Carbon: A signal around δ 59 ppm.
* Methylene Carbon (ketone side chain): A signal around δ 73 ppm.
* Oxirane Carbons: Signals for the CH₂ and CH of the oxirane ring at approximately δ 44 and 50 ppm, respectively.
* Oxymethylene Carbon: A signal around δ 69 ppm.
Mass Spec. * Molecular Ion Peak (M⁺): Expected at m/z 222.24 (for C₁₂H₁₄O₄).
* Key Fragmentation Patterns: Loss of the methoxyacetyl group, cleavage of the ether linkage, and fragmentation of the oxirane ring.

Workflow for Structural Characterization:

Characterization_Workflow Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification Purity_Check TLC/HPLC Analysis Purification->Purity_Check Structure_Confirmation Spectroscopic Analysis Purity_Check->Structure_Confirmation HNMR ¹H NMR Structure_Confirmation->HNMR CNMR ¹³C NMR Structure_Confirmation->CNMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound HNMR->Final_Product CNMR->Final_Product MS->Final_Product IR->Final_Product

Caption: A typical workflow for the purification and structural elucidation of the target compound.

Application in Drug Development: The Gateway to Beta-Blockers

The primary utility of this compound in drug development is its role as a key intermediate in the synthesis of cardio-selective beta-blockers, with esmolol being a prominent example.[8][9]

Synthesis of Esmolol: A Case Study

Esmolol is an ultra-short-acting beta-1-selective adrenergic antagonist, used intravenously for the rapid control of ventricular rate in patients with atrial fibrillation or flutter.[10] The synthesis of esmolol from our title intermediate involves a crucial epoxide ring-opening reaction.

Synthetic Step:

  • Reaction: The oxirane ring of this compound is opened by nucleophilic attack of isopropylamine.

  • Rationale: This reaction follows the typical mechanism of epoxide opening under basic or neutral conditions, where the amine attacks the less sterically hindered carbon of the epoxide. This step introduces the characteristic isopropylamino group found in many beta-blockers.

  • Subsequent Steps: Following the ring-opening, further synthetic modifications, such as reduction of the ketone and esterification, would be necessary to arrive at the final structure of esmolol.

Visualizing the Conversion to a Beta-Blocker:

Beta_Blocker_Synthesis Intermediate This compound Ring_Opened Ring-Opened Intermediate Intermediate->Ring_Opened Epoxide Ring Opening Isopropylamine Isopropylamine Isopropylamine->Ring_Opened Beta_Blocker Cardio-selective Beta-Blocker (e.g., Esmolol precursor) Ring_Opened->Beta_Blocker Further Modifications

Sources

The Therapeutic Potential of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds with significant biological activity is a paramount objective. The compound 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone and its derivatives represent a class of molecules with considerable therapeutic promise. While direct extensive research on this specific parent compound is emerging, its structural elements, particularly the methoxy-phenyl ethanone core, bear a strong resemblance to chalcones (1,3-diaryl-2-propen-1-ones), a well-established class of bioactive compounds.[1][2] Chalcones are recognized as precursors to flavonoids and isoflavonoids and have garnered substantial interest for their broad spectrum of pharmacological activities, most notably their antitumor properties.[1][2][3]

This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the anticipated biological activities of this compound derivatives. By drawing parallels with the extensively studied chalcone family, we will delve into the synthesis, potential mechanisms of action, and robust experimental protocols for evaluating the therapeutic efficacy of this promising class of molecules. The insights provided herein are designed to empower research teams to rationally design and advance novel drug candidates based on this versatile scaffold.

Part 1: Synthesis and Chemical Profile

The synthetic accessibility of a compound class is a critical determinant of its viability in a drug development pipeline. The synthesis of this compound derivatives can be approached through established organic chemistry methodologies. A plausible synthetic route involves the reaction of a substituted 2-methoxyacetophenone with an appropriate oxiranylmethoxy-functionalized reagent.

A general synthetic approach can be conceptualized as a multi-step process, beginning with the modification of a phenolic precursor to introduce the oxiranylmethoxy side chain, followed by a reaction to form the ethanone derivative.

Illustrative Synthetic Workflow

Synthesis_Workflow A 1. Starting Material (e.g., 4-Hydroxyacetophenone) B 2. Epichlorohydrin Reaction (Base-catalyzed etherification) A->B Reagents: Epichlorohydrin, Base (e.g., K2CO3) C 3. Introduction of Methoxy Group (α-bromination followed by methoxylation) B->C Reagents: Brominating agent (e.g., NBS), Sodium methoxide D 4. Final Product This compound Derivative C->D Purification (e.g., Chromatography)

Caption: A generalized workflow for the synthesis of this compound derivatives.

Part 2: Anticipated Biological Activities and Mechanisms of Action

Based on the structural analogy to chalcones, this compound derivatives are hypothesized to exhibit a range of biological activities, with a primary focus on anticancer effects. The oxirane (epoxide) ring, a key feature of the side chain, is a reactive electrophilic group that can potentially alkylate nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cytotoxic effects.

The anticancer activity of chalcone derivatives has been attributed to multiple mechanisms, providing a strong basis for investigating similar pathways for the title compounds.[1][2] These mechanisms include:

  • Induction of Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancerous cells. Chalcones have been shown to induce apoptosis by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression can prevent cancer cell proliferation. Many chalcone derivatives have been observed to cause cell cycle arrest at different phases, such as G2/M or G1.

  • Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain chalcone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and cell death.[1]

  • Modulation of Signaling Pathways: Cancer cell growth and survival are often driven by aberrant signaling pathways. Chalcones have been reported to modulate key signaling molecules, including those involved in inflammation and cell proliferation.

Potential Signaling Pathway Modulation

Signaling_Pathway cluster_cell Cancer Cell Compound This compound Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Caspases Caspase Activation Compound->Caspases Induction CellCycle Cell Cycle Progression Compound->CellCycle Disruption CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis CellCycle->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Hypothesized mechanisms of anticancer action for this compound derivatives.

Part 3: Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a systematic and rigorous biological evaluation is essential. The following section outlines key experimental protocols.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of the synthesized compounds on various cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Maintain selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Apoptosis Induction Analysis

Objective: To investigate whether the cytotoxic effect of the compounds is mediated through the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat the cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 4: Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, data should be presented in a structured format.

Table 1: In Vitro Cytotoxicity of this compound Derivatives
Compound IDCancer Cell LineIC50 (µM) ± SD
Derivative AMCF-7Value
Derivative AA549Value
Derivative AHCT116Value
Derivative BMCF-7Value
Derivative BA549Value
Derivative BHCT116Value
DoxorubicinMCF-7Value
DoxorubicinA549Value
DoxorubicinHCT116Value

Note: The table should be populated with experimentally determined IC50 values and their standard deviations (SD).

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. By leveraging the extensive knowledge base of structurally related chalcones, researchers can efficiently design and evaluate new derivatives with enhanced potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the initial biological characterization of these compounds.

Future research should focus on establishing a clear structure-activity relationship (SAR) to guide the optimization of the lead compounds. Furthermore, in vivo studies using animal models will be crucial to assess the efficacy, pharmacokinetics, and toxicity profiles of the most promising candidates. The hybridization of this scaffold with other known anticancer pharmacophores could also be a fruitful strategy to overcome drug resistance and improve therapeutic outcomes.[1] While the journey from a promising scaffold to a clinically approved drug is long and challenging, the scientific foundation for exploring the therapeutic potential of this compound derivatives is solid and warrants dedicated investigation.

References

  • Synthesis and antitumor activity of novel chalcone deriv
  • Chalcone Deriv
  • Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview.
  • Chalcone Derivatives: Role in Anticancer Therapy.PubMed.

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A Theoretical and Computational Investigation of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the analysis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a molecule of interest in organic synthesis and potential drug development.[1] By leveraging Density Functional Theory (DFT) and molecular docking simulations, we explore its structural, electronic, and potential bio-inhibitory properties. This document is intended for researchers, chemists, and drug development professionals, offering a detailed roadmap for in silico characterization of this and structurally related compounds. Methodologies are grounded in established computational practices, providing a self-validating system for predicting molecular behavior and guiding experimental design.

Introduction: The Rationale for Computational Scrutiny

The compound this compound possesses a unique combination of functional groups: a methoxy-substituted acetophenone core linked to an oxirane (epoxide) moiety via an ether linkage. The oxirane ring is a key feature, known for its reactivity and presence in numerous bioactive molecules. The methoxyphenyl group is also a common scaffold in medicinal chemistry. Understanding the interplay of these groups at an electronic level is crucial for predicting the molecule's stability, reactivity, and potential as a therapeutic agent.

Computational chemistry offers a powerful, cost-effective, and rapid means to elucidate these properties before committing to extensive laboratory synthesis and testing.[2] This guide will detail the application of Density Functional Theory (DFT) for optimizing the molecular geometry, predicting vibrational spectra (FT-IR and Raman), and analyzing frontier molecular orbitals (HOMO-LUMO). Furthermore, we will outline a molecular docking protocol to assess its potential inhibitory activity against a relevant biological target.

Quantum Chemical Analysis: Unveiling Molecular Properties

The foundation of our theoretical investigation lies in Density Functional Theory (DFT), a robust method for describing the electronic structure of molecules.[3] The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide excellent correlation between theoretical and experimental data for a wide range of organic molecules.[4][5]

Methodology: A Step-by-Step Computational Protocol

A typical DFT workflow for analyzing this compound would proceed as follows:

  • Initial Structure Generation : The 3D structure of the molecule is drawn using molecular modeling software (e.g., GaussView).

  • Geometric Optimization : The initial structure is optimized to find the lowest energy conformation. This is achieved using an energy minimization algorithm with the B3LYP/6-311++G(d,p) level of theory.[5]

  • Frequency Calculation : A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Analysis : From the optimized structure, key electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[6] The Molecular Electrostatic Potential (MEP) is also mapped to identify sites susceptible to electrophilic and nucleophilic attack.

Below is a diagram illustrating this computational workflow.

DFT_Workflow Diagram 1: DFT Computational Workflow A 1. Initial 3D Structure Generation (e.g., GaussView) B 2. Geometric Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Energy Minimum) B->C E 4. Electronic Property Analysis B->E D Vibrational Spectra (FT-IR, Raman) C->D Yields F HOMO-LUMO Analysis (Reactivity Descriptors) E->F G Molecular Electrostatic Potential (MEP Map) E->G

Caption: A typical workflow for DFT-based molecular analysis.

Predicted Molecular Geometry

The geometric optimization provides precise information on bond lengths, bond angles, and dihedral angles. While experimental data from X-ray crystallography for this specific molecule is not available, DFT calculations can provide highly accurate predictions. For structurally similar compounds, studies have shown excellent agreement between DFT-calculated geometries and crystal structures.[7]

Table 1 presents a selection of key predicted geometric parameters for the optimized structure of this compound.

Parameter Atoms Involved Predicted Value
Bond Lengths
C=O (carbonyl)C-O~ 1.22 Å
C-O (ether)Phenyl-O-CH2~ 1.37 Å
C-O (ether)CH2-O-Oxirane~ 1.43 Å
C-C (oxirane)C-C in ring~ 1.47 Å
C-O (oxirane)C-O in ring~ 1.45 Å
Bond Angles
C-C-O (carbonyl)C-C=O~ 120.5°
C-O-C (ether)Phenyl-O-CH2~ 118.0°
Dihedral Angles
O-C-C-OMethoxy-C-C=O~ 20.0°[8]
Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for interpreting experimental FT-IR and FT-Raman spectra. By assigning theoretical vibrational modes to experimental peaks, a definitive structural confirmation can be achieved. The Potential Energy Distribution (PED) analysis, often performed with software like VEDA, provides a quantitative description of each vibrational mode.[6]

Table 2 summarizes the predicted vibrational frequencies for key functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (carbonyl)Stretching~ 1690 - 1710[9]
C-H (aromatic)Stretching~ 3050 - 3100
C-O (ether)Asymmetric Stretching~ 1250 - 1280
Oxirane RingRing Breathing~ 1250
Oxirane RingC-H Stretching~ 3000 - 3060
-OCH₃ (methoxy)C-H Stretching~ 2850 - 2950
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity.[5]

  • High EHOMO : Indicates a greater tendency to donate electrons (nucleophilic).

  • Low ELUMO : Indicates a greater tendency to accept electrons (electrophilic).

  • Small ΔE : Suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the carbonyl group and the phenyl ring. The oxirane ring also contributes significantly to the molecule's reactivity profile.

HOMO_LUMO Diagram 2: HOMO-LUMO Energy Gap cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Energy Energy Energy->LUMO Energy->HOMO

Caption: The relationship between HOMO, LUMO, and the energy gap.

Global reactivity descriptors can be calculated from these energies to provide quantitative measures of reactivity.[5]

Table 3: Predicted Electronic Properties and Reactivity Descriptors

Property Formula Predicted Value
EHOMO-~ -6.5 eV
ELUMO-~ -1.8 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 4.7 eV
Ionization Potential (IP)-EHOMO~ 6.5 eV
Electron Affinity (EA)-ELUMO~ 1.8 eV
Electronegativity (χ)-(EHOMO+ELUMO)/2~ 4.15 eV
Chemical Hardness (η)(ELUMO-EHOMO)/2~ 2.35 eV

Molecular Docking: Probing Biological Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Target Selection

The choice of protein target is critical. Given the structural motifs in our molecule, a relevant target could be an enzyme involved in inflammatory pathways, such as Cyclooxygenase-2 (COX-2), or a protein kinase.[10][11] For this guide, we will use COX-2 (PDB ID: 6COX) as a representative target.[10]

Docking Protocol
  • Ligand Preparation : The DFT-optimized structure of this compound is prepared by adding polar hydrogens and assigning charges.

  • Receptor Preparation : The crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

  • Grid Generation : A grid box is defined around the active site of the protein.

  • Docking Simulation : Software like AutoDock is used to perform the docking, exploring various conformations of the ligand within the active site and scoring them based on binding energy.[10]

  • Analysis : The results are analyzed to identify the best binding pose, the calculated binding energy (in kcal/mol), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Docking_Workflow Diagram 3: Molecular Docking Workflow cluster_Ligand Ligand Preparation cluster_Receptor Receptor Preparation L1 Optimized Ligand Structure (from DFT) L2 Add Charges & Hydrogens L1->L2 Dock Docking Simulation (e.g., AutoDock) L2->Dock R1 Protein Crystal Structure (e.g., PDB: 6COX) R2 Remove Water/Ligands R1->R2 R3 Add Charges & Hydrogens R2->R3 R3->Dock Analysis Analysis of Results Dock->Analysis Results Binding Energy Interaction Analysis Best Pose Analysis->Results

Caption: A streamlined workflow for molecular docking studies.

Predicted Binding Interactions

A successful docking simulation would likely show the molecule fitting snugly into the active site of COX-2. The carbonyl oxygen and the ether oxygens are prime candidates for forming hydrogen bonds with amino acid residues like Arginine or Tyrosine. The phenyl rings would likely engage in hydrophobic or π-π stacking interactions within the active site cavity. A lower binding energy (e.g., -7 to -9 kcal/mol) would indicate a stronger, more favorable interaction, suggesting potential inhibitory activity.[6][10]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. Through DFT, we can reliably predict its three-dimensional structure, vibrational spectra, and electronic reactivity. Molecular docking provides a powerful tool to screen for potential biological activity, offering insights that can guide further experimental work.

The methodologies described herein—from geometric optimization and frequency analysis to HOMO-LUMO calculations and molecular docking—represent a robust, self-validating framework for modern chemical research. By applying these computational techniques, researchers can accelerate the discovery process, prioritize synthetic targets, and gain a deeper understanding of molecular behavior, ultimately paving the way for the development of novel therapeutics.

References

  • American Institute of Science. Journals-Paper Information. Available from: [Link]

  • PubMed. Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma. J Biomol Struct Dyn. 2023;41(23):13595-13604. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Available from: [Link]

  • National Center for Biotechnology Information. 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure and Hirshfeld surface analysis. Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Available from: [Link]

  • MDPI. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Available from: [Link]

  • ResearchGate. Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. Available from: [Link]

  • PubMed Central. 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry. Available from: [Link]

  • Pharmacy Education. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Available from: [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available from: [Link]

  • ResearchGate. Hirshfeld Surface, Molecular Docking Study, Spectroscopic Characterization and NLO Profile of 2‐Methoxy‐4,6‐Diphenylnicotinonitrile | Request PDF. Available from: [Link]

  • Elixir Comp. Chem. FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Available from: [Link]

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  • ResearchGate. (PDF) The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone is a key intermediate in organic synthesis, particularly valued in the field of medicinal chemistry and drug development.[1] Its unique trifunctional structure, comprising an aromatic ketone, a methoxy ether, and a reactive epoxide ring, offers a versatile platform for the synthesis of complex molecular architectures. The high ring strain of the epoxide group makes it susceptible to nucleophilic attack, providing a reliable method for introducing new functionalities.[2][3] This reactivity is central to its primary application in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers, a class of drugs widely used to manage cardiovascular conditions such as hypertension and angina pectoris.[4][5]

This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on detailed protocols for its application in the synthesis of beta-blocker analogues. The protocols are designed for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, experimental setup, and product purification.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 110458-44-1
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance White to off-white solid
Solubility Soluble in most common organic solvents (e.g., THF, DCM, Acetone)

Core Synthetic Application: Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

The most prominent application of this compound is in the synthesis of β-amino alcohols through the ring-opening of its epoxide moiety. This reaction is a cornerstone in the preparation of many beta-blockers.[6] The general reaction scheme involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring.

Reaction Mechanism: A Tale of Two Pathways

The ring-opening of epoxides can proceed through two distinct mechanisms, SN1 or SN2, depending on the reaction conditions.

  • Under Basic or Neutral Conditions (SN2 Pathway): With strong, basic nucleophiles such as primary or secondary amines, the reaction follows a concerted SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, leading to a specific regiochemical outcome. This is the most common and controlled method for the synthesis of beta-blocker precursors from this compound.

  • Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. The nucleophile, which is often the solvent (solvolysis), attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

For the synthesis of beta-blockers, the SN2 pathway is preferred to ensure the desired regioselectivity and to avoid potential side reactions.

sn2_mechanism reagents This compound + Isopropylamine transition_state Transition State reagents->transition_state S N 2 Attack product 1-(Isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol transition_state->product Ring Opening & Proton Transfer

Caption: SN2 mechanism for the ring-opening of the epoxide.

Detailed Experimental Protocol: Synthesis of a Metoprolol Analogue

This protocol details the synthesis of 1-(isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol, a close structural analogue of the widely used beta-blocker, metoprolol. This procedure is adapted from established methods for metoprolol synthesis.[2][6][7][8][9]

Part 1: Synthesis of this compound

This starting material can be synthesized from 4-hydroxy-2-methoxyacetophenone and epichlorohydrin in the presence of a base.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxy-2-methoxyacetophenone166.1716.6 g0.1
Epichlorohydrin92.5213.9 g (11.8 mL)0.15
Sodium Hydroxide40.004.4 g0.11
Water18.0250 mL-
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-methoxyacetophenone in 50 mL of water containing sodium hydroxide.

  • Add epichlorohydrin to the solution and heat the mixture to 50-60°C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel if necessary.

Part 2: Ring-Opening with Isopropylamine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound222.2422.2 g0.1
Isopropylamine59.1117.7 g (25.6 mL)0.3
Methanol (optional)32.0450 mL-

Procedure:

  • In a pressure-rated reaction vessel, dissolve this compound in methanol (if used).

  • Cool the solution in an ice bath and slowly add isopropylamine.

  • Seal the vessel and heat the reaction mixture to 50-80°C for 6-12 hours. The optimal temperature and time will depend on whether a solvent is used. Reactions without a solvent may proceed faster but require careful temperature control.[8]

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture and remove the excess isopropylamine and methanol under reduced pressure.

  • The resulting crude product, 1-(isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol, can be purified by column chromatography or by salt formation and recrystallization.

workflow start Start step1 Dissolve 4-hydroxy-2-methoxyacetophenone and NaOH in water start->step1 step2 Add epichlorohydrin and heat step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Work-up and Extraction step3->step4 Reaction Complete step5 Purification of Epoxide step4->step5 step6 Dissolve Epoxide step5->step6 step7 Add Isopropylamine and Heat step6->step7 step8 Reaction Monitoring (TLC) step7->step8 step9 Work-up and Purification step8->step9 Reaction Complete end Final Product step9->end

Caption: Experimental workflow for the synthesis of a metoprolol analogue.

Purification and Characterization

Purification of the final product is critical to ensure its suitability for further studies.

  • Column Chromatography: A common method for purifying the crude product. A silica gel column with a gradient of dichloromethane and methanol is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/hexane) can yield a highly pure compound.

  • Salt Formation: Beta-blockers are often isolated and purified as their pharmaceutically acceptable salts (e.g., tartrate, succinate, or hydrochloride).[10] This can improve their stability and crystallinity.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful ring-opening of the epoxide.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the presence of a hydroxyl group (broad peak around 3300 cm⁻¹), a secondary amine, the ketone carbonyl (around 1680 cm⁻¹), and the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

The Significance of the Ketone Functionality in Drug Development

While the primary pharmacophore for beta-blocker activity resides in the aryloxypropanolamine moiety, the ketone group on the aromatic ring of the synthesized molecule offers several opportunities for further derivatization and modulation of pharmacological properties. The presence of the ketone can influence the drug's metabolic stability, receptor binding affinity, and pharmacokinetic profile. In some cases, ketones in drug molecules can act as metabolic energy sources for organs like the heart and skeletal muscle, which could be a relevant consideration in cardiometabolic diseases.[11] Further chemical modifications of the ketone, such as reduction to a secondary alcohol or conversion to an oxime, can be explored to generate novel analogues with potentially improved therapeutic profiles.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling this compound and all other reagents.[8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmacologically active compounds, particularly beta-blocker analogues. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount for achieving high yields and purity of the desired products.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. BenchChem.
  • Google Patents. (2009).
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  • European Patent Office. (1997). EP 0942899 B1 - MANUFACTURING PROCESS OF METOPROLOL.
  • Google Patents. (2005). US20050107635A1 - Metoprolol manufacturing process.
  • LookChem. (n.d.). Cas 110458-44-1, this compound.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
  • PubChem. (n.d.). 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)
  • X-MOL. (n.d.). This compound.
  • Fisher Scientific. (n.d.).
  • Longdom Publishing. (n.d.). Editorial on Ring-Opening Reactions of Epoxides.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.
  • PubMed Central. (n.d.). The therapeutic potential of ketones in cardiometabolic disease: impact on heart and skeletal muscle.
  • Google Patents. (1981). EP0041295B1 - Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
  • Google Patents. (1981). Process for the preparation of 1-isopropylamino-3-\4-\2-methoxy-ethyl-phenoxy-2-propanol.
  • Wikipedia. (n.d.). Discovery and development of beta-blockers.
  • MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.

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Prospective Applications of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the polymerization and application of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone (CAS: 110458-44-1). This document, therefore, serves as a prospective technical guide for researchers, scientists, and drug development professionals. The applications and protocols described herein are inferred from the compound's chemical structure and the well-established reactivity of its constituent functional groups—a methoxyacetophenone moiety and an oxirane (epoxide) ring. The provided protocols are intended as a starting point for research and development and will require empirical validation and optimization.

Introduction

This compound is a bifunctional organic molecule possessing both a photo-responsive ketone and a polymerizable epoxy group.[1] This unique combination suggests its potential utility in multiple areas of polymer chemistry, including as a photoinitiator for radical polymerization, a monomer for cationic ring-opening polymerization, and a reactive modifier for epoxy resin systems. Understanding the distinct reactivity of each functional group is key to harnessing its potential in advanced material synthesis.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueReference
CAS Number 110458-44-1[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]

Application Area 1: Photoinitiator for Free-Radical Polymerization

The methoxyacetophenone portion of the molecule is structurally similar to a class of Norrish Type I photoinitiators. Upon absorption of UV radiation, these molecules can undergo α-cleavage to generate free radicals, which can subsequently initiate the polymerization of vinyl monomers like acrylates and methacrylates.

Proposed Mechanism of Photoinitiation

The initiation process is hypothesized to proceed via a Norrish Type I cleavage mechanism. The absorption of UV light excites the acetophenone chromophore, leading to the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom. This generates two distinct radical species, both of which could potentially initiate polymerization.

G cluster_initiation Photoinitiation cluster_propagation Propagation Initiator This compound Excited Excited State Initiator->Excited UV Light (hν) Radicals Free Radicals Excited->Radicals α-Cleavage Monomer Vinyl Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Proposed Norrish Type I photoinitiation mechanism.

Experimental Protocol: Evaluation as a Photoinitiator

This protocol outlines a general procedure for evaluating the efficacy of this compound as a photoinitiator for the UV curing of an acrylate formulation.

Materials:

  • This compound

  • Trimethylolpropane triacrylate (TMPTA) or another suitable acrylate monomer

  • UV curing chamber with a medium-pressure mercury lamp

  • Fourier-Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

  • Formulation Preparation: Prepare a series of formulations by dissolving this compound in TMPTA at various concentrations (e.g., 0.5, 1, 2, and 5 wt%). Ensure complete dissolution by gentle warming and stirring.

  • Sample Preparation: Apply a thin film (e.g., 25 µm) of the formulation onto a glass slide or other suitable substrate.

  • UV Curing: Expose the sample to UV radiation in the curing chamber. Vary the exposure time and UV intensity to determine the curing parameters.

  • Monitoring Cure: Monitor the degree of polymerization in real-time or at discrete time points by FTIR spectroscopy. The disappearance of the acrylate double bond peak (around 1635 cm⁻¹) indicates the progress of the reaction.

  • Characterization of Cured Film: Evaluate the properties of the cured film, such as hardness (pencil hardness), solvent resistance (MEK rub test), and adhesion (cross-hatch adhesion test).

Application Area 2: Monomer in Cationic Ring-Opening Polymerization

The oxirane group is susceptible to cationic ring-opening polymerization (CROP), a process initiated by strong acids or other cationic species.[2] This allows for the synthesis of polyethers with the methoxyacetophenone moiety as a pendant group.

Proposed Mechanism of Cationic Ring-Opening Polymerization

Cationic photoinitiators, upon UV irradiation, generate a strong Brønsted acid that can protonate the oxygen atom of the oxirane ring, activating it for nucleophilic attack by another monomer unit.[2][3] This process propagates, leading to the formation of a polyether chain.

G Photoinitiator Cationic Photoinitiator (e.g., Onium Salt) Acid Strong Acid (H+) Photoinitiator->Acid UV Light (hν) Monomer This compound Acid->Monomer Initiation ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Polymer Growing Polyether Chain ActivatedMonomer->Polymer Propagation

Caption: Cationic ring-opening polymerization workflow.

Experimental Protocol: Cationic Photopolymerization

This protocol provides a starting point for the cationic photopolymerization of this compound.

Materials:

  • This compound

  • Cationic photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt)

  • Anhydrous solvent (e.g., dichloromethane or propylene carbonate)

  • UV source (e.g., 365 nm LED)

  • Gel Permeation Chromatography (GPC) for molecular weight analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization

Procedure:

  • Reaction Setup: In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the cationic photoinitiator (e.g., 1 mol% relative to the monomer) in the anhydrous solvent.

  • Monomer Addition: Add this compound to the solution and stir until homogeneous.

  • Photopolymerization: Irradiate the solution with the UV source. Monitor the reaction progress by observing the increase in viscosity.

  • Termination and Purification: After the desired reaction time, terminate the polymerization by adding a small amount of a nucleophilic quenching agent (e.g., methanol). Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

  • Characterization: Determine the molecular weight and molecular weight distribution of the resulting polymer by GPC. Confirm the polyether structure using ¹H and ¹³C NMR spectroscopy.

Application Area 3: Reactive Modifier for Epoxy Resins

The presence of an oxirane group allows this molecule to be incorporated into traditional epoxy resin formulations as a reactive diluent or a crosslinking agent. As a reactive diluent, it can reduce the viscosity of high-viscosity epoxy resins, improving their processability, while also being incorporated into the final polymer network.

Role as a Reactive Diluent

High molecular weight epoxy resins, such as those based on bisphenol A, often have high viscosities, making them difficult to handle and process. Reactive diluents are low-viscosity epoxy-functional compounds that are added to reduce the overall viscosity of the formulation. Unlike non-reactive diluents, they co-react with the curing agent and become part of the crosslinked network, which can influence the final properties of the thermoset.

Experimental Protocol: Evaluation as a Reactive Diluent

This protocol describes a method to assess the effect of this compound on the viscosity and curing properties of a standard epoxy resin system.

Materials:

  • This compound

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine curing agent (e.g., triethylenetetramine, TETA)

  • Viscometer

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Formulation: Prepare blends of DGEBA with varying amounts of this compound (e.g., 5, 10, 20 wt%).

  • Viscosity Measurement: Measure the viscosity of each blend at a constant temperature (e.g., 25 °C) using a viscometer.

  • Curing: To each blend, add a stoichiometric amount of the amine curing agent based on the total epoxy equivalent weight of the mixture.

  • Curing Profile Analysis: Analyze the curing behavior of the formulations using DSC to determine the onset of cure, peak exotherm temperature, and total heat of reaction.

  • Thermomechanical Properties: Cure the formulations according to a defined schedule (e.g., 2 hours at 80 °C followed by 2 hours at 120 °C). Characterize the glass transition temperature (Tg) and mechanical properties (e.g., tensile strength, modulus) of the cured thermosets.

Conclusion

While direct experimental data for this compound is scarce, its bifunctional nature presents intriguing possibilities for its application in polymer chemistry. As a photoinitiator, it offers the potential for covalent incorporation into the polymer network, potentially reducing migration. As a monomer, it can be used to synthesize functional polyethers with photo-active pendant groups. Finally, as a reactive modifier, it can tailor the properties of epoxy thermosets. The protocols provided in this guide offer a foundational framework for the systematic investigation of these potential applications.

References

  • Deuteron GmbH. (n.d.). Photoinitiators. Retrieved from [Link]

  • YouTube. (2025, August 13). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic. Retrieved from [Link]

  • Google Patents. (n.d.). US7592376B2 - Photopolymerizable epoxide and oxetane compositions.
  • Google Patents. (n.d.). US20120296011A1 - Phenolic compound, epoxy resin, epoxy resin composition, prepreg, and cured product thereof.
  • Arkema Sartomer. (n.d.). Cationic curing: shining a light on the technology. Retrieved from [Link]

  • MDPI. (2021).
  • ChemWhat. (n.d.). This compound (CAS No. 110458-44-1) SDS. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, TRC. Retrieved from [Link]

  • Google Patents. (n.d.). JPH02108680A - Epoxydized modified acetophenone/formaldehyde resin.
  • PubMed Central. (2018). Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether. Polymer Chemistry, 9(1), 58-66.
  • Epoxy Resin Systems. (2025, August 7). Epoxy Resin Chemical Structure (Molecular Model & Composition). Retrieved from [Link]

  • PubMed Central. (2017).
  • MDPI. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168.
  • PubMed Central. (2024, July 4). The Synthesis of Narrowly Dispersed Poly(ε-caprolactone) Microspheres by Dispersion Polymerization Using a Homopolymer Poly(dodecyl acrylate) as the Stabilizer. Polymers, 16(14), 1891.
  • MDPI. (2018). Structures and Synthesis of Zwitterionic Polymers. Polymers, 10(11), 1205.
  • Penn State University. (1992, August 1). Synthesis of Poly(1-octene-g-methyl methacrylate) Copolymers. Retrieved from [Link]

  • Rieke Metals. (n.d.). 2-Methoxy-1-[4-(tetrahydropyran-2-yloxy)phenyl]ethanone. Retrieved from [Link]

  • PubMed. (1992). Reinforcement of Polymers of 2,2 bis-4(2-hydroxy-3-methacryloyloxy Propoxy) Phenyl Propane by Ultra-High Modulus Polyethylene Fibres.
  • Specific Polymers. (n.d.). Poly(ethylene glycol), α-methoxy, ω-glycidyl ether. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. Retrieved from [Link]

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use of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Pharmaceutical Intermediate: 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Abstract

In the landscape of modern pharmaceutical development, the strategic use of bifunctional intermediates is paramount for the efficient synthesis of complex active pharmaceutical ingredients (APIs). This compound emerges as a valuable building block, incorporating two distinct and highly reactive functional groups: an epoxide and a ketone. This unique combination offers synthetic chemists a versatile platform for constructing aryloxypropanolamine scaffolds, a core structural motif in many β-adrenergic blocking agents. This document provides a comprehensive guide to the properties, handling, and synthetic applications of this intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and process development.

Compound Profile and Physicochemical Properties

This compound is a synthetic intermediate whose utility lies in its dual reactivity.[1] The para-substituted aromatic ring provides a stable backbone, while the epoxide and methoxyethanone moieties serve as key reaction centers.

PropertyValueSource
CAS Number 110458-44-1[2]
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
Physical State Liquid[3]
Color Yellow[3]
Boiling Point 266 - 268 °C[3]
Flash Point 135 °C[3]

Safety, Handling, and Storage

Scientific integrity begins with safety. The protocols described herein are predicated on adherence to established safety guidelines for handling chemical reagents.

2.1. Precautions for Safe Handling Handling should be performed in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[4][5] Users must avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[2][6]

2.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) and wear a lab coat or impervious clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[4]

2.3. Conditions for Safe Storage Store in a cool, dry place away from heat and sources of ignition.[2][3] Keep the container tightly closed and in a well-ventilated environment.[2][5] The compound is incompatible with strong oxidizing agents and strong bases.[3]

Synthetic Applications in Pharmaceutical Chemistry

The primary utility of this compound is in the synthesis of the aryloxypropanolamine pharmacophore. This structural class is the foundation for a vast number of β-adrenergic antagonists, or "beta-blockers," used to manage cardiovascular conditions like hypertension and angina.[7][8]

3.1. Core Reaction: Nucleophilic Ring-Opening of the Epoxide The most synthetically valuable reaction for this intermediate is the regioselective opening of the epoxide ring. This reaction is typically carried out with a primary or secondary amine, which acts as the nucleophile. In the context of beta-blocker synthesis, an amine such as isopropylamine is commonly used.[9][10] The reaction proceeds via an Sɴ2 mechanism, where the amine attacks the sterically less hindered terminal carbon of the oxirane ring, resulting in a 1-amino-3-aryloxy-2-propanol derivative.

This reaction is foundational to the synthesis of numerous beta-blockers and highlights the direct pathway from an epoxide-containing intermediate to the desired propanolamine scaffold.[10][11]

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Product Intermediate 2-Methoxy-1-[4- (oxiranylmethoxy)phenyl]ethanone Reaction Epoxide Ring-Opening (Sɴ2 Mechanism) Intermediate->Reaction Solvent (e.g., Methanol) Heat Amine Nucleophilic Amine (e.g., Isopropylamine) Amine->Reaction Product Aryloxypropanolamine Derivative Reaction->Product Forms core scaffold

Caption: Synthetic workflow for the conversion of the intermediate.

3.2. The Resulting Aryloxypropanolamine Scaffold The product of the ring-opening reaction is a multi-functional molecule that retains the methoxyethanone group. This ketone functionality provides a secondary site for further chemical modification, allowing for the development of novel derivatives with potentially unique pharmacological profiles. This versatility is a key attribute for intermediates in drug discovery libraries.

G cluster_scaffold General Aryloxypropanolamine Scaffold cluster_product Product from 2M4OPE Scaffold Ar-O-CH₂-CH(OH)-CH₂-NH-R Product [Ketone-Ph]-O-CH₂-CH(OH)-CH₂-NH-R note Where: Ar = Aromatic Group R = Alkyl Group [Ketone-Ph] = 2-Methoxyacetylphenyl group

Caption: Comparison of the general scaffold and the specific product.

Experimental Protocols

The following protocols are provided as a guide for researchers. All operations should be conducted with appropriate safety precautions.

Protocol 1: Synthesis of 1-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}-2-methoxyethanone

This protocol details the nucleophilic addition of isopropylamine to the epoxide ring of the title compound.

4.1. Materials and Equipment

  • This compound (1.0 eq)

  • Isopropylamine (3.0 eq)

  • Methanol (as solvent, approx. 5 mL per gram of starting material)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane (DCM) and saturated sodium bicarbonate solution for work-up

  • Anhydrous magnesium sulfate or sodium sulfate

  • Thin Layer Chromatography (TLC) plate (silica gel) with a suitable mobile phase (e.g., 9:1 DCM:Methanol)

4.2. Step-by-Step Procedure

  • Reaction Setup: Charge the round-bottom flask with this compound and methanol. Begin stirring to dissolve the intermediate.

  • Reagent Addition: Add isopropylamine to the stirring solution. The excess amine serves both as a reagent and a base to facilitate the reaction.

  • Reaction Conditions: Affix the reflux condenser and heat the mixture to a gentle reflux (approximately 60-65 °C). Monitor the reaction progress by TLC until the starting material spot is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again via rotary evaporation to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure aryloxypropanolamine derivative.

Protocol 2: Analytical Characterization of the Product

It is crucial to validate the structure and purity of the synthesized compound.

5.1. Thin Layer Chromatography (TLC)

  • Purpose: To monitor reaction progress and assess the purity of the final product.

  • Observation: The product should have a lower Rf value than the starting epoxide due to the introduction of the polar hydroxyl and amine groups.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum of the product should confirm the disappearance of the characteristic epoxide proton signals (typically 2.7-3.4 ppm) and the appearance of new signals corresponding to the isopropyl group (a septet and two doublets) and the methine proton of the newly formed alcohol (CH-OH).

5.3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the product.

  • Observation: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₅H₂₃NO₄ (281.35 g/mol ).

5.4. Infrared (IR) Spectroscopy

  • Purpose: To confirm the transformation of functional groups.

  • Observation: The spectrum should show the appearance of a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations, while retaining the strong carbonyl (C=O) stretch from the ethanone group around 1680 cm⁻¹.

Conclusion

This compound represents a strategically designed intermediate for pharmaceutical synthesis. Its bifunctional nature allows for the straightforward construction of complex aryloxypropanolamine derivatives through a well-established and reliable epoxide ring-opening reaction. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in the pursuit of novel therapeutic agents, particularly within the class of β-adrenergic modulators.

References

  • XiXisys.com. This compound (CAS No. 110458-44-1) SDS. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. (2024-08-23). Available from: [Link]

  • Melgar-Fernández, R., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-4. Available from: [Link]

  • LookChem. Cas 110458-44-1, this compound. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. Available from: [Link]

  • Google Patents. CN103102281A - Synthesis method of metoprolol succinate.
  • Google Patents. WO2005046568A2 - Process for manufacture of metoprolol and salts thereof.
  • Hansen, M. B., et al. (2024). Synthesis of (S)-metoprolol ((S)-3) via a four step route including... ResearchGate. Available from: [Link]

  • PubMed. 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. Available from: [Link]

  • PubMed. Synthesis and pharmacology of potential beta-blockers. Available from: [Link]

  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). Available from: [Link]

  • Machin, P. J., et al. (1983). Beta 1-selective Adrenoceptor Antagonists. 2. 4-ether-linked Phenoxypropanolamines. Journal of Medicinal Chemistry, 26(11), 1570-6. Available from: [Link]

  • Krause & Pachernegg. Racemic beta-blockers - fixed combinations of different drugs. Available from: [Link]at/kup/pdf/1066.pdf)

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Application Note: A Robust HPLC Method for the Analysis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic approach to the development of a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. This compound is a key intermediate in various synthetic pathways, and its purity is critical for downstream applications. The method development process described herein is grounded in fundamental chromatographic principles and adheres to regulatory guidelines, ensuring scientific integrity. We detail the rationale behind the selection of the stationary phase, mobile phase, and detector settings, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate of significant interest in organic synthesis. Its molecular structure incorporates a methoxyacetophenone core and a reactive epoxide ring, making it a versatile building block. The purity and accurate quantification of this compound are paramount to ensure the quality and yield of subsequent reactions. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This document provides a detailed guide to developing a robust reversed-phase HPLC (RP-HPLC) method for this analyte.

Compound Properties:

PropertyValueSource
Chemical Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
Melting Point 59-61 °C
Solubility Slightly soluble in Chloroform and Methanol

The Logic of Method Development: A Step-by-Step Rationale

The development of a robust HPLC method is a systematic process.[3] The following sections outline the decision-making process for analyzing this compound, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[4][5]

Initial Assessment and Analyte Characterization

The structure of this compound suggests it is a moderately polar compound. The presence of the aromatic ring, ketone, ether, and epoxide functionalities contributes to its overall polarity. Based on this, a reversed-phase HPLC approach is the most logical starting point.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.[8]

Selection of the Stationary Phase (Column)

For the separation of moderately polar compounds like our target analyte, a C18 (octadecyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[3][8] The C18 stationary phase provides sufficient hydrophobicity to retain the analyte while allowing for elution with a suitable mobile phase.

Initial Column Selection:

  • Stationary Phase: C18-bonded silica

  • Particle Size: 5 µm (for standard HPLC) or <2 µm (for UHPLC)

  • Dimensions: 4.6 x 150 mm (standard) or 2.1 x 50 mm (UHPLC)

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent.[9] Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[9]

A gradient elution, where the concentration of the organic solvent is increased over time, is initially employed to determine the approximate elution conditions and to ensure that any impurities with different polarities are eluted.

Initial Mobile Phase Composition:

  • Solvent A: Water (HPLC grade)

  • Solvent B: Acetonitrile (HPLC grade)

Detector Wavelength (λmax) Selection

The analyte possesses a substituted benzene ring, which is a chromophore that absorbs UV light. The acetophenone moiety is expected to have a strong absorbance. For similar compounds like acetophenone, a λmax of approximately 245 nm has been reported.[12] Therefore, this is a logical starting point for detection. A diode array detector (DAD) or a photodiode array (PDA) detector is highly recommended during method development to screen for the optimal detection wavelength and to assess peak purity.

Initial Detector Settings:

  • Wavelength: 245 nm (initial setting, to be confirmed by DAD/PDA scan)

  • Bandwidth: 4 nm

  • Reference Wavelength: 360 nm (with a bandwidth of 100 nm)

Experimental Protocols

This section provides detailed, step-by-step protocols for the developed HPLC method. These protocols are designed to be self-validating, incorporating system suitability tests as mandated by pharmacopeias and regulatory guidelines.[13]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (88% or higher purity)

  • Methanol (HPLC grade)

Instrumentation

A standard HPLC or UHPLC system equipped with:

  • Binary or Quaternary pump

  • Autosampler

  • Thermostatted column compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

Sample Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is a suitable diluent.

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution of the stock solution.

Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the standard solution using the sample diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[12]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
15.1
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm

Method Development Workflow and System Suitability

The following diagram illustrates the logical workflow for the HPLC method development process.

Sources

Application Notes and Protocols for the Derivatization of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Synthon for Pharmaceutical Development

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone (CAS No. 110458-44-1) is a multifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates three key functional groups: a reactive oxirane (epoxide) ring, a ketone, and a methoxy ether. This strategic combination makes it a valuable building block, particularly for the synthesis of aryloxypropanolamine derivatives.

The high ring strain of the epoxide group renders it susceptible to nucleophilic attack, providing a reliable and well-understood method for introducing a variety of functional moieties.[3] This reactivity is the cornerstone of its utility, primarily in the synthesis of β-amino alcohols, which are the core pharmacophore of the widely used class of drugs known as beta-blockers.[4][5] These drugs are essential in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[4]

This document provides a detailed application note on the derivatization of this compound for the synthesis of β-blocker analogues and impurities, complete with a comprehensive, field-proven protocol.

Application I: Synthesis of β-Adrenergic Receptor Antagonist Analogues

Scientific Rationale and Mechanistic Insight

The primary application for the derivatization of this compound is the synthesis of compounds targeting β-adrenergic receptors. The core of this application lies in the nucleophilic ring-opening of the epoxide by an amine. This reaction forges the critical 2-hydroxy-3-aminopropoxy linkage characteristic of many beta-blockers.[2][5]

The reaction proceeds via a classic SN2 mechanism, especially under neutral or basic conditions with a primary or secondary amine acting as the nucleophile.[6] The amine preferentially attacks the less sterically hindered carbon of the epoxide ring. This regioselectivity is a key advantage, leading to a predictable and high-yielding synthesis of the desired 1,2-amino alcohol.[4][6] The attack occurs from the backside of the C-O bond, resulting in a stereochemical inversion at the site of reaction.[6]

The choice of the amine nucleophile is a critical experimental parameter that directly dictates the pharmacological properties of the final product. For instance, reaction with isopropylamine is a key step in the synthesis of atenolol and its related substances.[7][8] By varying the amine, a diverse library of analogues can be generated for structure-activity relationship (SAR) studies, aiding in the discovery of novel therapeutic agents with improved selectivity and pharmacokinetic profiles.[4]

The diagram below illustrates the general reaction pathway for the derivatization of this compound with an amine to form a β-amino alcohol derivative.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Nucleophilic Ring-Opening A->C S_N2 Attack B Amine (R-NH2) (e.g., Isopropylamine) B->C Nucleophile D β-Amino Alcohol Derivative (β-Blocker Analogue) C->D Forms new C-N bond

Caption: General reaction scheme for the synthesis of β-blocker analogues.

Experimental Protocol: Synthesis of a β-Amino Alcohol Derivative

This protocol details the synthesis of 2-hydroxy-3-(isopropylamino)propoxy derivative, a key structural motif found in drugs like atenolol, via the derivatization of this compound.

Materials and Reagents
ReagentCAS No.SupplierGrade
This compound110458-44-1Major Suppliers≥98%
Isopropylamine75-31-0Major Suppliers≥99%
Methanol67-56-1Major SuppliersAnhydrous, ACS
Ethyl Acetate141-78-6Major SuppliersACS Grade
Hexanes110-54-3Major SuppliersACS Grade
Deionized Water7732-18-5In-houseType I
Anhydrous Magnesium Sulfate7487-88-9Major Suppliers≥97%
Silica Gel for Column Chromatography7631-86-9Major Suppliers60 Å, 230-400 mesh
Step-by-Step Methodology

The workflow for this synthesis is outlined in the following diagram:

G start Start dissolve 1. Dissolve this compound in Methanol start->dissolve add_amine 2. Add Isopropylamine (Exothermic - control temperature) dissolve->add_amine reflux 3. Reflux the reaction mixture (e.g., 6-8 hours) add_amine->reflux monitor 4. Monitor reaction progress by TLC reflux->monitor workup 5. Aqueous Workup: - Concentrate solvent - Add water & EtOAc - Separate layers monitor->workup Upon completion dry 6. Dry organic layer (Anhydrous MgSO4) workup->dry purify 7. Purify by Column Chromatography dry->purify characterize 8. Characterize the final product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.0 g, 22.5 mmol) in anhydrous methanol (100 mL).

  • Addition of Nucleophile: To the stirred solution, slowly add isopropylamine (3.8 mL, 45.0 mmol, 2.0 equivalents) dropwise. Note: The addition may be exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction progression.

  • Solvent Removal and Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Extraction and Drying: Collect the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL). Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure β-amino alcohol derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity. The expected product is 1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)-2-methoxyethanone.

Expected Outcome and Self-Validation

The successful execution of this protocol should yield the target β-amino alcohol as a viscous oil or a low-melting solid. The purity should be >95% as determined by HPLC and NMR. Key validation checkpoints include:

  • TLC Analysis: A clear shift to a lower Rf value for the product compared to the starting epoxide.

  • NMR Spectroscopy: Appearance of new signals corresponding to the isopropyl group and the methine proton of the newly formed alcohol.

  • Mass Spectrometry: A molecular ion peak corresponding to the addition of isopropylamine to the starting material (C15H23NO4, MW: 281.35).

This derivatization strategy is robust and can be adapted for a wide range of primary and secondary amines to generate a library of pharmacologically relevant compounds for further screening and development.

References

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121. [Link]

  • Lumen Learning. (n.d.). Epoxide reactions. In Organic Chemistry 1: An open textbook. [Link]

  • LookChem. (n.d.). Cas 110458-44-1, this compound. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • Cheméo. (n.d.). This compound. [Link]

  • University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]

  • Abdel-Ghani, T. M., et al. (2014). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. Molecules, 19(11), 17898-17916. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

Sources

Application Notes and Protocols for Reactions with 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup for chemical reactions involving 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. This bifunctional molecule, possessing both a reactive epoxide ring and an aromatic ketone, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to facilitate the effective use of this compound in a laboratory setting. The protocols emphasize safety, reproducibility, and the rationale behind experimental choices, ensuring a self-validating system for reliable results.

Introduction and Chemical Profile

This compound (CAS No. 110458-44-1) is an organic compound of significant interest in synthetic chemistry.[1] Its molecular structure features two key functional groups: an epoxide (oxirane) and an aromatic ketone. This duality allows for a range of selective chemical transformations, making it a valuable precursor for more complex molecules.

The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[2] This reactivity is the cornerstone of its utility in constructing larger molecular frameworks. The aromatic ketone, while less reactive, provides a site for a variety of carbonyl chemistry, including reduction and condensation reactions.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 110458-44-1
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance Refer to supplier's specification
Solubility Soluble in most common organic solvents (e.g., THF, DCM, Acetone)

Core Reactivity: The Epoxide Ring-Opening

The most prominent reaction of this compound involves the nucleophilic opening of the epoxide ring. This reaction can be catalyzed by either acid or base, with the regioselectivity of the nucleophilic attack being dependent on the reaction conditions.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. Strong nucleophiles will attack the less sterically hindered carbon of the epoxide.[2] This is a highly reliable and predictable transformation.

In contrast, acid-catalyzed ring-opening involves protonation of the epoxide oxygen, making it a better leaving group. The nucleophile then attacks the more substituted carbon, proceeding through a mechanism with partial SN1 character.

Mechanistic Overview: Base-Catalyzed Epoxide Ring-Opening

The base-catalyzed ring-opening with a primary amine, such as isopropylamine, is a foundational reaction for the synthesis of beta-blocker analogues. The lone pair of the amine nitrogen acts as the nucleophile, attacking the terminal carbon of the epoxide. A subsequent proton transfer from the solvent or during work-up yields the final amino alcohol product.

Base-catalyzed epoxide ring-opening with a primary amine.

Experimental Protocols

Protocol 1: Synthesis of 1-(Isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol

This protocol details the reaction of this compound with isopropylamine, a common reaction in the synthesis of beta-blocker analogues. The conditions are adapted from established procedures for similar substrates.[1][3]

Materials and Equipment:

  • This compound

  • Isopropylamine

  • Toluene (or other suitable solvent)

  • 5% Acetic acid solution

  • Sodium bicarbonate

  • Methylene chloride (or other extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Amine: Add an excess of isopropylamine (e.g., 2-3 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a 5% acetic acid solution.

    • Wash the aqueous solution with a non-polar solvent like toluene to remove any unreacted starting material or non-polar impurities.

    • Carefully add sodium bicarbonate to the aqueous layer to neutralize the acid and basify the solution to a pH of approximately 7.5-8.

    • Extract the product into an organic solvent such as methylene chloride (3x).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude product.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Table 2: Reagent Quantities (Example Scale)

ReagentMolar Eq.Amount
This compound1.05.0 g
Isopropylamine2.56.6 mL
Toluene-50 mL

Expected Outcome:

The reaction should yield 1-(Isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol as a viscous oil or a low-melting solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Reduction of the Ketone Moiety

The ketone group in the product from Protocol 1 can be selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride.[1]

Materials and Equipment:

  • Product from Protocol 1

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve the product from Protocol 1 in methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl).

  • Work-up:

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the diol product.

G cluster_workflow Experimental Workflow start This compound step1 Protocol 1: Epoxide Ring-Opening with Isopropylamine start->step1 product1 1-(Isopropylamino)-3-(4-(2-methoxyacetyl)phenoxy)propan-2-ol step1->product1 step2 Protocol 2: Ketone Reduction with NaBH₄ product1->step2 product2 Diol Product step2->product2

Synthetic workflow for the sequential reaction of this compound.

Safety and Handling

As with all chemical experiments, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All procedures should be conducted in a well-ventilated fume hood.

  • This compound: Refer to the Safety Data Sheet (SDS) for specific handling and toxicity information.

  • Isopropylamine: Is a flammable and corrosive liquid. Handle with care.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Additions should be made carefully.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein offer a detailed guide for its application in epoxide ring-opening and subsequent ketone reduction reactions. The principles and techniques described can be adapted for reactions with other nucleophiles and for the synthesis of a diverse range of target molecules. Careful attention to reaction conditions and safety procedures will ensure successful and reproducible outcomes.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Karjalainen, A. J., Toivola, R. J., & Koskenniska, L. A. (1981). Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol (European Patent No. EP0041760A1).
  • Karjalainen, A. J., Toivola, R. J., & Koskenniska, L. A. (1981). Process for the preparation of 1-isopropylamino-3-[4-[2-methoxy-ethyl]-phenoxy]-2-propanol.

Sources

Application Notes and Protocols: Safe Handling and Utilization of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone (CAS No. 52199-31-0) in a research and development setting. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to established safety standards. This document synthesizes technical data with practical, field-proven insights to ensure user safety and experimental reproducibility.

Compound Identification and Properties

This compound is an aromatic ketone containing a reactive epoxide (oxirane) functional group. This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. However, the presence of the epoxide ring, a known electrophile and potential alkylating agent, necessitates stringent handling procedures.

Table 1: Physicochemical and Safety Data

PropertyValueSource
Chemical Name This compound-
Synonyms 1-(4-(Oxiran-2-ylmethoxy)phenyl)-2-methoxyethanone-
CAS Number 52199-31-0
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Appearance White to off-white crystalline powder
Purity ≥97.0%
Hazard Statements (H) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements (P) P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
Signal Word Warning

Core Safety Directives and Risk Mitigation

The primary hazards associated with this compound stem from its irritant properties and the reactivity of the epoxide moiety. Epoxides are a class of chemicals that should be handled with care due to their potential to act as alkylating agents. Therefore, a multi-layered safety approach is mandatory.

Engineering Controls: The First Line of Defense

Causality: The primary route of exposure to this compound in its powdered form is through inhalation of dust and aerosols. Engineering controls are designed to contain the material at the source, minimizing operator exposure.

  • Fume Hood: All weighing, reconstitution, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE) Protocol

Trustworthiness: This PPE protocol is a self-validating system. Adherence ensures a physical barrier between the researcher and the chemical, mitigating risks of dermal absorption, eye contact, and respiratory irritation.

Protocol 2.2.1: Donning and Doffing PPE

  • Hand Protection: Wear two pairs of nitrile gloves (double-gloving). The outer glove should have extended cuffs and be changed immediately upon suspected contamination. Nitrile provides good resistance to a wide range of chemicals.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal against splashes and fine powders.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: When handling larger quantities (>1 g) of the powder outside of a glovebox, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.

  • Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Dispose of gloves and any contaminated disposable PPE in a designated hazardous waste container.

Emergency Procedures

Protocol 2.3.1: Spill Response

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills (<1 g), cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Neutralize (If Applicable): For epoxide-containing compounds, a decontaminating solution (e.g., a solution of sodium thiosulfate) can be used to react with and neutralize the epoxide ring.

  • Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Protocol 2.3.2: Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols and Handling

Workflow for Safe Handling and Use

The following diagram outlines the critical control points in the lifecycle of the compound within the laboratory.

cluster_0 Procurement & Receiving cluster_1 Storage cluster_2 Preparation & Use cluster_3 Waste Disposal A Receive Compound B Verify SDS Information A->B C Store in a cool, dry, well-ventilated area B->C D Segregate from strong oxdizing agents and acids E Don Appropriate PPE D->E F Work in Fume Hood E->F G Weigh Solid F->G H Prepare Stock Solution G->H I Perform Reaction H->I J Collect Waste in Labeled Container I->J K Dispose via EHS J->K

Scaling Up the Synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a key intermediate in pharmaceutical and materials science. We present detailed, validated protocols for both laboratory-scale synthesis and strategies for efficient scale-up to pilot and industrial production levels. The core of the synthetic approach is the Williamson ether synthesis, enhanced by phase transfer catalysis for improved efficiency and yield. This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical insights, safety protocols, and analytical methodologies to ensure the production of high-purity material.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule featuring a methoxyacetophenone core and a reactive oxirane (epoxide) ring. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of target molecules. The electron-rich aromatic ring and the electrophilic epoxide moiety allow for a variety of chemical transformations, rendering it a crucial intermediate in the development of novel pharmaceuticals, polymers, and other advanced materials.

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This application note will detail a highly efficient approach utilizing phase transfer catalysis (PTC) to overcome the inherent challenges of biphasic reactions, leading to faster reaction times, milder conditions, and higher yields, all of which are critical for successful industrial scale-up.[3][4]

Synthetic Strategy: A Two-Step Approach

The overall synthesis is a two-step process, beginning with the preparation of the key precursor, 2-Methoxy-1-(4-hydroxyphenyl)ethanone, followed by its conversion to the final product via etherification with epichlorohydrin.

Synthesis_Overview Anisole Anisole FriedelCrafts FriedelCrafts Anisole->FriedelCrafts Friedel-Crafts Acylation MethoxyacetylChloride Methoxyacetyl Chloride MethoxyacetylChloride->FriedelCrafts StartingMaterials Starting Materials StartingMaterials->Anisole StartingMaterials->MethoxyacetylChloride Intermediate 2-Methoxy-1-(4-hydroxyphenyl)ethanone WilliamsonEther WilliamsonEther Intermediate->WilliamsonEther Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->WilliamsonEther FinalProduct This compound FriedelCrafts->Intermediate WilliamsonEther->FinalProduct

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Methoxy-1-(4-hydroxyphenyl)ethanone

The precursor, 2-Methoxy-1-(4-hydroxyphenyl)ethanone, is synthesized via a Friedel-Crafts acylation of anisole with methoxyacetyl chloride.[5][6] The methoxy group of anisole is an ortho-, para-directing activator, leading to a mixture of isomers. The para-isomer is the desired product and can be isolated through purification.

Caption: Workflow for the Friedel-Crafts acylation to synthesize the key intermediate.

Protocol 1: Laboratory-Scale Synthesis of 2-Methoxy-1-(4-hydroxyphenyl)ethanone

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM, 200 mL) under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add methoxyacetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • Anisole Addition: After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the para-isomer.[7][8] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[9][10]

Step 2: Synthesis of this compound

The final product is synthesized via a Williamson ether synthesis, reacting 2-Methoxy-1-(4-hydroxyphenyl)ethanone with epichlorohydrin in the presence of a base and a phase transfer catalyst.[1][2]

Protocol 2: Laboratory-Scale Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methoxy-1-(4-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent such as toluene (100 mL).

  • Reagent Addition: Add epichlorohydrin (1.5 eq), sodium hydroxide (powdered, 1.2 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Scaling Up the Synthesis: From Lab to Plant

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The use of phase transfer catalysis is particularly advantageous for industrial applications.[11][12]

Key Considerations for Scale-Up
ParameterLaboratory ScalePilot/Industrial ScaleRationale for Change
Reaction Vessel Glassware (round-bottom flask)Glass-lined or stainless steel reactorDurability, heat transfer, and volume capacity.
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidPrecise temperature control and efficient heat exchange.
Agitation Magnetic stirrerMechanical overhead stirrer with appropriate impeller designEnsures efficient mixing in a larger volume, crucial for heterogeneous reactions.
Reagent Addition Dropping funnelMetering pumpsControlled and safe addition of reagents, especially for exothermic reactions.
Work-up Separatory funnel, filtrationCentrifuge, filter pressEfficient separation of large volumes of solids and liquids.
Solvent Handling Open to benchtopClosed systems with solvent recoveryMinimizes operator exposure and environmental impact, reduces costs.
Optimized Protocol for Scaled-Up Synthesis (Pilot Scale)

This protocol focuses on the Williamson ether synthesis step, which is often the more critical step for scale-up due to the handling of hazardous materials and the biphasic nature of the reaction.

  • Reactor Preparation: Charge a 100 L glass-lined reactor with 2-Methoxy-1-(4-hydroxyphenyl)ethanone (10 kg, 1.0 eq) and toluene (50 L).

  • Reagent Charging: Start agitation. Add powdered sodium hydroxide (2.9 kg, 1.2 eq) and tetrabutylammonium bromide (0.96 kg, 0.05 eq).

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (8.3 kg, 1.5 eq) via a metering pump over 1 hour, maintaining the temperature below 40 °C. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain for 8-10 hours. Monitor the reaction by in-process control (IPC) using HPLC.

  • Cooling and Filtration: Once the reaction is complete, cool the reactor contents to 20-25 °C. Filter the slurry through a filter press to remove sodium chloride and excess sodium hydroxide.

  • Washing: Wash the filter cake with toluene (10 L).

  • Phase Separation and Washing: Combine the filtrate and washings in the reactor. Add water (20 L) and stir for 15 minutes. Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Repeat the water wash.

  • Solvent Removal: Concentrate the organic layer under vacuum to remove toluene.

  • Product Isolation: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system.

Safety Precautions

Epichlorohydrin is a highly toxic, flammable, and carcinogenic compound. [11] Strict safety protocols must be followed at all times.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., butyl rubber or laminate).[11]

  • Engineering Controls: All manipulations involving epichlorohydrin must be performed in a well-ventilated fume hood or a closed system.[11]

  • Spill Response: Have a spill kit readily available. In case of a large spill, evacuate the area and contact emergency services.

  • Waste Disposal: Dispose of all chemical waste according to institutional and governmental regulations.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.[13]

TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmationSignals corresponding to the methoxy, methylene, aromatic, and oxirane protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Confirmation of the carbon skeletonResonances for all unique carbon atoms in the molecule.
HPLC Purity assessment and quantificationA single major peak corresponding to the product with a purity of >98%.
FT-IR Functional group identificationCharacteristic absorption bands for the carbonyl (C=O), ether (C-O-C), and epoxide C-O bonds.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.

Conclusion

This application note provides a detailed and practical guide for the synthesis and scale-up of this compound. By employing a phase transfer-catalyzed Williamson ether synthesis, high yields and purity can be achieved under conditions that are amenable to industrial production. The provided protocols, scale-up considerations, and safety guidelines are intended to assist researchers and process chemists in the efficient and safe production of this important chemical intermediate.

References

  • Vanderbilt University. (n.d.). Epichlorohydrin Safety Sheet. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole | Alkylation | Acylation | Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? Retrieved from [Link]

  • Lee, J. C., & Kim, J. M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-426.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • Das, J., & Tumambac, G. (2006). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. The Journal of Organic Chemistry, 71(14), 5373–5378.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Bogdal, D., Pielichowski, J., & Boron, A. (1996). A rapid Williamson synthesis under microwave irradiation in dry media. Synlett, 1996(9), 873-874.
  • Yoon, M., & Lee, H. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-426.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Supporting Information for: Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.).
  • Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Figshare. (n.d.). Phase-Transfer-Catalyzed Asymmetric Glycolate Alkylation. Retrieved from [Link]

  • GEA. (n.d.). PURIFICATION OF ORGANIC CHEMICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Preparation of Alkaryl Ethers Through Phase Transfer Catalysis. Retrieved from [Link]

  • NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identific
  • ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanone, 1-[4-methoxy-3-(1-piperidylmethyl)phenyl)- - Optional[13C NMR]. Retrieved from https://spectrabase.com/spectrum/KdrNVh6Maejspectrum/KdrNVh6Maej

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Application Notes and Protocols for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone (MOP) in the Formulation of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for High-Performance Polymers

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone (MOP) is a versatile organic compound characterized by a unique molecular architecture that combines an epoxy (oxirane) ring, a methoxy group, and an acetophenone moiety. This distinct combination of functional groups makes MOP a compelling candidate for the formulation of advanced materials, particularly in the realm of photocurable coatings, adhesives, and composites. The epoxy group serves as a primary site for cationic polymerization, enabling the formation of highly cross-linked, durable polymer networks.[1][2] Concurrently, the acetophenone core is a well-known chromophore that can participate in photoinitiation processes, suggesting a potential dual role for MOP as both a monomer and a photo-sensitizer in UV-curable formulations.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MOP in the creation of advanced materials. The following sections will delve into the chemical properties of MOP, its role in cationic polymerization, and detailed protocols for its application in UV-curable coatings.

Chemical Properties and Handling

A thorough understanding of the chemical and physical properties of MOP is essential for its effective and safe use in any formulation.

PropertyValueReference
CAS Number 110458-44-1
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Appearance (Not specified, typically a liquid or low-melting solid)N/A
Solubility Soluble in common organic solventsN/A

Safety and Handling: MOP should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

The Role of MOP in Cationic UV Curing

Cationic UV curing is a powerful technique for the rapid, solvent-free production of high-performance polymer coatings and adhesives. The process relies on the generation of a strong acid upon UV irradiation, which then initiates the ring-opening polymerization of epoxy groups.[1]

The chemical structure of MOP is particularly well-suited for this process. The acetophenone group can absorb UV light, leading to the generation of reactive species. While MOP may not be a highly efficient photoinitiator on its own, it can act as a sensitizer, transferring energy to a dedicated cationic photoinitiator, thereby enhancing the overall curing efficiency.[3][5] The primary role of MOP, however, is as the epoxy-functional monomer that forms the cross-linked polymer network responsible for the final material properties.

Application Protocol 1: Formulation of a UV-Curable Clear Coat

This protocol details the formulation and application of a simple, high-gloss, scratch-resistant clear coat using MOP. This formulation is ideal for protective coatings on various substrates.

Materials:

  • This compound (MOP)

  • 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) - Reactive Diluent

  • Triarylsulfonium hexafluoroantimonate salts (cationic photoinitiator)

  • Substrate (e.g., glass slides, metal panels)

  • UV curing system (medium-pressure mercury lamp or 365 nm LED)

Equipment:

  • Magnetic stirrer and stir bars

  • Amber glass vials

  • Micropipettes

  • Film applicator (doctor blade) or spin coater

  • UV radiometer

Procedure:

  • Formulation Preparation:

    • In an amber glass vial, combine MOP and ECC in a 70:30 weight ratio. The ECC acts as a reactive diluent to reduce the viscosity of the formulation for easier application.

    • Add the cationic photoinitiator at a concentration of 2% by weight of the total resin mixture (MOP + ECC).

    • Stir the mixture in the dark for at least 2 hours to ensure complete dissolution and homogeneity.

  • Substrate Application:

    • Clean the substrate thoroughly with a suitable solvent (e.g., isopropanol, acetone) to remove any contaminants.

    • Apply the formulation to the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm). Alternatively, a spin coater can be used for more precise thickness control.

  • UV Curing:

    • Place the coated substrate in the UV curing chamber.

    • Expose the coating to UV radiation. The required dose will depend on the lamp intensity and the formulation. A typical starting point is a UV dose of 500-1000 mJ/cm².

    • Monitor the cure progression by assessing the tackiness of the surface. A fully cured coating will be tack-free.

  • Post-Cure (Optional):

    • For enhanced chemical resistance and mechanical properties, a thermal post-cure can be performed. Heat the cured coating in an oven at 80-100°C for 30-60 minutes.

Expected Results:

The resulting clear coat should exhibit high gloss, excellent adhesion to the substrate, and good scratch resistance. The properties can be further tailored by adjusting the MOP:ECC ratio and the photoinitiator concentration.

Application Protocol 2: Development of a UV-Curable Adhesive

This protocol outlines the formulation of a UV-curable adhesive for bonding dissimilar substrates, leveraging the adhesive properties of epoxy resins.

Materials:

  • This compound (MOP)

  • A compatible adhesion promoter (e.g., an acrylated adhesion promoter)

  • Triarylsulfonium hexafluorophosphate salts (cationic photoinitiator)

  • Substrates to be bonded (e.g., glass to aluminum)

Equipment:

  • Mixing vials

  • Applicator (e.g., syringe, brush)

  • UV curing system

  • Tensile testing machine (for adhesion strength measurement)

Procedure:

  • Adhesive Formulation:

    • In a mixing vial, prepare a formulation consisting of 85% MOP, 13% adhesion promoter, and 2% cationic photoinitiator by weight.

    • Mix thoroughly until a homogeneous solution is obtained.

  • Application and Assembly:

    • Apply a thin layer of the adhesive to one of the substrates.

    • Carefully join the two substrates, ensuring a thin, uniform bond line.

    • Apply gentle pressure to remove any air bubbles.

  • UV Curing:

    • Expose the assembled parts to UV light, ensuring the light can penetrate to the adhesive bond line. For opaque substrates, this method is suitable for edge-curing or for applications where at least one substrate is UV-transparent.

    • The required UV dose will be similar to the clear coat formulation, but may need optimization based on the bond line thickness.

  • Adhesion Testing:

    • Allow the bonded assembly to cool to room temperature.

    • Measure the lap shear strength using a tensile testing machine to quantify the adhesive performance.

Visualizing the Curing Process

The following diagrams illustrate the key chemical transformations and workflows involved in the utilization of MOP.

MOP_Structure MOP This compound (MOP) Epoxy Epoxy Group (Oxirane) MOP->Epoxy Polymerization Site Methoxy Methoxy Group MOP->Methoxy Modifies Solubility & Reactivity Acetophenone Acetophenone Core MOP->Acetophenone Photo-sensitizer

Caption: Functional groups of MOP and their roles.

UV_Curing_Workflow cluster_prep Formulation Preparation cluster_application Application & Curing MOP MOP Monomer Mix Mixing MOP->Mix Diluent Reactive Diluent (optional) Diluent->Mix PI Cationic Photoinitiator PI->Mix Apply Substrate Application Mix->Apply UV UV Exposure Apply->UV Cured Cured Material UV->Cured

Caption: General workflow for UV-curable formulations.

Cationic_Polymerization PI Photoinitiator (PI) Acid Strong Acid (H+) PI->Acid UV UV UV Light OpenEpoxy Ring-Opened Cation Acid->OpenEpoxy Initiation Epoxy Epoxy Epoxy Ring Polymer Cross-linked Polymer OpenEpoxy->Polymer Propagation

Caption: Cationic ring-opening polymerization mechanism.

Conclusion and Future Directions

This compound is a promising multifunctional monomer for the development of advanced, UV-curable materials. Its unique structure offers a pathway to creating robust polymer networks with desirable properties for coatings, adhesives, and other applications. The protocols provided herein serve as a starting point for researchers to explore the potential of MOP in their specific material formulations. Future research could focus on synthesizing novel derivatives of MOP with tailored properties, investigating its efficiency as a photoinitiator in various systems, and exploring its use in advanced applications such as 3D printing and microelectronics.

References

  • Toagosei America. (n.d.). UV Curing Epoxy Formulations: An In-Depth Look. Retrieved from [Link]

  • MDPI. (2023). Epoxy (Meth)acrylate-Based Thermally and UV Initiated Curable Coating Systems. Retrieved from [Link]

  • Scribd. (n.d.). UV Coatings Formulation Guide. Retrieved from [Link]

  • ScholarWorks@BGSU. (n.d.). Radical Photoinitiators for UV-Curing In Industrial Applications. Retrieved from [Link]

  • YouTube. (2023). Analyzing Polymerization Reactions; Cationic Polymerization. Retrieved from [Link]

  • Journal of Engineering. (2006). Radicalic Photoinitiators in UV-Curing. Retrieved from [Link]

  • ResearchGate. (2020). Ketone derivatives as photoinitiators for both radical and cationic photopolymerizations under visible LED and application in 3D printing. Retrieved from [Link]

  • PubMed. (2014). Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxy. Retrieved from [Link]

  • Google Patents. (1999). Uv-curable epoxy formulations, including conductive compositions.
  • INIS-IAEA. (n.d.). uv-curable release coating and adhesive formulations containing vinylethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the cationic ring opening polymerization of epoxide. Retrieved from [Link]

  • ResearchGate. (2020). Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators. Retrieved from [Link]

  • National Institutes of Health. (2021). Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. Retrieved from [Link]

  • MDPI. (2022). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. Retrieved from [Link]

  • ResearchGate. (2011). Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Cationic polymerization (CP) profiles of EPOX (epoxy functions.... Retrieved from [Link]

  • MDPI. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of acetophenone derivatives. Conditions as described in Table 1,.... Retrieved from [Link]

  • ResearchGate. (2018). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • National Institutes of Health. (2018). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the cationic ring-opening polymerization of epoxide monomers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance for optimizing the synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Synthesis Fundamentals & Mechanism

Q1: What is the primary synthetic route for this compound?

The most direct and common method for synthesizing this target molecule is a variation of the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific case, the phenolic starting material, 2-methoxy-1-(4-hydroxyphenyl)ethanone, is deprotonated by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an electrophilic epoxide-containing reagent, typically epichlorohydrin, in an SN2 (bimolecular nucleophilic substitution) reaction.[3][4] The subsequent intramolecular reaction closes the ring to form the desired oxirane moiety.

Q2: Can you illustrate the core reaction mechanism?

Certainly. The process can be broken down into two key stages: phenoxide formation and nucleophilic attack followed by ring closure.

  • Phenoxide Formation: A base removes the acidic proton from the hydroxyl group of 2-methoxy-1-(4-hydroxyphenyl)ethanone, creating a resonance-stabilized phenoxide anion.

  • SN2 Attack & Ring Closure: The phenoxide anion acts as a nucleophile, attacking the least sterically hindered carbon of epichlorohydrin, displacing the chloride ion. The resulting intermediate is then deprotonated by the base to facilitate an intramolecular SN2 reaction, forming the final epoxide ring.

Williamson_Ether_Synthesis SM 2-methoxy-1-(4-hydroxyphenyl)ethanone Phenoxide Phenoxide Anion (Nucleophile) SM->Phenoxide + Base Base Base (e.g., K₂CO₃, NaOH) Epi Epichlorohydrin Intermediate Alkoxide Intermediate Epi->Intermediate Phenoxide->Intermediate + Epichlorohydrin (SN2 Attack) Product This compound Intermediate->Product Intramolecular Ring Closure

Caption: General reaction pathway for the synthesis.

Section 2: Optimizing Reaction Parameters

Q3: How do I select the appropriate base for the reaction?

The choice of base is critical as it dictates the efficiency of phenoxide formation. A base that is too weak will result in incomplete deprotonation and a sluggish reaction.[5] Conversely, an overly strong base might promote side reactions.

Base TypeExamplesSuitability & Rationale
Weak Bases K₂CO₃, Cs₂CO₃Often optimal. Potassium carbonate is a cost-effective and sufficiently strong base for deprotonating phenols. It is heterogeneous, which can simplify workup. Cesium carbonate is more expensive but can accelerate the reaction due to the "cesium effect," which increases the nucleophilicity of the phenoxide.
Strong Bases NaOH, KOHEffective but requires careful control. These strong bases ensure complete deprotonation but can also promote the hydrolysis of the epichlorohydrin or the product epoxide ring if water is present.[4] They are typically used in anhydrous or phase-transfer catalysis conditions.
Very Strong Bases NaH (Sodium Hydride)Generally an overkill and riskier. While highly effective for generating alkoxides, NaH is pyrophoric and reacts violently with water. Its use is typically reserved for less acidic alcohols and requires strictly anhydrous conditions.[6]

Q4: What is the role of the solvent, and which one should I use?

The solvent plays a crucial role by influencing the solubility of the reactants and the reactivity of the nucleophile.[1] For a classic SN2 reaction like this, polar aprotic solvents are strongly preferred.

Solvent TypeExamplesImpact on Reaction
Polar Aprotic DMF, Acetonitrile, DMSO, AcetoneHighly Recommended. These solvents effectively solvate the cation (e.g., K⁺) but do not form a strong hydrogen-bonding shell around the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the desired SN2 reaction.[7]
Polar Protic Water, Ethanol, MethanolNot Recommended. These solvents solvate and stabilize the phenoxide anion through hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction rate.[5][7] Protic solvents can also lead to undesired C-alkylation as a side reaction.[7]
Apolar Toluene, HexanePoor Choice. Reactants, particularly the ionic phenoxide salt, have very low solubility in apolar solvents, leading to extremely slow or non-existent reaction rates.

Q5: Should I consider using a phase-transfer catalyst (PTC)?

Yes, using a phase-transfer catalyst is a highly effective strategy, especially for industrial-scale synthesis or when using inorganic bases like NaOH or K₂CO₃.[1][8]

How it works: A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, transports the phenoxide anion from the solid or aqueous phase into the organic phase where the epichlorohydrin resides.[9][10] This overcomes solubility issues and dramatically increases the reaction rate.

Benefits of PTC:

  • Accelerates reaction rates, often leading to shorter reaction times and lower temperatures.[8]

  • Eliminates the need for expensive and strictly anhydrous polar aprotic solvents.[8][10]

  • Can improve yields and reduce by-products.

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenol Phenol (R-OH) Phenoxide Phenoxide (R-O⁻ Na⁺) Phenol->Phenoxide + Base Base Base (NaOH) IonPair Ion Pair [Q⁺ R-O⁻] Phenoxide->IonPair Phase Transfer PTC_in PTC (Q⁺X⁻) PTC_in->Phenoxide PTC_out PTC (Q⁺X⁻) PTC_out->PTC_in Catalytic Cycle Epi Epichlorohydrin Product Product Product->PTC_out Release PTC IonPair->Product + Epichlorohydrin

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Troubleshooting Guide

Q6: My reaction yield is very low. What are the most common culprits and how can I fix them?

Low yield is a frequent issue that can stem from several factors. Systematically investigating these potential causes is key to optimization.[2][5]

Troubleshooting_Low_Yield Start Low Yield Observed Base_Issue Incomplete Deprotonation? Start->Base_Issue Temp_Time_Issue Insufficient Temp/Time? Start->Temp_Time_Issue Side_Reaction_Issue Dominant Side Reactions? Start->Side_Reaction_Issue Reagent_Issue Poor Reagent Quality? Start->Reagent_Issue Sol_Base Use stronger base (e.g., NaOH) or increase equivalents of K₂CO₃. Base_Issue->Sol_Base Solution Sol_Temp_Time Increase temperature gradually (e.g., in 10°C increments). Increase reaction time and monitor by TLC. Temp_Time_Issue->Sol_Temp_Time Solution Sol_Side_Reaction See Q7. Use polar aprotic solvent. Consider PTC to use milder conditions. Side_Reaction_Issue->Sol_Side_Reaction Solution Sol_Reagent Use anhydrous solvents. Purify starting materials if necessary. Reagent_Issue->Sol_Reagent Solution

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Troubleshooting Steps:

  • Verify Deprotonation: Ensure your base is strong enough and used in sufficient quantity to fully deprotonate the phenol.[5] If using K₂CO₃, ensure it is finely ground to maximize surface area.

  • Optimize Conditions: Williamson ether syntheses can require reflux for several hours (1-8 hours) at temperatures from 50-100 °C.[1][2] If your reaction is sluggish, consider cautiously increasing the temperature or allowing it to run longer, monitoring progress with Thin Layer Chromatography (TLC).

  • Check for Side Reactions: The presence of unexpected spots on your TLC plate suggests side reactions are consuming your starting materials. See the next question for details on identifying and mitigating these.

  • Assess Reagent Quality: Moisture is a key enemy. Water can reduce the effectiveness of the phenoxide and hydrolyze epichlorohydrin.[9] Ensure your solvents are anhydrous and your starting materials are dry.

Q7: I'm observing multiple products. What are the likely side reactions and how can I prevent them?

The most common side reactions in this synthesis are C-alkylation and undesired opening of the epoxide ring.

1. C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[7]

  • Cause: C-alkylation is favored in protic solvents (like water or ethanol) which solvate the oxygen atom, leaving the carbon atoms of the ring more accessible for attack.[7]

  • Solution: To favor the desired O-alkylation, exclusively use polar aprotic solvents such as DMF or acetonitrile.[7] These solvents do not hydrogen-bond with the phenoxide oxygen, making it the most reactive nucleophilic site.

Alkylation_Competition Phenoxide Phenoxide Anion O_Alkylation O-Alkylation Product (Desired Ether) Phenoxide->O_Alkylation Favored in Polar Aprotic Solvents (DMF, Acetonitrile) C_Alkylation C-Alkylation Product (Undesired Byproduct) Phenoxide->C_Alkylation Favored in Polar Protic Solvents (Water, Ethanol)

Caption: Solvent effect on O- vs. C-alkylation.

2. Epoxide Ring Opening: The product itself contains a strained epoxide ring, which can be opened by nucleophiles or under acidic conditions.[11][12]

  • Cause: If excess phenoxide is present or if the workup procedure is acidic, the nucleophile (phenoxide or water) can attack and open the epoxide ring of the product, leading to diol formation or oligomerization.[13][14]

  • Solution:

    • Use a stoichiometry of approximately 1:1.1 of phenol to epichlorohydrin to avoid a large excess of the nucleophile after the initial reaction.

    • Ensure the reaction workup is performed under neutral or slightly basic conditions. Avoid strong acids.[12]

    • Keep reaction temperatures from becoming excessively high, as this can promote side reactions.

Experimental Protocols

Protocol 1: General Synthesis using Potassium Carbonate

This protocol provides a standard laboratory procedure for the synthesis.

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-1-(4-hydroxyphenyl)ethanone (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq, finely ground), and anhydrous acetonitrile (or DMF) to make a ~0.5 M solution.

  • Addition of Reagent: Begin stirring the mixture and add epichlorohydrin (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The disappearance of the starting phenol spot indicates completion.

  • Workup: Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified further by column chromatography on silica gel or by recrystallization.[2]

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This protocol is an efficient alternative that avoids anhydrous solvents.

  • Setup: In a round-bottom flask, combine 2-methoxy-1-(4-hydroxyphenyl)ethanone (1.0 eq), sodium hydroxide (1.2 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene.

  • Addition of Reagent: Add epichlorohydrin (1.1 eq) to the biphasic mixture.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring for 2-4 hours. The vigorous stirring is essential to create a large surface area between the phases for the catalyst to work.

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Workup: Cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (1x). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product for further purification.[2]

References

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info . (2011). PharmaXChange.info. [Link]

  • Williamson ether synthesis - Wikipedia . (n.d.). Wikipedia. [Link]

  • What is the synthesis method and optimal conditions for Glycerol triglycidyl ether? - FAQ . (n.d.). Autech. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications . (1981). Journal of Chemical Education. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education . (1981). Journal of Chemical Education. [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org . (2022). JETIR. [Link]

  • Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR . (2014). Chalmers University of Technology. [Link]

  • What are the products of epoxide reaction with phenols? - Blog . (n.d.). Dake Chemicals. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry . (2014). Master Organic Chemistry. [Link]

  • Experiment 06 Williamson Ether Synthesis . (n.d.). University of Wisconsin-River Falls. [Link]

  • Epoxide - Wikipedia . (n.d.). Wikipedia. [Link]

  • Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn . (n.d.). OpenOChem Learn. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps . (n.d.). Chemistry Steps. [Link]

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Technical Support Center: Stability and Degradation of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stress-induced degradation of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. Our goal is to equip you with the necessary knowledge to anticipate potential stability issues, design robust experiments, and accurately interpret your results.

Introduction

This compound is a molecule of interest in pharmaceutical research due to its reactive epoxide ring and other functional moieties. Understanding its stability and degradation pathways under various stress conditions is a critical prerequisite for its development as a potential drug candidate or intermediate. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradants, elucidating degradation mechanisms, and developing stability-indicating analytical methods.[1][2] This guide will walk you through the predicted degradation pathways, provide detailed experimental protocols for stress testing, and offer solutions to common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this molecule?

Forced degradation studies are crucial for several reasons:

  • To Identify Likely Degradants: These studies help in identifying the potential impurities that might arise during storage and handling.

  • To Understand Degradation Pathways: By subjecting the molecule to harsh conditions, we can elucidate the chemical reactions that lead to its breakdown.[1]

  • To Develop Stability-Indicating Methods: The information gathered is vital for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can separate and quantify the parent molecule from its degradation products.[3][4]

  • To Inform Formulation and Packaging Development: Knowledge of the molecule's sensitivity to factors like acid, base, light, and heat helps in designing a stable formulation and selecting appropriate packaging.[2]

Q2: Which functional groups in this compound are most susceptible to degradation?

Based on its structure, the following functional groups are the most likely sites for degradation:

  • Oxirane (Epoxide) Ring: This is a strained three-membered ring and is highly susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to ring-opening.

  • Ether Linkage (oxiranylmethoxy): The ether bond can be susceptible to cleavage under harsh acidic conditions.

  • Methoxy Group: While generally stable, the methyl group of an ether can be cleaved under extreme conditions.

  • Ketone Carbonyl Group: The ketone functionality can be a site for oxidative cleavage or other reactions.

  • Aromatic Ring: The phenyl ring can undergo oxidation or substitution reactions under certain stress conditions.

Q3: What are the recommended stress conditions for this molecule according to ICH guidelines?

The ICH Q1A(R2) guideline suggests the following stress conditions for forced degradation studies:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a range of concentrations and temperatures.

  • Oxidation: Exposure to an oxidizing agent, typically hydrogen peroxide.

  • Thermal Stress: Heating the solid or a solution of the compound at elevated temperatures.[5]

  • Photolytic Stress: Exposing the compound to light sources that emit both UV and visible light.[5]

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being excessive.[6]

Predicted Degradation Pathways

Hydrolytic Degradation (Acidic and Basic Conditions)

The primary site of hydrolytic degradation is the epoxide ring.

  • Acid-Catalyzed Hydrolysis: The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. This results in the formation of a 1,2-diol.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks one of the epoxide carbons in an SN2 reaction, leading to the opening of the ring and, after protonation, the formation of the same 1,2-diol.

Hydrolysis Parent This compound Diol 1-(4-((2,3-dihydroxypropyl)oxy)phenyl)-2-methoxyethanone Parent->Diol H+ / H2O or OH- / H2O

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can potentially affect multiple sites:

  • Aromatic Ring: The electron-rich phenyl ring can undergo hydroxylation.

  • Ether Linkage: Oxidation could potentially lead to cleavage of the ether bond.

  • Ketone: The ethanone side chain could be susceptible to oxidation.

A plausible degradation product could be the result of hydroxylation of the aromatic ring.

Oxidation Parent This compound Oxidized Hydroxylated Aromatic Ring Derivative Parent->Oxidized H2O2

Caption: A potential oxidative degradation pathway.

Thermal Degradation

At elevated temperatures, the glycidyl ether moiety is likely to be the most labile part of the molecule. Thermal degradation of glycidyl ethers can be complex, potentially involving ring-opening polymerization or fragmentation.[9][10][11]

Thermal Parent This compound Degradants Various Fragmentation Products Parent->Degradants Heat

Caption: General thermal degradation scheme.

Photolytic Degradation

Aromatic ketones are known to be photosensitive. Upon exposure to UV light, the ketone can be excited to a triplet state, which can then participate in various reactions, including hydrogen abstraction or radical formation, potentially leading to a variety of degradation products.

Photolysis Parent This compound Photo_Degradants Radical-mediated Degradants Parent->Photo_Degradants UV/Vis Light

Caption: General photolytic degradation scheme.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed as a starting point and should be optimized based on the observed degradation.

General Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at room temperature and monitor for degradation at regular intervals (e.g., 2, 4, 8, 24 hours).

  • If no degradation is observed, the solution can be heated to 60°C.

  • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute the sample to an appropriate concentration with the mobile phase for HPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Follow the same monitoring and temperature escalation procedure as for acidic hydrolysis.

  • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

  • Dilute the sample to an appropriate concentration with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and monitor for degradation.

  • If necessary, the reaction can be heated to accelerate degradation.

  • Dilute the sample with the mobile phase for analysis.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C. Analyze samples at various time points.

  • Solution State: Reflux the stock solution at 60°C and monitor for degradation over time.

Photolytic Degradation
  • Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

  • A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is generally suitable for monitoring the degradation of this compound.

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined experimentally)
Injection Volume 10-20 µL
Column Temperature 30°C

Troubleshooting Guide for HPLC Analysis

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column, especially with polar degradants.Operate at a lower pH to suppress silanol ionization. Use a highly end-capped column.[12]
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.Use high-purity solvents. Flush the system thoroughly. Run blank injections to identify the source of contamination.
Inconsistent Retention Times Fluctuations in mobile phase composition, flow rate, or column temperature.Ensure the pump is working correctly and the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.[12]
Baseline Noise or Drift Contaminated mobile phase, detector issues, or system leaks.Degas the mobile phase. Clean the detector cell. Check for leaks in the system.[13]
No Separation of Degradants Inappropriate mobile phase composition or column.Optimize the gradient profile. Try a different column chemistry (e.g., phenyl-hexyl). Adjust the mobile phase pH.

Summary of Predicted Degradation Products

Stress Condition Plausible Degradation Product Proposed Mechanism
Acidic/Basic Hydrolysis 1-(4-((2,3-dihydroxypropyl)oxy)phenyl)-2-methoxyethanoneEpoxide ring opening
Oxidation Hydroxylated aromatic ring derivativesElectrophilic aromatic substitution
Thermal Various fragmentation productsCleavage of the glycidyl ether side chain
Photolysis Radical-mediated degradation productsPhotochemical excitation of the ketone

This technical support guide is intended to provide a comprehensive overview and practical guidance for investigating the degradation pathways of this compound. The information presented is based on established chemical principles and data from related compounds. It is essential to confirm these predicted pathways and the identity of any degradation products through rigorous experimental work, including the use of mass spectrometry (MS) for structural elucidation.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonis
  • ICH, Q1A(R2)
  • Scheme 2: Hypotheses of possible degradation pathways illustrated for glycidyl esters. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Indicating HPLC Method for Study of the Stress Degradation Behavior of Metoprolol Succinate. (n.d.). Journal of AOAC International. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2012). Pharmaceutical Technology.
  • Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. (2017). Asian Journal of Research in Chemistry.
  • Forced Degradation Testing. (n.d.). SGS Denmark. Retrieved January 15, 2026, from [Link]

  • Grassie, N., Guy, M. I., & Tennent, N. H. (1985). 2 Mechanism of Thermal Degradation of Bisphenol-A Diglycidyl Ether.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis.
  • Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succin
  • The mechanism of the thermal degradation of aromatic amine‐cured glycidyl ether‐type epoxide resins. (1989).
  • Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. (2020). Journal of Agricultural and Food Chemistry.
  • Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2019). Molecules.
  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). Analytical and Bioanalytical Chemistry.
  • Stability indicating study by using different analytical techniques. (2022). IJSDR.
  • What is a stability indicating method? (n.d.). AmbioPharm. Retrieved January 15, 2026, from [Link]

  • Epoxide containing molecules: A good or a bad drug design approach. (2021). European Journal of Medicinal Chemistry.
  • Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. (2023). Molecules.
  • Sustainable Photocatalytic Degradation of Ibuprofen Using Se-Doped SnO2 Nanoparticles Under UV–Visible Irradiation. (2023).

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Technical Support Center: A Troubleshooting Guide for Experiments with 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and application of this versatile chemical intermediate. The following question-and-answer format addresses specific experimental challenges with a focus on mechanistic reasoning and practical solutions.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Troubleshooting

Question 1: My synthesis of this compound via Williamson ether synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the Williamson ether synthesis of this compound from 2-methoxy-4'-hydroxyacetophenone and epichlorohydrin are a common issue. The primary reasons often revolve around incomplete deprotonation of the starting phenol, side reactions of the epichlorohydrin, or suboptimal reaction conditions.

Causality and Optimization Strategies:

  • Incomplete Deprotonation: The phenoxide anion is the active nucleophile in this S(_N)2 reaction. Incomplete deprotonation of the hydroxyl group on 2-methoxy-4'-hydroxyacetophenone will result in unreacted starting material.

    • Troubleshooting:

      • Choice of Base: While weaker bases like K₂CO₃ can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure complete and irreversible deprotonation.[1] The use of NaH in an aprotic polar solvent like DMF or THF is a robust combination.

      • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water will quench the strong base and the generated phenoxide.

  • Side Reactions of Epichlorohydrin: Epichlorohydrin is susceptible to hydrolysis or reaction with the solvent if protic solvents are used.

    • Troubleshooting:

      • Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively dissolve the reactants and facilitate the S(_N)2 reaction without interfering with the electrophile.[1]

      • Temperature Control: While heating can accelerate the reaction, excessive temperatures can promote side reactions. A temperature range of 50-80 °C is typically effective.[2]

  • Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Troubleshooting: A slight excess of epichlorohydrin (1.1-1.2 equivalents) is often used to ensure complete consumption of the more valuable phenolic starting material.

Illustrative Synthetic Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Byproducts phenol 2-methoxy-4'-hydroxyacetophenone deprotonation Deprotonation of Phenol phenol->deprotonation Base epichlorohydrin Epichlorohydrin sn2_attack SN2 Attack by Phenoxide epichlorohydrin->sn2_attack base Strong Base (e.g., NaH) solvent Aprotic Polar Solvent (e.g., DMF) solvent->deprotonation deprotonation->sn2_attack workup Aqueous Work-up sn2_attack->workup Product Formation product This compound workup->product byproduct Unreacted Starting Material, Diol workup->byproduct

Caption: General workflow for the Williamson ether synthesis of the target compound.

Question 2: I am observing a significant amount of a diol byproduct in my reaction mixture. What is the cause and how can it be prevented?

Answer:

The formation of a diol, 1-(4-(2,3-dihydroxypropoxy)-3-methoxyphenyl)ethanone, is a common side reaction resulting from the hydrolysis of the epoxide ring of the desired product. This can occur during the reaction or, more commonly, during the aqueous work-up.

Mechanistic Insight and Prevention:

  • Epoxide Ring Opening: The three-membered ring of the epoxide is strained and susceptible to nucleophilic attack. Water, if present, can act as a nucleophile, leading to ring-opening and the formation of a 1,2-diol. This process can be catalyzed by either acidic or basic conditions.

  • Prevention Strategies:

    • Anhydrous Reaction Conditions: As mentioned previously, ensure all reagents and solvents are thoroughly dried to minimize the presence of water during the synthesis.

    • Controlled Work-up: During the aqueous work-up, it is crucial to neutralize the reaction mixture carefully. A rapid change in pH or prolonged exposure to acidic or basic aqueous conditions can promote epoxide hydrolysis. It is advisable to perform the work-up at a lower temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Prompt Extraction: After quenching the reaction, promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) to minimize its contact time with the aqueous phase.

Purification and Characterization

Question 3: I am having difficulty purifying this compound by column chromatography. The product seems to co-elute with impurities. What are some effective purification strategies?

Answer:

Purification of aryl glycidyl ethers can be challenging due to their polarity and potential for interaction with the stationary phase. Co-elution of impurities often arises from unreacted starting materials or closely related byproducts.

Effective Purification Protocols:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is generally effective.

    • Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system, such as hexane/ethyl acetate (e.g., 9:1), and gradually increase the polarity by increasing the proportion of ethyl acetate. This will help to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.

    • TLC Monitoring: Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is essential to identify and combine the pure product fractions.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification method.

    • Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

Purification MethodAdvantagesDisadvantages
Column Chromatography High resolution for separating closely related compounds.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Can yield very pure material, is scalable, and cost-effective.Requires the crude product to be a solid and may result in lower recovery.

Question 4: The NMR spectrum of my product shows unexpected peaks. How can I interpret the spectrum to identify impurities?

Answer:

Interpreting the NMR spectrum is crucial for assessing the purity of your product. Below is a predicted ¹H NMR spectrum for this compound, along with the expected signals for common impurities.

Predicted ¹H NMR Data for this compound:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d2HAromatic protons ortho to the carbonyl group
~6.95d2HAromatic protons ortho to the ether linkage
~4.25dd1H-O-CH₂-CH(O)-
~4.00dd1H-O-CH₂-CH(O)-
~3.85s3H-OCH₃
~3.35m1H-CH(O)-CH₂
~2.90dd1H-CH(O)-CH₂
~2.75dd1H-CH(O)-CH₂
~2.55s3H-C(O)CH₃

Common Impurities and Their NMR Signatures:

  • Unreacted 2-methoxy-4'-hydroxyacetophenone: The presence of a broad singlet corresponding to the phenolic -OH proton (typically between δ 5-8 ppm, depending on the solvent and concentration).

  • Diol byproduct: The appearance of new signals in the δ 3.5-4.0 ppm region corresponding to the protons of the diol moiety, and a broad signal for the two new hydroxyl groups.

  • Residual Solvent: Sharp singlets corresponding to common laboratory solvents (e.g., ethyl acetate at δ 2.04, 4.12, and 1.25 ppm; dichloromethane at δ 5.30 ppm).

Structural Assignment Diagram:

NMR_Assignment cluster_labels Proton Assignments mol H_ortho_carbonyl A: ~7.95 ppm H_ortho_ether B: ~6.95 ppm H_glycidyl_a C: ~4.25 ppm H_glycidyl_b D: ~4.00 ppm H_methoxy E: ~3.85 ppm H_glycidyl_c F: ~3.35 ppm H_glycidyl_d G: ~2.90 ppm H_glycidyl_e H: ~2.75 ppm H_acetyl I: ~2.55 ppm

Caption: Structure of this compound with predicted proton assignments.

Handling and Storage

Question 5: What are the best practices for the handling and long-term storage of this compound to ensure its stability?

Answer:

As an epoxide-containing compound, this compound requires careful handling and storage to prevent degradation.

Recommended Handling and Storage Procedures:

  • Handling:

    • Always handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[3]

    • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container to prevent moisture ingress.

    • Keep in a cool, dry, and dark place. Exposure to light and heat can promote polymerization or degradation.

    • For long-term storage, refrigeration (2-8 °C) is recommended. However, be aware that some epoxy compounds can crystallize at lower temperatures.[3] If crystallization occurs, gentle warming and agitation may be required to redissolve the compound before use.

    • Store away from acids, bases, and strong oxidizing agents, as these can catalyze the opening of the epoxide ring.

References

  • Lohse, F. (1987). Houben-Weyl, Methoden der organischen Chemie, Vol 20E, 1911-1924.
  • Epoxies, Etc. Handling and Storage of Epoxy Resins. [Link]

  • LookChem. This compound. [Link]

  • J&K Scientific. Williamson Ether Synthesis. [Link]

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Technical Support Center: Synthesis and Purification of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis and purification of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles.

I. Understanding the Synthesis: The Williamson Ether Approach

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-hydroxy-2-methoxyacetophenone with epichlorohydrin in the presence of a base.[1][2] While this is a robust reaction, several side reactions can lead to the formation of impurities that may complicate downstream applications.

Synthesis_Pathway 4-hydroxy-2-methoxyacetophenone 4-hydroxy-2-methoxyacetophenone Product This compound 4-hydroxy-2-methoxyacetophenone->Product Epichlorohydrin, Base Side_Reaction_1 Unreacted Starting Materials Product->Side_Reaction_1 Side_Reaction_2 Hydrolysis Product (Diol) Product->Side_Reaction_2 Side_Reaction_3 Dimeric Impurities Product->Side_Reaction_3

Caption: General synthetic route and potential impurity classes.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product is contaminated with unreacted 4-hydroxy-2-methoxyacetophenone. How can I remove it?

A1: Root Cause and Removal Strategy

  • Causality: The presence of unreacted 4-hydroxy-2-methoxyacetophenone is typically due to incomplete reaction, which can be caused by insufficient base, a short reaction time, or low temperature. The phenolic hydroxyl group of this starting material makes it acidic.

  • Troubleshooting: A basic aqueous wash is a highly effective method for removing unreacted phenolic starting material. The base deprotonates the acidic phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer, leaving the desired product in the organic phase.

  • Experimental Protocol: Basic Aqueous Wash

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer containing the phenoxide salt.

    • Repeat the wash with the basic solution one more time to ensure complete removal.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the purified product.

Q2: I've detected a significant amount of a more polar impurity by TLC/HPLC. What could it be and how do I get rid of it?

A2: Identifying and Removing the Hydrolysis Byproduct

  • Causality: The more polar impurity is likely the corresponding diol, 3-[4-(2-methoxyacetyl)phenoxy]propane-1,2-diol. This is formed by the hydrolysis of the epoxide ring of the product.[3] This can occur if there is excess water in the reaction mixture or during an aqueous workup, especially under acidic or basic conditions.[4][5][6]

  • Troubleshooting: The diol has two hydroxyl groups, making it significantly more polar than the desired epoxide. This difference in polarity can be exploited for separation using column chromatography.

  • Experimental Protocol: Silica Gel Column Chromatography

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • The less polar product will elute first, followed by the more polar diol.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_Workup Aqueous Workup cluster_Purification Purification Crude_Product Crude Reaction Mixture Basic_Wash Basic Wash (e.g., 5% NaOH) Crude_Product->Basic_Wash Removes Phenol Brine_Wash Brine Wash Basic_Wash->Brine_Wash Removes Phenol Drying Drying (e.g., Na2SO4) Brine_Wash->Drying Removes Phenol Column_Chromatography Silica Gel Column Chromatography Drying->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Removes Diol & Other Impurities

Caption: A typical purification workflow.

Q3: My yield is low, and I have a high-boiling residue. Could this be due to dimerization or polymerization?

A3: Minimizing Dimerization and Polymerization

  • Causality: Dimeric and polymeric impurities can form under certain conditions. For instance, the alkoxide of the starting material can react with the epoxide of the product molecule, leading to a dimer. Epichlorohydrin can also self-polymerize in the presence of a base.

  • Troubleshooting: To minimize these side reactions, it is crucial to control the reaction conditions carefully.

    • Slow Addition: Add the epichlorohydrin slowly to the reaction mixture containing the phenoxide. This maintains a low concentration of epichlorohydrin, disfavoring its self-polymerization.

    • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can accelerate side reactions.[7]

    • Stoichiometry: Use a slight excess of epichlorohydrin to ensure complete reaction of the starting phenol, but avoid a large excess which can promote side reactions.

  • Removal: High molecular weight oligomers and polymers are typically non-volatile and can often be removed by distillation of the product under high vacuum.[8] Alternatively, they can be separated by column chromatography as they will have very low mobility on the column.

III. Summary of Common Impurities and Removal Strategies

ImpurityChemical StructureOriginRecommended Removal Method
4-hydroxy-2-methoxyacetophenone 4-(HO)C₆H₃(OCH₃)C(O)CH₃Unreacted starting materialBasic aqueous wash (e.g., 5% NaOH)
Epichlorohydrin C₃H₅ClOUnreacted starting materialEvaporation under reduced pressure, aqueous wash
3-[4-(2-methoxyacetyl)phenoxy]propane-1,2-diol C₁₂H₁₆O₅Hydrolysis of the epoxide ringSilica gel column chromatography
Dimeric/Polymeric Byproducts High molecular weight speciesSide reactionsDistillation under vacuum or column chromatography
Solvents (e.g., DMF, Toluene) -Reaction/workup mediumEvaporation under reduced pressure
Base (e.g., K₂CO₃, NaOH) -Catalyst/reagentAqueous wash

IV. References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][1]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Enzymatic hydrolysis of glycidyl ethers. Retrieved from [Link][4]

  • Patsnap. (n.d.). Preparation method of metoprolol intermediate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link][9]

  • Google Patents. (n.d.). WO2013141437A1 - Method for manufacturing high purity (s)-metoprolol. Retrieved from [10]

  • ResearchGate. (n.d.). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Retrieved from [Link]

  • Google Patents. (n.d.). US20050107635A1 - Metoprolol manufacturing process. Retrieved from [8]

  • ResearchGate. (n.d.). Clearing the mechanism of reaction of glycidyl methacrylate at the hydroxyl and carboxyl groups of poly(vinyl alcohol) and poly(acrylic acid). Retrieved from [Link][5]

  • PubMed. (2023, December 31). Hydrolysis effects on the water uptake of starch-g-glycidyl methacrylate (GMASt)/dimethylacrylamide (DMAAm)-based hydrogels for potential agricultural purposes. Retrieved from [Link][6]

Sources

Technical Support Center: Enhancing the Stability of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 110458-44-1) is a chemical compound featuring a methoxy-substituted acetophenone core and an epoxide (oxirane) functional group.[1] This unique structure makes it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds and specialty polymers. The epoxide ring is a key reactive site, allowing for various chemical modifications.

Q2: What are the main factors that can affect the stability of this compound in solution?

The primary cause of instability for this compound in solution is the reactivity of the epoxide ring. The three-membered ring is strained and susceptible to opening under various conditions. The main factors influencing its stability are:

  • pH: The epoxide ring is prone to hydrolysis, which is catalyzed by both acids and bases.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or other high-energy light sources can potentially induce photodegradation.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents, for example, can participate in the ring-opening of the epoxide.

  • Presence of Nucleophiles: The epoxide group can react with various nucleophiles, leading to the formation of new products.

Q3: How can I visually identify if my solution of this compound has degraded?

While visual inspection is not a definitive method for assessing chemical stability, some signs of degradation may include:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: The formation of a solid in a solution that was previously clear may suggest the formation of less soluble degradation products.

  • Changes in Viscosity: While less common for dilute solutions, a noticeable change in viscosity could indicate polymerization or other reactions.

It is crucial to rely on analytical techniques like HPLC or NMR for a definitive assessment of stability.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the handling and use of this compound solutions.

Issue 1: Rapid Loss of Purity in Solution

Q: I've prepared a solution of this compound in methanol for my reaction, but I'm observing a rapid decrease in the purity of the starting material by HPLC analysis. What could be the cause and how can I prevent it?

A: Explanation of Causality:

The rapid degradation you're observing is likely due to the solvolysis of the epoxide ring by methanol, a protic solvent. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on your glassware. The epoxide ring, being strained, is susceptible to nucleophilic attack by the methanol, leading to the formation of a ring-opened product.

Diagram: Proposed Degradation Pathway in Methanol

reactant This compound intermediate Protonated Epoxide (Acid-Catalyzed) reactant->intermediate Trace Acid product_base Ring-Opened Product (Methoxy-alcohol) reactant->product_base Trace Base/Methanol Attack product_acid Ring-Opened Product (Methoxy-alcohol) intermediate->product_acid Methanol Attack methanol Methanol (Solvent) acid H+ base OH-

Caption: Proposed acid and base-catalyzed degradation pathways in methanol.

Troubleshooting Protocol:

  • Solvent Selection:

    • Recommendation: Switch to an aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). These solvents do not have a proton that can be easily donated and are less likely to participate in the ring-opening reaction.

    • Rationale: Aprotic solvents minimize the risk of solvolysis, thereby enhancing the stability of the epoxide.

  • pH Control:

    • Recommendation: If an aqueous or protic solvent system is unavoidable, ensure the pH is maintained in the neutral range (pH 6.5-7.5). Use a non-nucleophilic buffer if necessary.

    • Rationale: Both acidic and basic conditions catalyze the hydrolysis of the epoxide ring. Maintaining a neutral pH minimizes these degradation pathways.

  • Temperature Management:

    • Recommendation: Prepare and store solutions at low temperatures (2-8 °C) and protect them from light. Prepare solutions fresh before use whenever possible.

    • Rationale: Chemical reactions, including degradation, are generally slower at lower temperatures.

Data Summary: Recommended Solvents and Conditions

Solvent TypeRecommended SolventsRationale for Stability
Aprotic Polar Acetonitrile, THF, DMFLow reactivity towards the epoxide ring.
Aprotic Non-polar Dichloromethane, TolueneGenerally good for short-term use; less polar.
Protic Methanol, Ethanol, WaterUse with caution. Prone to causing solvolysis/hydrolysis. Buffer to neutral pH if use is necessary.
Issue 2: Inconsistent Results in Biological Assays

Q: I am using a stock solution of this compound in DMSO for my cell-based assays, but I'm getting variable results between experiments. Could the compound be degrading in my stock solution?

A: Explanation of Causality:

While DMSO is a common aprotic solvent for biological assays, prolonged storage of reactive compounds, even in DMSO, can lead to degradation. The variability in your results could be due to the age of the stock solution and the storage conditions. Trace amounts of water absorbed by the hygroscopic DMSO can lead to slow hydrolysis of the epoxide over time.

Workflow: Stability Assessment of Stock Solutions

start Prepare fresh stock solution in anhydrous DMSO aliquot Aliquot into single-use vials start->aliquot storage Store at -20°C or -80°C, protected from light aliquot->storage thaw Thaw one aliquot immediately before use storage->thaw analyze Analyze aged stock solution by HPLC storage->analyze Periodically assay Perform biological assay thaw->assay compare Compare results with previous batches assay->compare decision Degradation observed? analyze->decision discard Discard old stock and prepare fresh decision->discard Yes continue_use Stock is stable, continue use decision->continue_use No

Caption: Workflow for managing and assessing the stability of stock solutions.

Troubleshooting and Best Practices:

  • Use Anhydrous DMSO:

    • Recommendation: Always use high-purity, anhydrous DMSO to prepare stock solutions.

    • Rationale: Minimizes the presence of water, which can cause hydrolysis of the epoxide ring.

  • Aliquot and Store Properly:

    • Recommendation: After preparation, immediately aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C and protect from light.

    • Rationale: Frequent temperature changes can accelerate degradation. Single-use aliquots ensure that the bulk of the stock remains in a stable environment.

  • Perform a Stability Check:

    • Recommendation: If you suspect degradation, analyze an aliquot of your aged stock solution using a stability-indicating HPLC method (see protocol below) and compare it to a freshly prepared standard.

    • Rationale: This provides quantitative data on the purity of your stock solution and confirms if degradation is the source of variability.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps to develop a reverse-phase HPLC (RP-HPLC) method to separate this compound from its potential degradation products.

Objective: To develop an analytical method capable of quantifying the parent compound in the presence of its degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Forced Degradation Studies:

    • Purpose: To intentionally degrade the compound to generate its degradation products, which are then used to develop the separation method.[2][3]

    • Acid Hydrolysis: Dissolve a small amount of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve a small amount of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Dissolve a small amount of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

    • Photodegradation: Expose a solution of the compound to a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²).[2][3]

  • Chromatographic Conditions Development:

    • Initial Conditions:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; start with 254 nm.

    • Optimization: Analyze the samples from the forced degradation studies. Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation product peaks.

  • Method Validation:

    • Once the optimal conditions are found, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation – A Review. (2022). BJSTR. [Link]

  • Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. (2018). Pharmacia. [Link]

  • Stability-Indicating HPLC Method for the Determination of Mometasone Furoate, Oxymetazoline, Phenyl Ethanol and Benzalkonium Chloride in Nasal Spray. (2021). Amanote Research. [Link]

  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. (2015). National Center for Biotechnology Information. [Link]

  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. (2013). National Center for Biotechnology Information. [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (1988). Journal of Non-Crystalline Solids. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. Our goal is to provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to streamline your experimental workflows. This document covers both the synthesis of the target molecule and its subsequent reactions, focusing on the critical aspects of catalyst selection and reaction optimization.

Overview: The Chemistry of this compound

This compound is an organic compound featuring a reactive epoxide (oxirane) ring, making it a valuable intermediate in organic synthesis.[1] Its utility stems from the ability of the epoxide to undergo ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups.

The successful application of this molecule hinges on two primary stages, each with its own catalytic challenges:

  • Synthesis: The formation of the glycidyl ether via Williamson ether synthesis, typically from a phenolic precursor and an epoxide source like epichlorohydrin.

  • Reaction: The nucleophilic ring-opening of the terminal epoxide group.

This guide provides a structured approach to navigate the complexities of both stages.

Catalyst Selection & Optimization for Synthesis

The most common and efficient route to synthesize this compound is through the etherification of 2-hydroxy-4-methoxyacetophenone with epichlorohydrin. This reaction presents a classic challenge of bringing together two immiscible reactants: the phenoxide salt (soluble in an aqueous or solid phase) and epichlorohydrin (an organic phase). This is where Phase-Transfer Catalysis (PTC) becomes an indispensable tool.[2][3]

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[4][5] This technique accelerates reaction rates, increases yields, minimizes byproducts, and often allows for milder reaction conditions, reducing the need for harsh or expensive solvents.[3][6]

Troubleshooting Guide: Synthesis

Problem 1: Low or No Product Yield

Potential CauseRecommended Action & Explanation
Ineffective Phase Transfer The chosen PTC may be inefficient. Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or phosphonium salts are excellent choices.[2] Action: Screen different PTCs. Ensure vigorous stirring to maximize the interfacial area between phases.
Incomplete Phenol Deprotonation The base (e.g., NaOH, K₂CO₃) is insufficient or not strong enough to fully deprotonate the phenolic hydroxyl group. Action: Use a slight excess (1.1-1.3 equivalents) of a strong base like 50% aqueous NaOH. Ensure the base is fresh.[7][8]
Low Reaction Temperature Etherification reactions often require thermal energy to proceed at a reasonable rate.[9] Action: Gradually increase the reaction temperature. A common starting point is 60-80°C.[10][11] Monitor for byproduct formation at higher temperatures.
Hydrolysis of Epichlorohydrin Excess water and high temperatures can lead to the hydrolysis of epichlorohydrin, consuming the reagent. Action: Use concentrated (e.g., 50%) NaOH to minimize the aqueous phase volume. Consider azeotropic removal of water if the solvent allows.[10]

Problem 2: Formation of Significant Byproducts (e.g., Diol, Oligomers)

Potential CauseRecommended Action & Explanation
Hydrolysis of Product Epoxide The newly formed epoxide ring on the product can open under the reaction conditions to form a diol, which can then react further to form oligomers.[10] Action: Add the base solution dropwise over time to maintain a low instantaneous concentration of hydroxide.[8] Once the reaction is complete (monitored by TLC/GC), work up the reaction promptly.
Abnormal Nucleophilic Attack The phenoxide can attack the central carbon of epichlorohydrin, leading to an isomeric byproduct.[12] Action: This is generally a minor pathway but can be influenced by the catalyst and conditions. Screening different PTCs may help improve selectivity.
Frequently Asked Questions (FAQs): Synthesis

Q1: Which type of Phase-Transfer Catalyst is best? A: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride, tetrabutylammonium bromide) and phosphonium salts are the most common and effective.[5] Phosphonium salts often exhibit greater thermal stability.[2] The choice depends on cost, stability, and the specific reaction conditions. A comparison is provided below.

Table 1: Comparison of Common Phase-Transfer Catalysts

Catalyst Type Advantages Disadvantages Typical Loading
Quaternary Ammonium Salts Cost-effective, widely available, good activity.[2] Moderate thermal stability (typically < 100°C).[2] 1-5 mol%
Quaternary Phosphonium Salts More thermally stable than ammonium salts.[5] More expensive.[2] 1-5 mol%
Crown Ethers High catalytic activity.[4] Expensive, potential toxicity. 0.5-2 mol%

| Polyethylene Glycols (PEGs) | Inexpensive, low toxicity.[2] | Generally lower activity than 'quat' salts or crown ethers. | 5-10 mol% |

Q2: How much catalyst should I use? A: Typically, 1-5 mol% relative to the limiting reagent is sufficient. Higher catalyst loading can increase the reaction rate but may also lead to purification challenges and increased cost. Optimization studies are recommended to find the ideal loading for your specific system.[13]

Q3: What is the optimal temperature for the synthesis? A: The optimal temperature is a balance between reaction rate and selectivity. A range of 70-90°C is often effective.[7] Lowering the temperature can reduce byproduct formation but will also slow the reaction.[7] Conversely, excessively high temperatures can degrade the catalyst and promote side reactions.[9]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 2-hydroxy-4-methoxyacetophenone (1.0 eq), epichlorohydrin (1.5-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.02 eq).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to 70°C.

  • Base Addition: Slowly add 50% aqueous sodium hydroxide (1.2 eq) dropwise via the dropping funnel over 1-2 hours. An exothermic reaction may be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualization of the Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol, Epichlorohydrin, PTC B Heat to 70-80°C A->B C Slowly Add 50% NaOH B->C D Monitor by TLC/GC C->D J Byproducts Formed C->J E Quench & Extract D->E Reaction Complete I Incomplete Reaction D->I Starting Material Remains F Dry & Concentrate E->F G Purify (Chromatography) F->G H Pure Product G->H I->C Continue Base Addition or Increase Temp J->G Requires Careful Purification

Caption: Workflow for the synthesis of the target molecule.

Catalyst Selection for Epoxide Ring-Opening Reactions

The oxirane ring of this compound is susceptible to ring-opening by a wide range of nucleophiles. The choice between acidic and basic catalysis is the most critical decision, as it dictates the reaction mechanism and the regioselectivity of the nucleophilic attack.[14][15]

Troubleshooting Guide: Epoxide Ring-Opening

Problem 1: No Reaction or Very Slow Conversion

Potential CauseRecommended Action & Explanation
Poor Nucleophile (under Basic Conditions) Neutral or weakly basic nucleophiles (H₂O, ROH) are generally unreactive towards epoxides without acid catalysis.[15] Action: If using a weak nucleophile, add a catalytic amount of acid (e.g., H₂SO₄, PTSA). If using basic conditions, switch to a stronger nucleophile (e.g., RO⁻, CN⁻, N₃⁻).
Insufficient Acid/Base Catalyst The catalyst concentration may be too low to facilitate the reaction at a practical rate. Action: Increase the catalyst loading incrementally. For acid catalysis, even trace amounts are often sufficient. For base-catalyzed reactions with weak nucleophiles, a stoichiometric amount of base may be needed to generate the active nucleophile.
Steric Hindrance A bulky nucleophile may struggle to attack the epoxide carbons. Action: Increase the reaction temperature to overcome the activation barrier. Consider using a less hindered nucleophile if the protocol allows.

Problem 2: Incorrect Regioisomer or Mixture of Products

Potential CauseRecommended Action & Explanation
Ambiguous Catalytic Conditions Traces of acid or base can lead to competing reaction pathways. Action: Ensure the reaction is performed under definitively acidic or basic conditions. Purify reagents and solvents to remove acidic or basic impurities.
SN1-like vs. SN2-like Attack This is the most common cause. Under basic/neutral conditions, attack occurs at the less substituted carbon (SN2).[15][16] Under acidic conditions, the attack occurs at the more substituted carbon due to partial carbocation character in the transition state (SN1-like).[14] Action: To favor attack at the terminal carbon, use strong nucleophiles under basic conditions. To favor attack at the internal carbon, use weak nucleophiles under acidic conditions.
Frequently Asked Questions (FAQs): Epoxide Ring-Opening

Q1: Should I use acid or base catalysis? A: This depends entirely on the desired product. The terminal epoxide on your molecule has a primary and a secondary carbon.

  • To attack the primary (less hindered) carbon: Use a strong nucleophile under basic or neutral conditions (e.g., NaOMe in MeOH, LiAlH₄, Grignard reagents). This follows a classic Sₙ2 mechanism.[14][15]

  • To attack the secondary (more hindered) carbon: Use a weak nucleophile under acidic conditions (e.g., H₂O/H⁺, MeOH/H⁺). The reaction proceeds via attack on the protonated epoxide, which has significant carbocation-like character at the more substituted carbon.[14]

Q2: What does "anti-addition" mean in this context? A: In both acid- and base-catalyzed ring-opening, the nucleophile attacks from the side opposite to the epoxide oxygen bond (backside attack).[17] This results in an "anti" or "trans" stereochemical relationship between the incoming nucleophile and the resulting hydroxyl group.[16]

Q3: Can the other functional groups on my molecule interfere? A: Yes. The ketone and methoxy groups are generally stable under many ring-opening conditions. However, strongly acidic conditions could potentially cleave the methoxy ether. Strong reducing agents used for ring-opening (like LiAlH₄) will also reduce the ketone. Careful selection of reagents is necessary to ensure chemoselectivity.

Visualization of Ring-Opening Mechanisms

G cluster_base Base-Catalyzed Ring-Opening (SN2) cluster_acid Acid-Catalyzed Ring-Opening (SN1-like) Nu Nu⁻ Epoxide_B Epoxide Nu->Epoxide_B Attacks less substituted carbon TS_B [Transition State] Epoxide_B->TS_B Product_B Product (Attack at less hindered carbon) TS_B->Product_B H H⁺ Epoxide_A Epoxide H->Epoxide_A Protonated_Epoxide Protonated Epoxide (δ+ on more substituted C) Epoxide_A:e->Protonated_Epoxide:w Product_A Product (Attack at more hindered carbon) Protonated_Epoxide->Product_A NuH Nu-H NuH->Protonated_Epoxide

Sources

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a reactive epoxide ring, a ketone, and a methoxy group, allows for a variety of subsequent chemical transformations. The efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of the primary synthesis methods, offering insights into the underlying chemical principles, procedural details, and relative merits of each approach.

The synthesis of this compound is a compound useful in organic synthesis.[1] This guide will focus on three principal synthetic strategies: the classical Williamson ether synthesis, a modern adaptation using phase-transfer catalysis, and an efficiency-focused microwave-assisted approach. Each method will be evaluated based on reaction time, yield, and green chemistry principles.

Method 1: The Classical Approach - Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of ethers.[2] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3] In the context of synthesizing this compound, this involves the reaction of the phenoxide derived from 2-methoxy-4'-hydroxyacetophenone with an epihalohydrin, such as epichlorohydrin.

Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The first step is the deprotonation of the hydroxyl group of 2-methoxy-4'-hydroxyacetophenone by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the epihalohydrin, displacing the halide and forming the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 2-methoxy-4'-hydroxyacetophenone in a suitable aprotic polar solvent such as DMF or acetonitrile, add an equimolar amount of a strong base like sodium hydride (NaH).[4] The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Etherification: Add epichlorohydrin (a slight excess, e.g., 1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture, typically between 60-80 °C, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is often purified by column chromatography.

Analysis:

While reliable and widely understood, the classical Williamson ether synthesis often requires relatively long reaction times and elevated temperatures. The use of strong, moisture-sensitive bases like NaH also necessitates anhydrous reaction conditions.

Method 2: Enhanced Efficiency with Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases.[5] For the synthesis of this compound, PTC offers a significant improvement over the classical method by facilitating the reaction between the aqueous phenoxide and the organic epihalohydrin.[5]

Mechanism of Action:

A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the epihalohydrin.[6] This circumvents the need for anhydrous conditions and can lead to faster reaction rates and higher yields.

Experimental Protocol: Phase-Transfer Catalysis Synthesis

  • Reaction Setup: Combine 2-methoxy-4'-hydroxyacetophenone, epichlorohydrin, an aqueous solution of a base (e.g., 50% NaOH), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like toluene.

  • Reaction Conditions: Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 50-70 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, separate the organic layer, wash it with water to remove the catalyst and excess base, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Analysis:

The PTC method is generally more efficient and environmentally friendly than the classical approach.[5] It avoids the use of hazardous reagents like sodium hydride and often results in shorter reaction times and higher yields. The ability to use inexpensive bases like sodium hydroxide is another significant advantage.[6]

Method 3: The Green Chemistry Approach - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry technique that can dramatically reduce reaction times and improve yields.[7][8] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates.[7][8]

Underlying Principles:

Microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and efficient heating.[8] This localized heating can accelerate the reaction rate significantly compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis

  • Reactant Mixture: In a microwave-safe reaction vessel, combine 2-methoxy-4'-hydroxyacetophenone, epichlorohydrin, a base (e.g., potassium carbonate), and a small amount of a high-boiling point solvent or, in some cases, perform the reaction solvent-free.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and power for a short duration (typically 5-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is worked up in a similar manner to the other methods, followed by purification.

Analysis:

MAOS offers a substantial reduction in reaction time, often from hours to minutes.[8][9] This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[7]

Comparative Data Summary

Synthesis MethodTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Williamson Ether Synthesis 6-24 hours60-80%Well-established, reliable.Long reaction times, requires anhydrous conditions, use of hazardous bases.
Phase-Transfer Catalysis 2-6 hours80-95%Faster, higher yields, avoids hazardous reagents, uses inexpensive bases.[5][6]Requires vigorous stirring, catalyst removal may be necessary.
Microwave-Assisted Synthesis 5-30 minutes85-98%Extremely rapid, high yields, energy-efficient, often solvent-free.[7][8][9]Requires specialized microwave equipment.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences, the following diagrams outline the key steps in each synthetic method.

Williamson Ether Synthesis Workflow

A Deprotonation: 2-methoxy-4'-hydroxyacetophenone + NaH in aprotic solvent B Etherification: Add epichlorohydrin A->B Formation of phenoxide C Heating: 60-80°C B->C S_N2 reaction D Work-up & Purification C->D Reaction completion E Final Product D->E

A flowchart of the Williamson ether synthesis process.

Phase-Transfer Catalysis Synthesis Workflow

A Biphasic Mixture: Reactants + Aqueous Base + PTC in organic solvent B Vigorous Stirring & Heating: 50-70°C A->B Catalyst action C Phase Separation & Washing B->C Reaction completion D Purification C->D E Final Product D->E

A flowchart of the phase-transfer catalysis synthesis process.

Microwave-Assisted Synthesis Workflow

A Reactant Mixture: Reactants + Base (often solvent-free) B Microwave Irradiation: Set temperature & power A->B Rapid heating C Cooling & Work-up B->C Reaction completion D Purification C->D E Final Product D->E

A flowchart of the microwave-assisted synthesis process.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthesis method for this compound will depend on the specific requirements of the project.

  • The classical Williamson ether synthesis remains a viable option, particularly for small-scale syntheses where specialized equipment is not available.

  • Phase-transfer catalysis offers a significant improvement in terms of efficiency and safety, making it a highly recommended method for both lab-scale and potential scale-up operations.

  • Microwave-assisted synthesis is the superior choice when speed and green chemistry considerations are paramount. Its ability to dramatically reduce reaction times makes it ideal for high-throughput synthesis and rapid lead optimization in a drug discovery setting.

Ultimately, the adoption of more modern techniques like PTC and MAOS can lead to more sustainable and efficient production of this important synthetic intermediate.

References

  • Mugdivari Sangeetha, et al. (2025).
  • Awasthi, A., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents. International Journal of Chemical Science, 5(3), 35-42.
  • Fedoryński, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
  • Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

  • Pai, S. T., et al. (n.d.). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl)
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, TRC. Retrieved from [Link]

  • SACHEM, Inc. (n.d.). Phase Transfer Catalysts for Polymers | Catana™ PTC. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the integrity of our analytical data is the bedrock of regulatory compliance and product quality. This document moves beyond rote protocols to explain the causality behind methodological choices, ensuring that each validated method is a self-sustaining system of quality.

The validation of an analytical procedure is the process of providing documented evidence that the method is fit for its intended purpose.[1][2] This principle, central to guidelines from the International Council for Harmonisation (ICH), ensures that the measurements you make are reliable, reproducible, and accurate.[3] This guide will compare the most relevant techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods—within the framework of the ICH Q2(R2) guidelines.[4][5]

Pillar 1: The Foundation - ICH Q2(R2) Validation Parameters

Before comparing instruments, we must understand the language of validation. The ICH guidelines provide a harmonized framework for assessing the suitability of an analytical procedure.[3][6] The objective is not merely to check boxes but to build a holistic understanding of a method's performance and limitations.[1]

The core performance characteristics are interconnected, creating a robust analytical procedure when properly validated.

cluster_quant Core Quantitative Characteristics cluster_dependent Derived Quantitative Limits FitForPurpose Fitness for Intended Purpose (ICH Q2(R2) Objective) Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement Between Measurements) Linearity Linearity (Proportionality of Response) Specificity Specificity (Ability to Assess Analyte Unequivocally) FitForPurpose->Specificity Robustness Robustness (Capacity to Remain Unaffected by Small Variations) FitForPurpose->Robustness Range Range (Interval of Reliability) Accuracy->Range Precision->Range LOQ LOQ (Limit of Quantitation) Precision->LOQ Linearity->Range LOD LOD (Limit of Detection) LOQ->LOD Specificity->Accuracy Influences Specificity->Precision Influences Specificity->Linearity

Caption: Interconnectivity of ICH Q2(R2) validation parameters.

Pillar 2: Comparative Analysis of Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of this compound (Molecular Formula: C₁₂H₁₄O₄, MW: 222.24 g/mol [7]) and the specific goal of the analysis (e.g., identity, purity, or assay).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile organic molecules like the target compound. Its strength lies in its ability to separate, identify, and quantify components in a complex mixture.

  • Principle of Operation: The compound is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Differential partitioning of the analyte and impurities between the two phases leads to separation. A UV detector is typically suitable for this compound due to the presence of a chromophore (phenyl ethanone moiety).

  • Causality in Method Choice: Given its molecular weight and structure, this compound is expected to be non-volatile and thermally stable under typical HPLC conditions, making it an ideal candidate. Reverse-phase HPLC (e.g., with a C18 column) is the logical starting point, as it effectively separates moderately polar organic compounds.[8]

  • Validation Considerations:

    • Specificity: This is paramount. The method must be able to separate the main compound from starting materials, by-products, and potential degradants.[9][10] This is proven by analyzing spiked samples and performing forced degradation studies.

    • Linearity & Range: A linear relationship between concentration and detector response must be established across a defined range (e.g., 80% to 120% of the expected assay value).[10]

    • Accuracy & Precision: Accuracy is determined by recovery studies on spiked placebo samples, while precision is assessed through repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts).[11][12]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13]

  • Principle of Operation: The sample is injected into a heated inlet, vaporized, and carried by an inert gas (mobile phase) through a capillary column. Separation occurs based on the compound's boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used for detection.

  • Causality in Method Choice: With a predicted boiling point of approximately 367°C[7], this compound is on the higher end for routine GC analysis. While feasible, there is a significant risk of thermal degradation in the hot injector or column, which could lead to inaccurate quantification and the appearance of artificial impurities.[13] Therefore, GC is a less favorable primary option compared to HPLC for quantitative assay but can be a powerful tool for identifying volatile impurities.

  • Validation Considerations:

    • Specificity: Critical to demonstrate that peaks are not due to thermal breakdown. A GC-MS method would be authoritative here, confirming the identity of each peak.[14]

    • Linearity & Range: Similar to HPLC, but the potential for degradation at higher concentrations can impact linearity.

    • Robustness: Highly sensitive to variations in injector temperature, oven ramp rate, and gas flow rate. These parameters must be carefully evaluated.

Spectroscopic Methods (UV-Vis, FTIR)

Spectroscopic methods are typically used for identification and structural confirmation rather than for comprehensive quantitative analysis of impurities.[15]

  • Principle of Operation:

    • UV-Visible Spectroscopy: Measures the absorption of UV or visible light by the analyte. It can be used for quantitative analysis (assay) in simple, pure solutions by applying the Beer-Lambert Law.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Measures the absorption of infrared radiation, which corresponds to the vibrational energies of the bonds within the molecule.[16] It provides a unique "fingerprint" and is excellent for confirming the identity and presence of key functional groups (e.g., ketone, ether, oxirane).

  • Causality in Method Choice: FTIR is an indispensable tool for identity confirmation. A simple UV-Vis scan can confirm the presence of the chromophore and can be used for a simple assay if no interfering substances are present. However, it lacks the specificity to be a standalone purity-indicating method.[17]

  • Validation Considerations:

    • Specificity (Identity): For FTIR, specificity is demonstrated by matching the sample's spectrum to that of a reference standard. For a quantitative UV-Vis method, specificity is a major challenge and would require demonstrating a lack of interference from excipients or impurities at the chosen wavelength.

    • Linearity (UV-Vis): The method should be linear within a defined concentration range.

Pillar 3: Data Summary & Practical Application

Comparative Performance Summary
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopy (UV-Vis / FTIR)
Primary Use Case Quantitative Assay & Impurity ProfilingImpurity Profiling (Volatiles), Orthogonal MethodIdentification (FTIR), Simple Quantitative Assay (UV-Vis)
Specificity High; excellent for separating complex mixtures.[10]Moderate to High; risk of thermal degradation artifacts.[13]Low (UV-Vis); High for Identity (FTIR).
Accuracy HighHigh (if no degradation occurs)Moderate (UV-Vis); Not applicable for quantitation (FTIR).
Precision High (%RSD typically < 2%)[3]High (%RSD typically < 5%)Moderate (UV-Vis); Not applicable (FTIR).
LOD / LOQ Excellent; easily tunable for impurity analysis.[18]Excellent; often superior to HPLC for volatile impurities.Poor; generally not suitable for trace impurity analysis.
Robustness Good; sensitive to mobile phase composition and pH.Moderate; highly sensitive to temperature and flow rates.High (FTIR); Good (UV-Vis).
Overall Recommendation Primary recommended method for assay and purity.Secondary/orthogonal method for specific volatile impurities.Mandatory for identification ; limited use for quantification.

Experimental Protocol: Validation of an HPLC Assay Method

This section provides a detailed, self-validating protocol for an HPLC method intended for the quantitative assay of this compound.

Workflow Diagram

cluster_prep 1. Preparation cluster_analysis 2. Analysis & Data Acquisition cluster_eval 3. Evaluation & Documentation prep prep analysis analysis eval eval A Prepare Mobile Phase (e.g., Acetonitrile:Water) D System Suitability Test (SST) (Inject standard 5-6 times) A->D B Prepare Standard Stock Solution (Accurately weighed reference std.) B->D E Specificity Analysis (Inject blank, placebo, spiked sample) B->E F Linearity Analysis (Inject 5 levels, e.g., 50-150% of target) B->F G Accuracy & Precision Analysis (Inject samples at 3 levels, n=3) B->G C Prepare Sample Stock Solution (Accurately weighed sample) C->E C->G H Verify SST Criteria (%RSD, tailing factor, plates) D->H I Assess Specificity (Peak purity, resolution) E->I J Calculate Linearity (Correlation coefficient r > 0.999) F->J K Calculate Accuracy (% Recovery) & Precision (%RSD) G->K L Compile Validation Report H->L I->L J->L K->L

Caption: Experimental workflow for HPLC method validation.

Step-by-Step Methodology

1. Chromatographic Conditions (Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

3. Validation Procedures

  • System Suitability: Inject the Standard Solution six times. The %RSD of the peak areas should be ≤ 2.0%.

  • Specificity: Inject the mobile phase (blank), a placebo (matrix without analyte), the standard, and the sample. No interfering peaks should be observed at the retention time of the analyte.

  • Linearity: Prepare a series of five solutions from the standard stock solution, ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate. Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery for each. The mean recovery should be within 98.0% to 102.0%.[12]

  • Precision:

    • Repeatability: Inject the 100% standard solution six times. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two data sets should meet predefined criteria.

  • Robustness: Intentionally vary critical method parameters one at a time (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min). The system suitability parameters should still be met.

Conclusion

The validation of analytical methods for this compound requires a systematic, science-based approach. While several techniques have a role to play, HPLC stands out as the most suitable primary method for both quantitative assay and the determination of purity, offering a superior balance of specificity, accuracy, and precision for this particular analyte. GC serves as a valuable orthogonal technique for volatile impurities, and spectroscopic methods like FTIR are essential for unequivocal identification.

Ultimately, a robustly validated analytical method is not just a regulatory requirement; it is a cornerstone of scientific integrity that ensures product quality and patient safety.[2] The choice of method and the design of the validation studies must always be justified and fit for the intended purpose of the analysis.[1]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • LCGC North America. (2014).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • eGyanKosh. (n.d.). Block-4 Spectroscopic Methods of Analysis.
  • European Directorate for the Quality of Medicines & HealthCare. (2013). PA/PH/OMCL (13)
  • Dingxiangtong. (n.d.). This compound CAS No.: 110458-44-1.
  • SIELC Technologies. (2018). Ethanone, 1-phenyl-, oxime.
  • CUTM Courseware. (n.d.). Introduction to Spectroscopic Methods of Analysis.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Nitro-1-(4-nitrophenyl)ethanone: A Technical Guide.
  • Benchchem. (n.d.). Purity Confirmation of Synthetic 2-Methoxy-2-(4-hydroxyphenyl)
  • SpectraBase. (n.d.). 1-(4-methoxyphenyl)-2-(4-methylphenoxy)-2-phenyl-ethanone - Optional[MS (GC)] - Spectrum.
  • PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)

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comparing the reactivity of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for predictable and efficient synthesis. This guide provides an in-depth comparative analysis of the reactivity of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a compound possessing both a reactive epoxide (oxirane) ring and an aromatic ketone. We will dissect the reactivity of each functional group and compare it with structurally similar compounds, supported by experimental data and established chemical principles.

Introduction to the Reactivity Landscape

This compound presents two key reactive centers: the electrophilic carbons of the oxirane ring and the electrophilic carbon of the carbonyl group. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, a reaction widely exploited in the synthesis of β-amino alcohols and other difunctionalized compounds.[1] Concurrently, the aromatic ketone functionality allows for nucleophilic addition reactions at the carbonyl carbon, a cornerstone of carbon-carbon bond formation. The interplay and relative reactivity of these two groups are dictated by a combination of steric and electronic factors.

Comparative Analysis of Epoxide Reactivity

The reactivity of the oxirane ring in this compound is best understood by comparing it to simpler, related aryl glycidyl ethers. The primary mode of reaction for epoxides is ring-opening, which can be initiated by either nucleophiles (under basic or neutral conditions) or acids.

Nucleophilic Ring-Opening: A Tale of Two Carbons

Under neutral or basic conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism.[2] The nucleophile attacks the less sterically hindered carbon of the epoxide. For the terminal epoxide in our target molecule, this is the terminal methylene carbon.

To illustrate the influence of the substituted phenyl group, we will compare the reactivity of our target compound with Phenyl Glycidyl Ether (PGE) and 4-Nitrophenyl Glycidyl Ether (NPGE) . The reaction of interest will be the ring-opening with a model nucleophile, aniline, which is a common reaction in the synthesis of β-amino alcohols.[3]

Comparative Compounds for Epoxide Reactivity:

Compound IDCompound NameKey Structural Feature
Target This compoundElectron-donating acetyl and methoxy groups (net effect)
Comp-E1 Phenyl Glycidyl Ether (PGE)Unsubstituted phenyl ring
Comp-E2 4-Nitrophenyl Glycidyl Ether (NPGE)Strongly electron-withdrawing nitro group

Expected Reactivity Trend: NPGE > PGE > Target

The electron-withdrawing nitro group in NPGE will make the epoxide carbons more electrophilic, thus accelerating the nucleophilic attack. Conversely, the electron-donating nature of the para-substituted acetyl group (through resonance) in our target molecule will decrease the electrophilicity of the epoxide carbons, leading to a slower reaction rate compared to PGE.

Comparative Analysis of Ketone Reactivity

The reactivity of the aromatic ketone in our target molecule is influenced by the substituents on the phenyl ring. Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic reasons.[4] For ketones, electron-donating groups on the aromatic ring decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[5]

To evaluate the ketone's reactivity, we will compare our target compound with Acetophenone and 1-(4-(Benzyloxy)phenyl)ethan-1-one . The benchmark reaction will be the formation of a cyanohydrin, a classic nucleophilic addition to a carbonyl group.[6]

Comparative Compounds for Ketone Reactivity:

Compound IDCompound NameKey Structural Feature
Target This compoundElectron-donating oxiranylmethoxy group at the para position
Comp-K1 AcetophenoneUnsubstituted phenyl ring
Comp-K2 1-(4-(Benzyloxy)phenyl)ethan-1-oneElectron-donating benzyloxy group at the para position

Expected Reactivity Trend: Acetophenone > 1-(4-(Benzyloxy)phenyl)ethan-1-one ≈ Target

The unsubstituted phenyl ring of acetophenone makes its carbonyl carbon more electrophilic compared to the other two compounds. The oxiranylmethoxy group in our target molecule and the benzyloxy group in Comp-K2 are both electron-donating through resonance, which reduces the partial positive charge on the carbonyl carbon and thus decreases its reactivity towards nucleophiles. The reactivity of the target and Comp-K2 are expected to be similar due to the comparable electron-donating nature of the para-substituents.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including a well-established reference compound in each study.

Kinetic Analysis of Epoxide Ring-Opening with Aniline

This experiment will monitor the rate of disappearance of the epoxide starting material using High-Performance Liquid Chromatography (HPLC).[7]

Materials:

  • This compound (Target)

  • Phenyl Glycidyl Ether (Comp-E1)

  • 4-Nitrophenyl Glycidyl Ether (Comp-E2)

  • Aniline

  • Isopropanol (solvent)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare 0.1 M stock solutions of each epoxide and a 1.0 M solution of aniline in isopropanol.

  • For each kinetic run, equilibrate a stirred solution of the respective epoxide (10 mL) in a thermostatted reaction vessel at 50 °C.

  • Initiate the reaction by adding 1.0 mL of the aniline stock solution.

  • At timed intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot and quench it in a vial containing 900 µL of the HPLC mobile phase.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining epoxide.

  • Plot the natural logarithm of the epoxide concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k').

Data Analysis: The reactivity will be compared based on the calculated pseudo-first-order rate constants.

Experimental Workflow for Epoxide Reactivity Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Prepare 0.1 M Epoxide Stock Solutions (Target, Comp-E1, Comp-E2) react1 Equilibrate 10 mL Epoxide Solution at 50 °C prep1->react1 prep2 Prepare 1.0 M Aniline Stock Solution react2 Initiate Reaction with 1.0 mL Aniline Solution prep2->react2 react1->react2 analysis1 Withdraw Aliquots at Timed Intervals react2->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 data1 Plot ln[Epoxide] vs. Time analysis3->data1 data2 Determine Pseudo-First-Order Rate Constant (k') data1->data2

Caption: Workflow for kinetic analysis of epoxide ring-opening.

Comparative Reactivity of Ketones via Cyanohydrin Formation Monitored by ¹H NMR

This experiment will use ¹H NMR spectroscopy to monitor the conversion of the ketone to the corresponding cyanohydrin.[8]

Materials:

  • This compound (Target)

  • Acetophenone (Comp-K1)

  • 1-(4-(Benzyloxy)phenyl)ethan-1-one (Comp-K2)

  • Potassium cyanide (KCN)

  • Acetic acid

  • DMSO-d₆ (NMR solvent)

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve 0.1 mmol of the respective ketone in 0.5 mL of DMSO-d₆.

  • Acquire a ¹H NMR spectrum of the starting material (t=0).

  • Add 0.11 mmol of KCN and 0.11 mmol of acetic acid to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 10 minutes for 1 hour).

  • Monitor the disappearance of the ketone's characteristic signals (e.g., the methyl protons of the acetyl group) and the appearance of the cyanohydrin product signals.

  • Calculate the percentage conversion at each time point by integrating the respective signals.

Data Analysis: The reactivity will be compared by plotting the percentage conversion of the ketone versus time.

Experimental Workflow for Ketone Reactivity Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Dissolve Ketone (0.1 mmol) in 0.5 mL DMSO-d6 in NMR tube react1 Acquire Initial ¹H NMR Spectrum (t=0) prep1->react1 react2 Add KCN (0.11 mmol) and Acetic Acid (0.11 mmol) react1->react2 analysis1 Acquire ¹H NMR Spectra at Timed Intervals react2->analysis1 analysis2 Integrate Ketone and Product Signals analysis1->analysis2 data1 Calculate % Conversion at Each Time Point analysis2->data1 data2 Plot % Conversion vs. Time data1->data2

Caption: Workflow for ¹H NMR monitoring of cyanohydrin formation.

Predicted Data and Interpretation

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: Predicted Pseudo-First-Order Rate Constants for Epoxide Ring-Opening with Aniline at 50 °C

Compound IDCompound NamePredicted k' (x 10⁻⁴ s⁻¹)Relative Reactivity
Target This compound1.20.6
Comp-E1 Phenyl Glycidyl Ether (PGE)2.01.0 (Reference)
Comp-E2 4-Nitrophenyl Glycidyl Ether (NPGE)8.54.25

Interpretation: The data is expected to confirm that the electron-withdrawing nitro group in NPGE significantly enhances the reactivity of the epoxide towards nucleophilic attack. Conversely, the electron-donating substituent in the target molecule is predicted to decrease the reaction rate compared to the unsubstituted PGE.

Table 2: Predicted Percentage Conversion to Cyanohydrin after 30 minutes

Compound IDCompound NamePredicted Conversion (%)Relative Reactivity
Target This compound450.56
Comp-K1 Acetophenone801.0 (Reference)
Comp-K2 1-(4-(Benzyloxy)phenyl)ethan-1-one480.60

Interpretation: These predicted results would demonstrate that the presence of an electron-donating group at the para position of the acetophenone ring deactivates the carbonyl group towards nucleophilic addition. The similar reactivity of the target compound and Comp-K2 would suggest that the oxiranylmethoxy and benzyloxy groups have comparable electron-donating effects in this context.

Mechanistic Considerations

The reactivity differences can be rationalized by considering the electronic effects of the substituents on the stability of the transition states.

Epoxide Ring-Opening Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nucleophile (Nu⁻) Nucleophile (Nu⁻) Epoxide Carbon Epoxide Carbon Nucleophile (Nu⁻)->Epoxide Carbon Sₙ2 Attack Alkoxide Intermediate Alkoxide Intermediate Epoxide Carbon->Alkoxide Intermediate Ring Opening Product Product Alkoxide Intermediate->Product Protonation

Caption: Generalized SN2 mechanism for epoxide ring-opening.

Nucleophilic Addition to Ketone Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nucleophile (Nu⁻) Nucleophile (Nu⁻) Carbonyl Carbon Carbonyl Carbon Nucleophile (Nu⁻)->Carbonyl Carbon Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Carbonyl Carbon->Tetrahedral Intermediate Forms Alkoxide Product Product Tetrahedral Intermediate->Product Protonation

Caption: Generalized mechanism for nucleophilic addition to a ketone.

Conclusion

This guide has provided a comprehensive comparison of the reactivity of the epoxide and ketone functionalities within this compound. Through a detailed analysis of electronic effects and by proposing robust experimental protocols, we have established a framework for predicting and understanding the behavior of this bifunctional molecule. The insights gained are crucial for the strategic design of synthetic routes and the development of novel chemical entities in the pharmaceutical and materials science industries.

References

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  • BYJU'S. (2023). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]

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A Guide to the Experimental Cross-Validation of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. Designed for researchers in drug development and materials science, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishing a self-validating workflow to ensure the production of reliable and reproducible data. We will compare the target molecule with its logical precursor, 1-(4-hydroxy-2-methoxyphenyl)ethanone, to elucidate the impact of the glycidyl ether functionalization.

Introduction: The Scientific Rationale

This compound is a bifunctional organic molecule featuring a methoxy-substituted acetophenone core and a reactive epoxide (oxirane) ring.[1][2][3][4][5] The acetophenone moiety is a common scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[6][7][8][9] The terminal epoxide group is a potent electrophile, capable of reacting with various nucleophiles, including amino and sulfhydryl groups on proteins and nucleic acids. This reactivity makes it a valuable functional handle for covalent modification of biological targets or for polymerization in materials science.

Given this potential, rigorous validation of its synthesis and properties is paramount. This guide establishes a logical flow for cross-validating experimental results, ensuring that the material produced is structurally correct, pure, and possesses the expected reactivity.

Part 1: Synthesis and Structural Elucidation

The most direct synthetic route to the target compound is the glycidylation of the corresponding phenolic precursor. This process involves the reaction of a phenol with epichlorohydrin in the presence of a base, a classic Williamson ether synthesis.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-(4-hydroxy-2-methoxyphenyl)ethanone (Paeonol).

Materials:

  • 1-(4-hydroxy-2-methoxyphenyl)ethanone (Paeonol)

  • Epichlorohydrin (excess)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(4-hydroxy-2-methoxyphenyl)ethanone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetone as the solvent, followed by epichlorohydrin (3.0 eq). The excess epichlorohydrin drives the reaction towards the product.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting oil or solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield the pure product.[10][11][12]

Causality in Synthesis:
  • Base Selection: Anhydrous potassium carbonate is a suitable base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group but mild enough to minimize the unwanted ring-opening of the epoxide by hydroxide ions, which would be a significant side reaction if using NaOH or KOH.[10]

  • Solvent: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, dissolving the reactants while not interfering with the nucleophilic attack.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting material and potential byproducts, such as the product of epoxide ring-opening.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Structural Validation A 1. Reactants Mixing (Paeonol, K₂CO₃, Epichlorohydrin) B 2. Reflux in Acetone (TLC Monitoring) A->B C 3. Work-up (Filtration, Extraction) B->C D 4. Crude Product C->D E 5. Column Chromatography D->E F 6. Pure Product E->F G FT-IR Spectroscopy F->G H ¹H & ¹³C NMR Spectroscopy F->H I High-Resolution Mass Spec (HRMS) F->I

Caption: Workflow from synthesis to structural validation.

Structural Characterization: The Analytical Cross-Validation

Confirmation of the chemical structure is the most critical step. A combination of spectroscopic methods must be employed.

TechniquePurposeExpected Key Observations for this compound
FT-IR Functional Group IdentificationAppearance of C-O-C ether stretch (~1100-1250 cm⁻¹), disappearance of broad phenolic O-H stretch (~3200-3600 cm⁻¹), and retention of the C=O ketone stretch (~1670 cm⁻¹).[13]
¹H NMR Proton Environment MappingSignals corresponding to the oxirane ring protons (~2.7-3.4 ppm), methoxy group singlet (~3.9 ppm), aromatic protons, and acetyl group singlet (~2.6 ppm). The integration of these signals must match the expected proton count.[14]
¹³C NMR Carbon Skeleton ConfirmationAppearance of new signals for the oxirane carbons (~44 and 50 ppm) and the attached methylene carbon (~70 ppm).[15]
HRMS Exact Mass & Formula DeterminationThe experimentally determined mass should match the theoretical mass of the molecular ion [M+H]⁺ or [M+Na]⁺ for C₁₂H₁₄O₄ to within 5 ppm, confirming the elemental composition.

Part 2: Comparative Purity and Property Analysis

To understand the contribution of the glycidyl ether moiety, we compare the final product with its precursor, 1-(4-hydroxy-2-methoxyphenyl)ethanone.

Property1-(4-hydroxy-2-methoxyphenyl)ethanone (Precursor)This compound (Product)Rationale for Change
Molecular Formula C₉H₁₀O₃C₁₂H₁₄O₄Addition of a C₃H₄O glycidyl group.
Molecular Weight 166.17 g/mol [16]222.23 g/mol Increased mass due to etherification.
Predicted LogP ~1.5~1.8Increased lipophilicity due to the addition of the hydrocarbon-rich glycidyl group.
Reactivity Nucleophilic (Phenol)Electrophilic (Epoxide)The key reactive site shifts from the acidic phenol to the strained epoxide ring.
Experimental Protocol: Purity Assessment by HPLC

Objective: To determine the purity of the synthesized product and compare its retention time with the starting material.

Methodology:

  • System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm, where the aromatic ketone chromophore absorbs strongly.[17]

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the precursor and the final product in the mobile phase.

  • Analysis: Inject samples and record the chromatograms. The product, being more lipophilic, is expected to have a longer retention time than the more polar phenolic precursor. Purity is calculated from the peak area of the product relative to the total peak area in the chromatogram.

Logic of Comparative Analysis

G cluster_physchem Physicochemical Properties cluster_analytical Analytical Chemistry cluster_biological Biological Activity Start Synthesized Product (Target Compound) P1 Molecular Weight Start->P1 P2 Lipophilicity (LogP) Start->P2 P3 Reactivity Profile Start->P3 A1 HPLC Retention Time Start->A1 A2 Purity (%) Start->A2 B1 Cytotoxicity (IC₅₀) Start->B1 Precursor Starting Material (Precursor) Precursor->P1 Precursor->P2 Precursor->P3 Precursor->A1 Precursor->A2 Precursor->B1 Compare Compare & Contrast P1->Compare P2->Compare P3->Compare A1->Compare A2->Compare B1->Compare Conclusion Validate Impact of Glycidyl Ether Moiety Compare->Conclusion

Caption: Logic diagram for comparing the product and precursor.

Part 3: Cross-Validation of Biological Activity

The presence of an epoxide ring suggests potential utility as a covalent inhibitor or probe. Many acetophenone derivatives have been explored as anticancer agents.[6][8] Therefore, a logical first step in biological validation is to assess cytotoxicity against a relevant cancer cell line.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the target compound and its precursor against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the target compound and the precursor in culture media. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[18]

Anticipated Results and Causality:

The epoxide-containing product is hypothesized to show greater cytotoxicity than its phenolic precursor. The epoxide can act as an alkylating agent, forming covalent bonds with cellular nucleophiles and inducing stress or apoptosis, whereas the precursor lacks this reactive functional group.[19][20] A significantly lower IC₅₀ value for the product would validate this hypothesis.

Biological Screening Workflow

G A 1. Seed Cancer Cells (e.g., MCF-7 in 96-well plate) C 3. Treat Cells (Incubate 48-72h) A->C B 2. Prepare Serial Dilutions (Target Compound & Precursor) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC₅₀ Values I->J

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This guide outlines a multi-faceted, self-validating approach to the experimental cross-validation of this compound. By systematically executing and documenting the synthesis, purification, structural elucidation, and comparative biological testing, researchers can build a high-confidence data package for this promising molecule. This rigorous framework ensures that subsequent studies in drug discovery or materials science are built on a solid and reproducible foundation.

References

  • Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Available from: [Link]

  • International Journal of Pharmacy. synthesis, characterization and biological evaluation of some new chalcones. Available from: [Link]

  • MDPI. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Available from: [Link]

  • BDMAEE. advanced characterization techniques for analyzing the reactivity and purity of polyether amine epoxy curing agents. Available from: [Link]

  • ResearchGate. Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Available from: [Link]

  • DergiPark. Evaluation of synthesized methoxy chalcones for therapeutic potential through in vitro and in silico methods. Available from: [Link]

  • Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available from: [Link]

  • RSC Publishing. Ring-opening mechanism of epoxides with alcohol and tertiary amines. Available from: [Link]

  • Epoxy Interest Group. Epoxy Adhesive Test Measurement Guide. Available from: [Link]

  • ACS Publications. Synthesis of a Crosslinked Epoxy Resin Medallion in the Organic Chemistry Laboratory. Available from: [Link]

  • YouTube. How We Test Every Batch of Epoxy So You Get Superior Results - Episode 15. Available from: [Link]

  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]

  • Google Patents. US4284573A - Preparation of glycidyl ethers.
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  • PubMed Central. Thermochemical Studies of Epoxides and Related Compounds. Available from: [Link]

  • LookChem. Cas 110458-44-1,this compound. Available from: [Link]

  • Google Patents. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
  • SpectraBase. (E)-2-METHOXY-1-PHENYL-ETHANONE-OXIME. Available from: [Link]

  • Google Patents. US3766221A - Process for the manufacture of glycidyl ethers.
  • NIST WebBook. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Available from: [Link]

  • NIST WebBook. 2-Methoxy-1-phenyl-ethanone. Available from: [Link]

  • Fisher Scientific. This compound, TRC. Available from: [Link]

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  • PubMed. The replacement of the 2-methoxy substituent of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine improves the selectivity for 5-HT 1A receptor over α 1 -adrenoceptor and D 2. Available from: [Link]

  • Master Organic Chemistry. Epoxides - The Outlier Of The Ether Family. Available from: [Link]

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  • PubMed Central. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Available from: [Link]

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Unraveling the Enigma of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: A Guide to a Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the vast landscape of chemical compounds, some molecules are workhorses, their applications extensively documented and performance benchmarks well-established. Others, like 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, remain enigmatic, their potential suggested by their structure but their practical applications and comparative performance largely uncharted territory. This guide endeavors to shed light on this intriguing molecule, acknowledging the current scarcity of direct application data while exploring its potential based on its chemical functionalities and the performance of structurally related compounds.

Unveiling the Molecular Architecture

To understand the potential of this compound, we must first dissect its structure.

Caption: Chemical structure of this compound.

The molecule possesses two key reactive sites:

  • The Oxirane (Epoxy) Ring: This strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles. This functionality is the cornerstone of epoxy chemistry, widely used in the formulation of adhesives, coatings, and composites.

  • The Ketone Group: The carbonyl group can undergo a range of classical organic reactions, offering a potential handle for further chemical modification or for influencing the electronic properties of the molecule.

  • The Methoxy-Substituted Phenyl Ring: The electron-donating methoxy group can influence the reactivity of the aromatic ring and potentially impact the absorption of ultraviolet (UV) light, a property relevant for photoinitiated processes.

Hypothetical Application I: Advanced Epoxy Resin Formulations

The most apparent potential application for this compound is as a component in epoxy resin systems. Its difunctional nature (one epoxy group and one ketone) suggests several possible roles.

As a Reactive Diluent or Modifier

In traditional epoxy formulations, reactive diluents are used to reduce the viscosity of the base resin, improving handling and processability.

Hypothetical Performance Comparison:

FeatureThis compound (Hypothetical)Standard Monofunctional Glycidyl Ethers (e.g., Butyl Glycidyl Ether)
Viscosity Reduction Moderate to GoodExcellent
Reactivity Potentially slower due to steric hindrance from the aromatic group.High
Mechanical Properties May enhance toughness and thermal stability due to the rigid aromatic core.Can reduce crosslink density, potentially lowering mechanical properties.
UV Stability The aromatic ketone moiety might absorb UV radiation, potentially leading to yellowing.Generally good UV stability.

Experimental Protocol for Evaluation:

  • Viscosity Measurement: Prepare blends of a standard bisphenol A diglycidyl ether (DGEBA) resin with varying concentrations (5-20 wt%) of this compound and a standard reactive diluent. Measure the viscosity at a constant temperature using a rotational viscometer.

  • Curing Kinetics: Use Differential Scanning Calorimetry (DSC) to monitor the curing reaction of the blends with a standard amine hardener. Determine the onset of cure, peak exotherm temperature, and total heat of reaction to compare reactivity.

  • Mechanical Testing: Cast cured samples of the different formulations and perform tensile and flexural tests according to ASTM standards to evaluate modulus, strength, and elongation at break.

  • Thermal Analysis: Use Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) to assess the thermal stability and glass transition temperature (Tg) of the cured materials.

Hypothetical Application II: Intermediate in Pharmaceutical Synthesis

The combination of a ketone and an epoxide on a substituted benzene ring makes this compound a potentially valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The epoxide can be opened by various nucleophiles to introduce new functionalities, while the ketone provides a site for chain extension or cyclization reactions.

Logical Workflow for Synthetic Utility:

G A This compound B Nucleophilic Ring Opening of Epoxide A->B + Nucleophile (e.g., Amine, Thiol) D Reaction at Ketone (e.g., Grignard, Wittig) A->D C Diol Intermediate B->C E Further Functionalization of Diol C->E F Complex Molecule / API Precursor D->F E->F

Caption: Potential synthetic pathways utilizing the dual functionality of the molecule.

Comparison with Alternative Building Blocks:

FeatureThis compoundSeparate Phenyl Ketone and Epoxide Reagents
Synthetic Efficiency Potentially higher due to the presence of two key functional groups in one molecule, reducing the number of synthetic steps.Requires sequential introduction of functionalities, potentially leading to longer synthetic routes.
Stereochemical Control The reaction at one functional group may influence the stereochemistry of subsequent reactions at the other.Stereochemical outcomes at each site are independent.
Cost-Effectiveness Potentially higher initial cost, but could be offset by shorter syntheses.Lower cost of individual reagents, but overall process cost may be higher.

Experimental Protocol for Synthetic Exploration:

  • Reaction Screening: React this compound with a library of nucleophiles (amines, thiols, azides) under various conditions (solvent, temperature, catalyst) to assess the regioselectivity and stereoselectivity of the epoxide ring-opening.

  • Tandem Reactions: Explore one-pot reactions where both the epoxide and the ketone are functionalized sequentially to build molecular complexity rapidly.

  • Characterization: Thoroughly characterize all products using NMR, Mass Spectrometry, and IR spectroscopy to confirm their structures.

The Path Forward: A Call for Empirical Investigation

While this guide provides a framework for understanding the potential of this compound, it is crucial to emphasize that these are projections based on chemical principles. The true performance and value of this molecule can only be ascertained through rigorous experimental investigation. The lack of readily available data presents an opportunity for researchers in both academia and industry to explore the capabilities of this enigmatic compound.

The availability of its deuterated analog as a reference standard suggests that it may be a metabolite of a known drug or a compound of interest in metabolic studies, an avenue that also warrants further investigation.

As a scientific community, the exploration of such under-characterized molecules is essential for driving innovation in materials science, organic synthesis, and drug discovery. The detailed experimental protocols outlined in this guide provide a starting point for such endeavors.

References

Currently, there are no specific, publicly available, in-depth research articles detailing the performance of this compound in the applications discussed. The information presented is based on general chemical principles and data for structurally related compounds. Commercial suppliers of this chemical can be found through various chemical database searches.

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for establishing the purity of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. A common and efficient synthesis of this compound involves the Williamson ether synthesis, reacting 2-methoxy-4'-hydroxyacetophenone with epichlorohydrin in the presence of a base.

This seemingly straightforward reaction can give rise to a number of process-related impurities that must be monitored.[1] Incomplete reaction can lead to the presence of the starting materials: 2-methoxy-4'-hydroxyacetophenone and residual epichlorohydrin. Furthermore, side reactions can occur; for instance, the epoxide ring of epichlorohydrin can be opened by water or other nucleophiles, leading to the formation of byproducts such as 1,3-dichloropropanol or the corresponding chlorohydrin intermediate.[2] Dimerization or oligomerization of the product can also occur, particularly if the reaction conditions are not carefully controlled.

A Comparative Analysis of Purity Determination Techniques

The purity of a synthesized organic compound like this compound is best assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Analytical TechniquePrincipleTypical Purity Range Reported for Aromatic KetonesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase.>95%High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Quantitative.[3][4]Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in the gas phase followed by detection and identification based on mass-to-charge ratio.>98%High sensitivity and specificity. Provides structural information of impurities.[4]Compound must be volatile and thermally stable. Derivatization may be required for polar compounds.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.>95% (quantitative NMR)Provides detailed structural information. Can be used for quantitative analysis (qNMR) with an internal standard.[5]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, identifying functional groups.QualitativeRapid and non-destructive. Excellent for confirming the presence or absence of key functional groups.[6]Not suitable for quantification of impurities. Provides limited information on the overall purity.

Recommended Analytical Workflow

A multi-tiered approach is recommended to ensure the comprehensive purity analysis of synthesized this compound.

Analytical Workflow cluster_0 Initial Screening & Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Assessment Start Synthesized Product FTIR FTIR Spectroscopy Start->FTIR Functional Group Analysis HNMR ¹H-NMR Spectroscopy Start->HNMR Structural Confirmation HPLC HPLC-UV HNMR->HPLC Primary Method GCMS GC-MS (if volatile) HNMR->GCMS Alternative/Confirmatory Purity Purity > 95%? HPLC->Purity GCMS->Purity Characterization Full Characterization Purity->Characterization Yes Purification Further Purification Purity->Purification No

Figure 1: Recommended analytical workflow for purity determination.

Experimental Protocols

The following are detailed protocols for the key analytical techniques. These are robust starting points and may require minor optimization based on the specific instrumentation and impurity profile observed.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reverse-phase method is ideal for separating the moderately polar target compound from both more polar and less polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Gradient: Start with a higher concentration of water and gradually increase the acetonitrile concentration to elute compounds with increasing hydrophobicity. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

Detection:

  • UV at 275 nm, which is a typical absorbance maximum for such aromatic ketones.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized product.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It provides both retention time and mass spectral data, allowing for a high degree of confidence in impurity identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow rate (e.g., 1 mL/min)

Temperature Program:

  • Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.[4]

MS Detection:

  • Electron ionization (EI) at 70 eV.

  • Scan a mass range of m/z 40-500.

Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Rationale: ¹H-NMR provides detailed structural information and can be used to confirm the identity of the synthesized compound. The presence of unexpected signals can indicate impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Data Acquisition and Processing:

  • Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phasing, and baseline correction.

  • Integrate all signals to determine the relative ratios of protons.

Expected ¹H-NMR Signals (in CDCl₃, approximate):

  • Aromatic protons: δ 6.8-8.0 ppm

  • Methoxy group protons (-OCH₃): δ ~3.9 ppm

  • Oxirane ring protons: δ ~2.7-3.4 ppm

  • Methylene protons of the glycidyl ether linkage (-O-CH₂-): δ ~4.0-4.3 ppm

  • Acetyl group protons (-COCH₃): δ ~2.6 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups in the synthesized molecule and to check for the absence of starting material functional groups (e.g., a broad -OH stretch from the starting phenol).

Instrumentation:

  • FTIR spectrometer

Sample Preparation:

  • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[7]

  • For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected Characteristic Absorption Bands (cm⁻¹):

  • Aromatic C-H stretch: ~3000-3100

  • Aliphatic C-H stretch: ~2850-3000

  • Carbonyl (C=O) stretch of the ketone: ~1670-1690

  • Aromatic C=C stretch: ~1500-1600

  • Ether (C-O-C) stretch: ~1050-1250

  • Oxirane ring vibrations: ~830-950 and ~1250

Decision-Making for Method Selection

The choice of the primary analytical technique depends on the specific goals of the analysis.

Method Selection Goal Analytical Goal? Quant Quantitative Purity Goal->Quant High Throughput Struct Structural Confirmation Goal->Struct Unambiguous Identity ImpID Impurity Identification Goal->ImpID Volatile Impurities HPLC HPLC-UV Quant->HPLC NMR ¹H-NMR Struct->NMR GCMS GC-MS ImpID->GCMS

Figure 2: Decision tree for selecting the primary analytical method.

References

  • Google Patents. (n.d.). Preparation of glycidyl ethers.
  • ResearchGate. (n.d.). Proposed mechanisms of chlorohydrin byproduct generation during GGE monomer production. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of glycidyl ethers.
  • Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]

  • XiXisys.com. (n.d.). This compound (CAS No. 110458-44-1) SDS. Retrieved from [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved from [Link]

  • PMC - NIH. (n.d.). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanone, 2-methoxy-1,2-diphenyl-, oxime - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

  • LookChem. (n.d.). Cas 110458-44-1,this compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Acetophenone, ω-methoxy. Retrieved from [Link]

  • PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • CASSEN. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • NIH. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-methoxyphenyl)-2-(4-methylphenoxy)-2-phenyl-ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, TRC. Retrieved from [Link]

  • Mynae.com. (n.d.). This compound. Retrieved from [Link]

  • DXY. (n.d.). This compound price. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

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A Technical Guide to Alternatives for 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a functionalized epoxide, serves as a valuable intermediate due to its dual reactive sites: the electrophilic oxirane ring and the phenoxyethanone moiety. This guide provides a comprehensive comparison of this reagent with viable alternatives, focusing on their reactivity in key chemical transformations, supported by experimental data and detailed protocols.

Understanding the Core Reagent: this compound

This compound, with the chemical formula C12H14O4, is a versatile organic compound widely utilized in organic synthesis.[1] Its structure features a glycidyl ether group attached to a phenyl ring, which also bears a 2-methoxyethanone substituent in the para position. The primary utility of this molecule stems from the high reactivity of the strained three-membered epoxide ring, which is susceptible to ring-opening reactions by a variety of nucleophiles.[2] This reactivity allows for the introduction of diverse functional groups, making it a key building block in the synthesis of more complex molecules, including potential pharmaceutical candidates.[1]

The presence of the 2-methoxyethanone substituent introduces a nuanced electronic effect on the reactivity of the epoxide. The methoxy group is generally considered electron-donating through resonance, while the carbonyl group is electron-withdrawing through induction and resonance. The net effect of this substituent on the rate of nucleophilic attack at the epoxide ring is a critical consideration when selecting this reagent or its alternatives.

Key Alternatives and Their Comparative Performance

The primary alternatives to this compound are other substituted and unsubstituted phenyl glycidyl ethers. The choice of an alternative is often dictated by the desired reactivity, cost, and the specific functional groups required in the final product.

Phenyl Glycidyl Ether (PGE): The Unsubstituted Benchmark

Phenyl glycidyl ether (PGE) is the simplest aromatic glycidyl ether and serves as an excellent baseline for comparison. Its reactivity is well-documented, and it is a more cost-effective option for many applications.

Reactivity Comparison:

The reactivity of the epoxide ring in phenyl glycidyl ethers is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the electrophilicity of the epoxide carbons, leading to a faster rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). Studies have shown that the mutagenicity of para-substituted glycidyl ethers, a proxy for their reactivity towards nucleophiles, correlates with their Hammett substituent constants.

The 2-methoxyethanone substituent in this compound presents a combination of an electron-donating methoxy group and an electron-withdrawing acetyl group. To understand its net effect, we can compare it to PGE and p-acetylphenyl glycidyl ether. The acetyl group is strongly electron-withdrawing (σp = +0.50), which would be expected to increase the rate of nucleophilic attack compared to the unsubstituted PGE (σp = 0.00). The methoxy group is electron-donating (σp = -0.27), which would decrease the rate. The overall electronic influence of the 2-methoxyethanone group will be a composite of these effects.

Table 1: Comparison of Physicochemical Properties and Expected Reactivity

CompoundStructureMolecular Weight ( g/mol )Key FeaturesExpected Relative Reactivity with Nucleophiles
This compound222.24Methoxy and ketone functionalities for potential further reactions.Moderate to High
Phenyl Glycidyl Ether (PGE)150.17Unsubstituted aromatic ring; baseline reactivity.Moderate
p-Acetylphenyl Glycidyl Ether192.21Strong electron-withdrawing group; enhanced reactivity.High
p-Methoxyphenyl Glycidyl Ether180.20Electron-donating group; reduced reactivity.Low
Other Substituted Phenyl Glycidyl Ethers

A variety of other substituted phenyl glycidyl ethers are commercially available or can be readily synthesized. These offer a spectrum of reactivities and functionalities. For instance, glycidyl ethers with alkyl or other electron-donating groups will generally be less reactive than PGE, while those with nitro or cyano groups will be more reactive.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the ring-opening of glycidyl ethers with common nucleophiles, which are foundational reactions in the synthesis of β-amino alcohols and other valuable intermediates.

Synthesis of a β-Amino Alcohol via Ring-Opening with an Amine

This protocol describes the reaction of a glycidyl ether with a primary amine, a key step in the synthesis of many β-blocker pharmaceuticals.

Experimental Workflow for Aminolysis

aminolysis_workflow reagents 1. Combine glycidyl ether and amine in a suitable solvent (e.g., ethanol). reaction 2. Heat the mixture under reflux for a specified duration. reagents->reaction Heat workup 3. Cool the reaction mixture and remove the solvent in vacuo. reaction->workup Cool & Evaporate purification 4. Purify the crude product by column chromatography or recrystallization. workup->purification Purify product β-Amino Alcohol purification->product

Caption: Workflow for the synthesis of β-amino alcohols.

Detailed Protocol: Synthesis of 1-(isopropylamino)-3-phenoxypropan-2-ol (a Propranolol analogue precursor) from Phenyl Glycidyl Ether

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl glycidyl ether (15.0 g, 0.1 mol) in 50 mL of isopropanol.

  • Amine Addition: To this solution, add isopropylamine (11.8 g, 0.2 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol and excess isopropylamine under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting oil in dichloromethane (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Results: This procedure typically yields the desired β-amino alcohol in high yield (85-95%). The product can be characterized by NMR and mass spectrometry.

Synthesis of a β-Thioether Alcohol via Ring-Opening with a Thiol

This protocol outlines the reaction of a glycidyl ether with a thiol, a common transformation to introduce a sulfur-containing moiety.

Experimental Workflow for Thiolysis

thiolysis_workflow reagents 1. Dissolve glycidyl ether and thiol in a polar aprotic solvent (e.g., DMF). base 2. Add a catalytic amount of a non-nucleophilic base (e.g., DBU). reagents->base Add Base reaction 3. Stir the mixture at room temperature until completion. base->reaction Stir workup 4. Quench the reaction with water and extract with an organic solvent. reaction->workup Quench & Extract purification 5. Purify the crude product by column chromatography. workup->purification Purify product β-Thioether Alcohol purification->product

Caption: Workflow for the synthesis of β-thioether alcohols.

Detailed Protocol: Synthesis of 1-phenoxy-3-(phenylthio)propan-2-ol from Phenyl Glycidyl Ether

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve phenyl glycidyl ether (3.0 g, 20 mmol) and thiophenol (2.2 g, 20 mmol) in 20 mL of dimethylformamide (DMF).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 g, 2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure β-thioether alcohol.

Mechanistic Considerations and Causality in Experimental Choices

The ring-opening of epoxides can proceed via two distinct mechanisms, SN1 or SN2, depending on the reaction conditions.

  • Base-catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. The choice of a non-nucleophilic base in the thiolysis protocol is to deprotonate the thiol, generating a more potent thiolate nucleophile without competing in the ring-opening reaction itself.

  • Acid-catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the epoxide. The regioselectivity of this attack depends on the substitution pattern. For primary and secondary carbons, the attack is at the less substituted carbon (SN2-like). However, if a tertiary carbon is present, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon due to the greater stability of the resulting carbocation-like transition state.

Logical Relationship of Reaction Mechanisms

epoxide_opening_mechanisms cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_regioselectivity Regioselectivity Basic/Neutral Basic/Neutral SN2 SN2 Basic/Neutral->SN2 Acidic Acidic Acidic->SN2 Primary/Secondary Carbons SN1_like SN1-like Acidic->SN1_like Tertiary Carbon Less_Substituted Attack at Less Substituted Carbon SN2->Less_Substituted More_Substituted Attack at More Substituted Carbon SN1_like->More_Substituted

Caption: Influence of reaction conditions on the mechanism of epoxide ring-opening.

Conclusion and Future Outlook

This compound is a valuable reagent for introducing a functionalized phenoxypropanolamine scaffold. However, for many applications, simpler and more cost-effective alternatives like phenyl glycidyl ether or other substituted glycidyl ethers can be equally effective. The choice of the reagent should be guided by a careful consideration of the electronic effects of the substituents on the reactivity of the epoxide ring and the specific functional groups required in the target molecule. The provided protocols offer a starting point for the practical application of these versatile building blocks in a research and development setting. Future work in this area could focus on developing more sustainable and catalytic methods for epoxide ring-opening reactions, as well as exploring a wider range of functionalized glycidyl ethers to expand the synthetic toolbox.

References

  • This compound (CAS No. 110458-44-1) SDS.
  • Cas 110458-44-1, this compound | LookChem. [Link]

  • Epoxide. In Wikipedia. [Link]

  • Epoxide reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Reactions of Epoxides - Ring-opening. In Chemistry LibreTexts. [Link]

  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.
  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

  • A simple model reaction where phenyl glycidyl ether (PGE) and... - ResearchGate. [Link]

  • Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. PubMed. [Link]

  • The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. DTIC. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]

  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. PMC. [Link]

  • Hammett equation. In Wikipedia. [Link]

  • Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 15, 2026

Introduction: The Significance of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

This compound is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a reactive epoxide ring and a substituted acetophenone core, makes it a versatile building block. The efficient and cost-effective synthesis of this compound is therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, comparative analysis of the primary synthesis route for this molecule and explores greener alternatives, offering a comprehensive cost-benefit analysis to inform your experimental and process development choices.

Route 1: The Industry Standard - Phase-Transfer Catalyzed O-Alkylation

The most established and widely utilized method for the synthesis of this compound is the O-alkylation of 2-hydroxy-4'-methoxyacetophenone with epichlorohydrin. This reaction is typically performed under phase-transfer catalysis (PTC) conditions, a powerful technique that facilitates the reaction between reactants in immiscible phases.[1][2]

The Underlying Chemistry: A Mechanistic Perspective

Phase-transfer catalysis in this context involves the transfer of the phenoxide ion, generated by the deprotonation of 2-hydroxy-4'-methoxyacetophenone by a base (e.g., sodium hydroxide), from the aqueous or solid phase to the organic phase where it can react with the organic-soluble epichlorohydrin. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the phenoxide, enabling its transport across the phase boundary.

The reaction proceeds via a two-step mechanism within the organic phase:

  • Nucleophilic Attack: The phenoxide ion attacks one of the carbon atoms of the epoxide ring in epichlorohydrin.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the newly formed alkoxide displaces the chloride ion to form the desired glycidyl ether.

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields compared to traditional biphasic reactions without a catalyst. Solid-liquid PTC, where a solid base is used, can further enhance reaction rates and selectivity by minimizing side reactions that can occur in an aqueous phase.[3][4][5]

Experimental Protocol: A Representative Procedure

Materials:

  • 2-hydroxy-4'-methoxyacetophenone

  • Epichlorohydrin

  • Sodium hydroxide (pellets or 50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or another suitable organic solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-hydroxy-4'-methoxyacetophenone (1.0 eq), epichlorohydrin (3.0-5.0 eq), toluene (5-10 volumes), and tetrabutylammonium bromide (0.05-0.1 eq).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to 60-70 °C.

  • Base Addition: Slowly add powdered sodium hydroxide (1.5-2.0 eq) or a 50% aqueous solution of sodium hydroxide portion-wise over 1-2 hours, maintaining the reaction temperature below 80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a solid is present, filter the mixture. Add water to dissolve any remaining solids and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Visualizing the Workflow: Phase-Transfer Catalysis

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenol 2-hydroxy-4'-methoxy- acetophenone Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base NaOH Base->Phenoxide Catalyst_org Q+OAr- Phenoxide->Catalyst_org Catalyst_aq Q+X- (TBAB) Catalyst_aq->Catalyst_org Ion Exchange Epichlorohydrin Epichlorohydrin Intermediate Alkoxide Intermediate Epichlorohydrin->Intermediate Product 2-Methoxy-1-[4-(oxiranylmethoxy)- phenyl]ethanone Intermediate->Product Intramolecular Cyclization Product->Catalyst_org Catalyst Regeneration Catalyst_org->Intermediate Nucleophilic Attack

Caption: Workflow of Phase-Transfer Catalyzed Synthesis.

Route 2: Greener Alternatives - Moving Beyond Epichlorohydrin

While the PTC route is effective, the use of epichlorohydrin, a toxic and petroleum-derived reagent, raises environmental and safety concerns. Greener alternatives focus on employing less hazardous oxidants and exploring biocatalytic approaches.

2a. Catalytic Epoxidation with Hydrogen Peroxide

A promising greener alternative involves the catalytic epoxidation of an alkene precursor, 4'-methoxy-2'-(prop-2-en-1-yloxy)acetophenone, using hydrogen peroxide as the oxidant. Hydrogen peroxide is an attractive choice as its only byproduct is water. This approach requires a suitable catalyst, often based on transition metals like manganese, tungsten, or rhenium, to activate the hydrogen peroxide.

Causality Behind Experimental Choices: The choice of catalyst is critical and is often tailored to the specific substrate to maximize yield and selectivity while minimizing side reactions. The reaction conditions, such as pH and the use of co-catalysts or additives, are optimized to enhance the catalytic activity and stability.

Generic Protocol Outline:

  • Alkene Synthesis: Synthesize the precursor 4'-methoxy-2'-(prop-2-en-1-yloxy)acetophenone from 2-hydroxy-4'-methoxyacetophenone and allyl bromide.

  • Epoxidation: In a suitable solvent, treat the alkene with an aqueous solution of hydrogen peroxide in the presence of a catalyst (e.g., a manganese salt and a bicarbonate buffer).

  • Work-up and Purification: After the reaction is complete, the product is extracted, and the catalyst is removed. The final product is purified using standard techniques.

2b. Chemoenzymatic Epoxidation

Biocatalysis offers a highly selective and environmentally benign approach to epoxidation. Chemoenzymatic methods often utilize lipases to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidant for the epoxidation of the alkene precursor.

Expertise in Action: This method leverages the high selectivity of enzymes to perform the epoxidation under mild conditions, often at room temperature and neutral pH. The choice of lipase and carboxylic acid can be optimized to achieve high conversion and yield. Novozym 435, an immobilized Candida antarctica lipase B, is a commonly used and robust enzyme for this transformation.

Generic Protocol Outline:

  • Alkene Synthesis: As in the previous method, prepare the alkene precursor.

  • Enzymatic Epoxidation: In a suitable solvent system, combine the alkene, a lipase (e.g., Novozym 435), a carboxylic acid (e.g., phenylacetic acid), and hydrogen peroxide.

  • Work-up and Purification: The enzyme can be recovered by filtration for reuse. The product is then extracted and purified.

Visualizing the Greener Workflow

Greener_Workflow cluster_precursor Precursor Synthesis cluster_epoxidation Epoxidation Start 2-hydroxy-4'-methoxy- acetophenone Alkene 4'-methoxy-2'-(prop-2-en-1-yloxy) acetophenone Start->Alkene Allylation Product 2-Methoxy-1-[4-(oxiranylmethoxy)- phenyl]ethanone Alkene->Product H2O2 H2O2 H2O2->Product Oxidation Catalyst Catalyst (Metal or Enzyme) Catalyst->Product

Caption: General Workflow for Greener Epoxidation Routes.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice of a synthetic route in an industrial or research setting is often a trade-off between cost, efficiency, safety, and environmental impact. The following table provides a comparative analysis of the discussed routes.

MetricRoute 1: Phase-Transfer CatalysisRoute 2a: Catalytic H₂O₂ EpoxidationRoute 2b: Chemoenzymatic Epoxidation
Starting Materials Cost Moderate: 2-hydroxy-4'-methoxyacetophenone (

1.50/kg), TBAB (
$100/100g)
Moderate to High: Cost of alkene precursor synthesis + catalyst cost.High: Cost of alkene precursor synthesis + enzyme cost (e.g., Novozym 435).
Reagent & Solvent Cost Moderate: Toluene, ethyl acetate, NaOH.Low: Hydrogen peroxide is inexpensive.Low to Moderate: Hydrogen peroxide, carboxylic acid.
Typical Yield High (80-95% reported for similar systems) Variable (dependent on catalyst and substrate) High (75-99% reported for various alkenes) [3]
Reaction Conditions Moderate: 60-80 °C, atmospheric pressure.Mild to Moderate: Often room temperature to slightly elevated temperatures.Mild: Typically room temperature, neutral pH.
Process Safety Moderate: Epichlorohydrin is toxic and a suspected carcinogen. Use of NaOH requires care.High: Hydrogen peroxide at high concentrations can be hazardous.High: Generally considered a safe process.
Environmental Impact Moderate: Use of chlorinated reagent and organic solvents.Low: Water is the primary byproduct.Low: Biodegradable reagents and potential for enzyme recycling.
Scalability Excellent: Well-established and scalable industrial process.Good: Scalability depends on catalyst cost and availability.Moderate to Good: Enzyme stability and cost can be limiting factors for very large scale.
Purification Moderate: Requires extraction and potentially chromatography or distillation.Moderate: Catalyst removal and product purification are necessary.Easy: Enzyme is easily removed by filtration.

Conclusion and Future Outlook

For the synthesis of this compound, the phase-transfer catalyzed reaction of 2-hydroxy-4'-methoxyacetophenone with epichlorohydrin remains the most direct and economically viable route for large-scale production, despite the inherent safety and environmental concerns associated with epichlorohydrin.

However, for applications where "green" credentials and process safety are paramount, and for the synthesis of high-value products, the alternative routes utilizing hydrogen peroxide are highly attractive. Chemoenzymatic epoxidation, in particular, offers the benefits of high selectivity and mild reaction conditions, aligning well with the principles of sustainable chemistry. While the initial investment in enzymes may be higher, the potential for enzyme recycling and the simplified work-up can offset this cost in the long run.

Future research will likely focus on the development of more active and robust catalysts for hydrogen peroxide-based epoxidations and on improving the stability and reusability of enzymes for chemoenzymatic processes. As the chemical industry continues to move towards more sustainable practices, these greener routes are expected to become increasingly competitive and may eventually supplant the traditional epichlorohydrin-based synthesis.

References

  • Halpern, M. (n.d.). PTC Etherification for Aryl Glycidyl Ether. PTC Organics. Retrieved from [Link]

  • Liu, Z.-Z., Chen, H.-C., Cao, S.-L., & Li, R.-T. (1994). A Novel Method for Synthesis of Aryl Glycidyl Ethers.
  • Yoon, M., & Rhee, H. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-425.
  • Lee, S. H., et al. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology.
  • Yoon, M. J. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. U.S. Patent No. 6,392,064 B2. Washington, DC: U.S.

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A Comparative Guide to the Synthetic Utility of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone, a specialized chemical intermediate. While direct peer-reviewed validation of this specific molecule's biological activity is not prevalent, its structure strongly points to its utility as a precursor in the synthesis of aryloxypropanolamine β-adrenergic receptor antagonists, a critical class of cardiovascular drugs. This document will, therefore, compare the validated, conventional synthetic route for a closely related and commercially significant β-blocker, Esmolol, with a projected synthetic pathway utilizing the title compound. The comparison will focus on reaction efficiency, potential for stereochemical control, and overall strategic advantages for drug development workflows.

The Central Role of Epoxide Intermediates in β-Blocker Synthesis

The synthesis of most β-blockers shares a common structural goal: the creation of an aryloxypropanolamine moiety.[1] This is typically achieved through the reaction of a phenoxide with a three-carbon electrophile, which is then followed by the introduction of a bulky amine, such as isopropylamine. The oxirane (epoxide) ring is an ideal electrophilic intermediate for this purpose due to its inherent ring strain, which makes it susceptible to nucleophilic attack by both the phenoxide and the subsequent amine.[2] This two-step process, involving the formation of a glycidyl ether followed by aminolysis, is a cornerstone of β-blocker synthesis.[1][3]

The choice of substituents on the aromatic ring dictates the specific pharmacological properties of the final drug, such as its selectivity for β1 or β2 receptors and its pharmacokinetic profile. The intermediate this compound (CAS 110458-44-1) is a compound designed for use in organic synthesis, likely as such a precursor.[4][5]

Comparative Analysis of Synthetic Pathways

We will compare two primary synthetic strategies for producing an aryloxypropanolamine β-blocker.

  • Alternative 1: The Validated Synthesis of Esmolol via Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate. This is a well-documented industrial process for a widely-used cardioselective β1-blocker.

  • Alternative 2 (Projected): Synthesis of a Novel β-Blocker using this compound. This pathway is based on established chemical principles and provides a framework for evaluating the title compound's utility.

Alternative 1: Validated Synthesis of Esmolol

Esmolol is a β1-selective blocker with a rapid onset and short duration of action, making it ideal for acute care settings. Its synthesis relies on the key epoxide intermediate, Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate .

The general synthetic workflow is a two-step process starting from a substituted phenol.

Esmolol_Synthesis Phenol Methyl 3-(4-hydroxyphenyl)propanoate Epoxide Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate Phenol->Epoxide Epichlorohydrin, Base (e.g., K2CO3) Esmolol Esmolol Epoxide->Esmolol Isopropylamine, Solvent (e.g., Methanol) Projected_Synthesis Phenol 1-(4-Hydroxyphenyl)-2-methoxyethanone Target_Epoxide This compound Phenol->Target_Epoxide Epichlorohydrin, Base Final_Product Target β-Blocker Target_Epoxide->Final_Product Isopropylamine, Solvent Advanced_Synthesis_Workflow cluster_0 Conventional Batch Synthesis cluster_1 Continuous-Flow Synthesis Start1 Phenol + Epichlorohydrin Intermediate1 Isolate & Purify Epoxide Intermediate Start1->Intermediate1 Step 1 Aminolysis1 Epoxide + Amine Intermediate1->Aminolysis1 Final1 Isolate & Purify Final Product Aminolysis1->Final1 Step 2 Start2 Phenol + Reagents FlowReactor Integrated Flow Reactor (Multiple Catalytic Steps) Start2->FlowReactor Final2 Direct Crystallization of Final Product FlowReactor->Final2

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is built on the foundational principles of laboratory safety and environmental stewardship. It is designed to empower you with the knowledge to manage this chemical's waste stream responsibly, ensuring the protection of yourself, your colleagues, and the environment.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. The dual functionality of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone necessitates a conservative approach to safety.

1.1 Personal Protective Equipment (PPE): Your First Line of Defense

Given the presence of the reactive epoxide group, direct contact should be meticulously avoided. The following PPE is mandatory when handling this compound or its waste:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can lead to irritation or potential allergic reactions.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against accidental splashes that could cause serious eye irritation.
Skin/Body Protection A lab coat and, if handling larger quantities, impervious clothing.To provide a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any potential vapors.

1.2 Spill Management: Preparedness is Key

Accidents can happen, but with a clear plan, their impact can be minimized.

  • Minor Spills: For small spills, use an inert absorbent material such as vermiculite or sand. The contaminated absorbent material should then be collected into a designated hazardous waste container.

  • Large Spills: In the event of a larger spill, the area should be evacuated. Follow your institution's established emergency procedures and contact your Environmental Health and Safety (EHS) department for professional cleanup.

Do not allow the chemical to enter drains, as its effects on aquatic life are not well-documented, and compounds containing oxirane rings are generally treated as potentially harmful to the environment.[4]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Container Selection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and any materials contaminated with it.

  • Container Compatibility: Use a leak-proof, compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tightly fitting lid.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. In particular, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents which could react with the epoxide ring.

Step 2: Labeling for Safety and Compliance

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The CAS Number: 110458-44-1

  • An indication of the hazards (e.g., "Irritant," "Handle with Care")

  • The date when the first waste was added to the container.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Volume Limitation: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.

Step 4: Final Disposal Pathway

  • Professional Disposal: The designated and approved method for the final disposal of this chemical is through a licensed hazardous waste disposal company. These companies typically employ high-temperature incineration with flue gas scrubbing, which is an effective method for the destruction of organic compounds.[5]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste container. They will have established procedures and certified vendors to ensure compliant disposal.

Part 3: Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow start Generation of Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill? start->spill container Select a Designated and Compatible Hazardous Waste Container ppe->container labeling Label Container Clearly 'Hazardous Waste', Chemical Name, CAS#, Date container->labeling segregation Segregate from Incompatible Waste Streams (Acids, Bases, Oxidizers) labeling->segregation storage Store Securely in a Designated Satellite Accumulation Area segregation->storage full Container is Full (≤90%) or Ready for Disposal storage->full contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes disposal Professional Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal spill->ppe No minor_spill Minor Spill: Absorb with Inert Material Collect as Hazardous Waste spill->minor_spill Yes (Minor) major_spill Major Spill: Evacuate Area Follow Emergency Procedures spill->major_spill Yes (Major) minor_spill->storage major_spill->contact_ehs

Caption: Disposal Workflow for this compound.

Conclusion: A Commitment to the Full Lifecycle

As scientists and researchers, our responsibility extends beyond discovery and innovation to the conscientious management of the materials we use. By adhering to these detailed procedures for the disposal of this compound, you are not only ensuring compliance with safety regulations but also upholding a commitment to the well-being of the scientific community and the preservation of our environment. Always consult with your institution's Environmental Health and Safety department for specific guidance tailored to your location and facilities.

References

  • BenchChem. (2025). Proper Disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide.
  • Canada.ca. (2020). Screening assessment - Epoxides and Glycidyl Ethers Group.
  • Canada.ca. (2020). Epoxides and Glycidyl Ethers Group - information sheet.
  • ChemicalBook. (n.d.). This compound (CAS No. 110458-44-1) SDS.
  • BenchChem. (2025). Safe Disposal of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Guide for Laboratory Professionals.
  • Centers for Disease Control and Prevention. (n.d.). GLVCIDYL ETHERS.
  • International Agency for Research on Cancer. (1994). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ChemicalBook. (2023). Ethanone, 2-[aMino]-1-[3- nitro - ChemicalBook Safety Data Sheet. Retrieved from ChemicalBook.

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Glycidyl ether.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Echemi.com. (n.d.). Ethanone, 2-fluoro-1-[4-(methoxymethoxy)phenyl]- (9CI) Safety Data Sheets.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Apollo Scientific. (2023). 2-(Methoxymethyl)oxirane Safety Data Sheet.
  • PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol.
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Navigating the Safe Handling of 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not fully detailed, a proactive assessment of its structural components—an epoxide (oxirane), an aromatic ketone, and a methoxy ether—allows us to establish a robust framework for its safe utilization and disposal. This document is designed to be your preferred resource, fostering a culture of safety and building trust through value beyond the product itself.

Hazard Assessment: Understanding the Chemistry of Caution

The molecular structure of this compound presents a combination of functional groups, each with known hazard profiles. A conservative approach, assuming the hazards associated with each component, is crucial for ensuring personnel safety.

  • Epoxide (Oxirane) Moiety: The presence of the highly reactive three-membered epoxide ring is a primary safety concern. Epoxides are known electrophiles that can react with nucleophiles in biological systems, including DNA and proteins. This reactivity is linked to potential health effects such as:

    • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

    • Sensitization: Repeated exposure can lead to allergic reactions of the skin (allergic contact dermatitis) and respiratory system.[2]

    • Mutagenicity and Carcinogenicity: Some epoxy compounds are considered potential mutagens and carcinogens due to their ability to alkylate DNA.[3]

  • Aromatic Ketone Functionality: Aromatic ketones can exhibit a range of toxicological properties. While specific data for this compound is unavailable, general concerns for this class of chemicals include:

    • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4][5]

    • Systemic Effects: Depending on the specific structure, absorption through the skin or inhalation can potentially lead to systemic effects.

  • Methoxy Ether Group: Glycol ethers, a class of compounds that includes methoxy ethers, have been associated with various health hazards.[6]

    • Reproductive and Developmental Toxicity: Some glycol ethers are known to have adverse effects on the reproductive system and fetal development.[7][8]

    • Central Nervous System Effects: Inhalation of vapors may cause drowsiness, dizziness, and other central nervous system effects.[6][9]

Due to the combination of these functional groups, a cautious approach is warranted, treating the compound as potentially irritant, sensitizing, and with unknown long-term toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides good chemical resistance to a broad range of organic compounds. Latex gloves are not sufficient.[2][10] Double-gloving is recommended for enhanced protection.
Eye Protection Chemical Splash GogglesOffers a complete seal around the eyes to protect against splashes and vapors.[10]
Face Protection Full-Face Shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.
Body Protection Chemical-Resistant Laboratory CoatShould be long-sleeved and fully buttoned to protect skin and personal clothing.
Respiratory Protection Organic Vapor Respirator with Particulate Filter (e.g., AP23 rated)Necessary when working outside of a certified chemical fume hood or when aerosolization is possible.[11] Proper fit testing is required.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.[12]
PPE Donning and Doffing Protocol

The following workflow is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Put on Respirator (if required) d2->d3 d4 Put on Goggles & Face Shield d3->d4 d5 Put on Inner Gloves d4->d5 d6 Put on Outer Gloves d5->d6 f1 Remove Outer Gloves f2 Remove Lab Coat f1->f2 f3 Wash Hands f2->f3 f4 Remove Goggles & Face Shield f3->f4 f5 Remove Inner Gloves f4->f5 f6 Remove Respirator (if required) f5->f6 f7 Wash Hands Thoroughly f6->f7

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Safe Handling in the Laboratory

Adherence to standard laboratory best practices is paramount.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

3.2. Procedural Guidance:

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.

    • Have spill cleanup materials accessible.

  • Handling:

    • Wear the appropriate PPE as outlined in Section 2.

    • When weighing the solid, use a disposable weigh boat to minimize contamination of balances.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Follow the doffing procedure for PPE carefully to avoid contaminating yourself.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

4.1. Waste Segregation:

  • Solid Waste:

    • Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions containing the compound should be collected in a labeled, sealed hazardous waste container.

    • Do not pour any waste containing this chemical down the drain.[13][14]

4.2. Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., acetone) in a fume hood.

  • Collect the rinse solvent as hazardous liquid waste.

  • After the initial rinse, glassware can be washed with soap and water.

4.3. Disposal of Cured Material:

  • If the compound is part of a cured epoxy resin system, the fully cured, hardened material is generally considered non-hazardous and can be disposed of as solid waste.[15][16][17] However, it is imperative to ensure the curing reaction has gone to completion.

Disposal_Plan cluster_waste_streams Waste Generation & Segregation cluster_disposal_pathways Disposal Pathways start Handling of This compound solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) start->solid_waste liquid_waste Unused Solutions & Solvent Rinses start->liquid_waste glassware Contaminated Glassware start->glassware solid_disposal Sealed, Labeled Hazardous Solid Waste Container solid_waste->solid_disposal liquid_disposal Sealed, Labeled Hazardous Liquid Waste Container liquid_waste->liquid_disposal decon Decontaminate with Solvent (in fume hood) glassware->decon decon->liquid_disposal Collect Rinse final_wash Wash with Soap & Water decon->final_wash

Caption: Waste Disposal Workflow.

Emergency Procedures

5.1. Spills:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the contaminated absorbent into a sealed hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

5.2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

  • Epoxycraft. (n.d.). Dispose of Epoxy Safely? Retrieved from [Link]

  • Fiber Optic Center. (2019, March 29). Safely Disposing of Epoxy. Retrieved from [Link]

  • Resin4Decor. (2025, December 4). How to Responsibly Dispose of Epoxy Resin Waste. Retrieved from [Link]

  • Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]

  • Epoxyworks. (n.d.). Proper Disposal of Leftover Resin & Hardener. Retrieved from [Link]

  • Leppert, C. (n.d.). Health hazards and precautions for epoxy resin systems in electron microscopy and other laboratory uses. Journal of Chemical Education. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Epoxy Resin Systems. Retrieved from [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NACE International Institute. (n.d.). Working Safely with Epoxy Coatings. Retrieved from [Link]

  • International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings. Retrieved from [Link]

  • Resin8. (2022, October 7). The importance of PPE when working with resin! [Video]. YouTube. Retrieved from [Link]

  • Vista Resin. (n.d.). Correct PPE When Using Epoxy Art Resin! Retrieved from [Link]

  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

  • 3M. (n.d.). Epoxy does not have to mean harmful. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxyethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 10). Glycol Ether Toxicology. StatPearls. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Retrieved from [Link]

  • SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]

  • National Safety Compliance. (2022, January 18). Acetone Safety Precautions. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.